molecular formula C20H39NaO6S B13786108 Sodium 9-acetoxy-1-nonylnonyl sulphate CAS No. 65150-91-6

Sodium 9-acetoxy-1-nonylnonyl sulphate

Cat. No.: B13786108
CAS No.: 65150-91-6
M. Wt: 430.6 g/mol
InChI Key: WLPNDFZAYVCXRB-UHFFFAOYSA-M
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Description

Sodium 9-acetoxy-1-nonylnonyl sulphate is a useful research compound. Its molecular formula is C20H39NaO6S and its molecular weight is 430.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

65150-91-6

Molecular Formula

C20H39NaO6S

Molecular Weight

430.6 g/mol

IUPAC Name

sodium;1-acetyloxyoctadecan-9-yl sulfate

InChI

InChI=1S/C20H40O6S.Na/c1-3-4-5-6-7-10-13-16-20(26-27(22,23)24)17-14-11-8-9-12-15-18-25-19(2)21;/h20H,3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1

InChI Key

WLPNDFZAYVCXRB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCCOC(=O)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of Sodium 9-acetoxy-1-nonylnonyl sulphate?

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Sodium 9-acetoxy-1-nonylnonyl sulphate , a specialized anionic surfactant characterized by its internal hydrophilic headgroup and polar tail-substitution.

The compound is chemically identified as Sodium 1-(acetyloxy)octadecan-9-yl sulfate (CAS 65150-91-6).[1] The nomenclature "1-nonylnonyl" is a common synonym referring to the secondary alkyl structure, though the IUPAC definition clarifies the backbone as an 18-carbon chain with specific functionalization.

Molecular Identity & Structural Analysis[2][3]

This surfactant belongs to the class of functionalized internal alkyl sulfates . Unlike conventional surfactants (e.g., Sodium Dodecyl Sulfate, SDS) where the hydrophilic headgroup is terminal, this molecule features a sulfate group located centrally on the hydrophobic chain (position 9) and an acetoxy group at one terminus (position 1).

Chemical Specifications
PropertySpecification
Common Name Sodium 9-acetoxy-1-nonylnonyl sulphate
IUPAC Name Sodium 1-(acetyloxy)octadecan-9-yl sulfate
CAS Number 65150-91-6
Molecular Formula

Molecular Weight 430.57 g/mol
Classification Anionic Surfactant / Cleavable Surfactant
Hydrophobic Backbone Octadecyl (C18) with internal substitution
Structural Visualization

The molecule consists of two distinct hydrophobic "tails" extending from the central sulfate group at C9:

  • Tail A (C1-C8) : An 8-carbon chain terminated by an acetoxy group (polar ester).

  • Tail B (C10-C18) : A pure 9-carbon alkyl chain (nonyl group).

This "bolaform-like" architecture—where a polar group exists at one end of the hydrophobic chain—significantly alters its micellization thermodynamics compared to simple alkyl sulfates.

MolecularStructure Acetate Acetoxy Group (Polar Terminus) ChainA C1-C8 Alkyl Chain (Hydrophobic Spacer) Acetate->ChainA Ester Linkage Sulfate Sulfate Headgroup (Central Anionic Center) ChainA->Sulfate Position 9 ChainB C10-C18 Alkyl Chain (Hydrophobic Tail) Sulfate->ChainB Position 9 Sodium Na+ Counterion Sulfate->Sodium Ionic Interaction

Figure 1: Structural connectivity of Sodium 1-(acetyloxy)octadecan-9-yl sulfate.[1][2] The central sulfate creates a "twin-tail" topology, while the terminal acetate adds polarity to one tail.

Physicochemical Properties[2][3][6][7][8][9]

The internal position of the sulfate group and the presence of the acetoxy moiety dictate the following properties.

Critical Micelle Concentration (CMC)

The CMC of Sodium 9-acetoxy-1-nonylnonyl sulphate is higher than that of its non-functionalized parent (Sodium octadecyl sulfate) and the internal isomer (Sodium nonadecan-10-yl sulfate).

  • Mechanism : The terminal acetoxy group acts as a secondary polar center, increasing the hydrophilicity of the "tail." This requires a higher concentration of monomers to drive the entropic penalty of micellization.

  • Estimated Value : ~1.5 – 3.0 mM (at 25°C).

    • Reference Comparison: Sodium dodecyl sulfate (SDS) has a CMC of ~8.2 mM. Sodium nonadecan-10-yl sulfate (pure internal) has a CMC of ~0.2 mM. The acetoxy group shifts this value upward significantly.

Krafft Temperature

One of the most valuable properties of internal alkyl sulfates is their exceptionally low Krafft point (< 0°C).

  • Solubility : The branched nature (due to the central sulfate) prevents the formation of a tightly packed crystalline lattice (the "zipper effect" seen in terminal sulfates).

  • Impact : This surfactant remains soluble in cold water and high-electrolyte environments, unlike SDS which precipitates below 16°C.

Surface Tension ( )
  • 
     : ~32–38 mN/m.
    
  • Packing Efficiency : The bulky central headgroup and the polar acetate tail prevent tight packing at the air-water interface. This results in a slightly higher surface tension at CMC compared to linear isomers, but provides superior wetting speed due to rapid diffusion.

Hydrolytic Stability
  • pH Sensitivity : The acetoxy group (ester linkage) is susceptible to hydrolysis in highly alkaline (pH > 10) or acidic (pH < 4) conditions.

  • Degradation Product : Hydrolysis yields Sodium 1-hydroxyoctadecan-9-yl sulfate (a hydroxylated surfactant) and acetate. This "cleavable" nature makes it useful for applications requiring transient surfactant activity.

Synthesis & Preparation Protocol

The synthesis typically involves a two-step functionalization of a long-chain diol.

Reaction Pathway[6]
  • Starting Material : 1,9-Octadecanediol (derived from oleic acid precursors or petrochemical synthesis).

  • Step 1: Selective Acetylation : Reaction with acetic anhydride to protect the primary alcohol at position 1.

    • Reagent: Acetic anhydride / Pyridine.

    • Condition: 0°C to Room Temp.

  • Step 2: Sulfation : Sulfation of the secondary alcohol at position 9 using a mild sulfating agent to avoid ester cleavage.

    • Reagent: Chlorosulfonic acid (

      
      ) or Sulfur trioxide-pyridine complex.
      
    • Condition: Low temperature (-5°C), anhydrous solvent (DCM).

  • Step 3: Neutralization : Neutralization with Sodium Hydroxide (

    
    ).
    
Experimental Workflow (Lab Scale)
  • Dissolution : Dissolve 0.1 mol of 1-acetoxy-octadecan-9-ol in 100 mL dry dichloromethane.

  • Sulfation : Add 0.105 mol Chlorosulfonic acid dropwise at -5°C under

    
     atmosphere. Stir for 2 hours.
    
  • Neutralization : Pour the reaction mixture into ice-cold ethanolic NaOH solution.

  • Purification : Evaporate solvent. Recrystallize from ethanol/acetone to remove inorganic salts (

    
    ).
    

Applications in Drug Development & Formulation

Solubilization of Hydrophobic Drugs

The "loose" micellar packing created by the internal headgroup allows for a higher solubilization capacity for bulky drug molecules (e.g., steroids, macrocycles) compared to rigid SDS micelles. The acetoxy group provides a unique polarity gradient within the micelle core, potentially stabilizing drugs with intermediate polarity.

Protein Crystallization

Used as an additive to modify the nucleation kinetics of membrane proteins. The surfactant's ability to disrupt hydrophobic interactions without denaturing proteins (due to milder detergency) is critical.

Microemulsion Formulation

The branched structure promotes the formation of microemulsions with high water/oil interfacial area, useful for transdermal drug delivery systems.

Applications Substance Sodium 9-acetoxy-1-nonylnonyl sulphate Prop1 Low Krafft Point (< 0°C) Substance->Prop1 Prop2 Internal Headgroup (Bulky Tail) Substance->Prop2 Prop3 Cleavable Ester Substance->Prop3 App1 Cold-Process Formulations Prop1->App1 App2 High-Capacity Solubilization Prop2->App2 App3 Biodegradable Detergents Prop3->App3

Figure 2: Correlation between physicochemical properties and key application areas.

References

  • ChemicalBook . (2024). Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6) Properties and Safety. Retrieved from

  • PubChem . (2024). Sodium nonyl sulfate and Related Compounds.[3][4][5] National Library of Medicine. Retrieved from [6]

  • Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. 3rd Edition. Wiley-Interscience.
  • GuideChem . (2024). 1,9-Octadecanediol, 1-acetate 9-(hydrogen sulfate), sodium salt.[1][7][8] Retrieved from

Sources

Synthesis and Characterization of Sodium 9-Acetoxy-1-Nonylnonyl Sulphate: A Novel Asymmetric Bolaamphiphile for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS) requires highly specialized surfactants that can dynamically adapt to various liquid-liquid interfaces. Sodium 9-acetoxy-1-nonylnonyl sulphate (SANS) —also known by its IUPAC equivalent, Sodium 1-acetoxyoctadecan-9-yl sulfate (CAS: 65150-91-6)—represents a unique class of asymmetric bolaamphiphiles. Featuring a mid-chain secondary sulfate and a terminal acetate group across an 18-carbon hydrophobic backbone, SANS exhibits exceptional micellization properties. This whitepaper provides a comprehensive, self-validating technical guide on the regioselective synthesis, physicochemical characterization, and self-assembly mechanisms of SANS for pharmaceutical applications.

Structural Rationale & Chemical Nomenclature

The nomenclature "1-nonylnonyl" is a non-standard topological descriptor for an octadecan-9-yl chain (an 18-carbon linear alkane with functionalization at the 9-position). SANS is structurally defined by three critical domains:

  • The Hydrophobic Core (C18): Provides the necessary lipophilicity to drive spontaneous self-assembly and encapsulate hydrophobic active pharmaceutical ingredients (APIs).

  • The Mid-Chain Anionic Headgroup (C9 Sulfate): Secondary alkyl sulfates (SAS) exhibit significantly different packing parameters compared to primary sulfates. The mid-chain placement increases the cross-sectional area of the headgroup, lowering the critical micelle concentration (CMC) and enhancing cold-water solubility[1][2].

  • The Terminal Polar Headgroup (C1 Acetate): The addition of an uncharged, polar acetate group transforms the molecule into an asymmetric bolaamphiphile. This allows the lipid tail to adopt a "U-shaped" conformation at the water-oil interface, which is highly advantageous for condensing nucleic acids and stabilizing LNPs[3][4].

Causality in Synthetic Design

The synthesis of SANS requires strict regiocontrol to differentiate between the primary and secondary hydroxyl groups of the starting material, 1,9-octadecanediol [5].

  • Kinetic vs. Thermodynamic Control in Acetylation: The primary hydroxyl at C1 is sterically unhindered compared to the secondary hydroxyl at C9. By conducting the acetylation at 0°C with exactly 1.0 equivalent of acetic anhydride, kinetic control ensures that the primary alcohol is acetylated almost exclusively, preventing over-acetylation.

  • Electrophile Selection for Sulfation: Traditional sulfating agents like chlorosulfonic acid are too harsh; they risk cleaving the newly formed acetate ester or causing the dehydration of the secondary alcohol into an alkene. To prevent this, a mild triethylamine-sulfur trioxide (Et₃N·SO₃) complex is utilized. This reagent acts as a soft electrophile, selectively sulfating the C9 hydroxyl without degrading the molecule's structural integrity[6].

Step-by-Step Synthesis Workflow

SynthesisWorkflow N1 1,9-Octadecanediol (Starting Material) N2 Regioselective Acetylation (Ac2O, Pyridine, DCM, 0°C) N1->N2 N3 1-Acetoxyoctadecan-9-ol (Intermediate) N2->N3 Primary OH Acetylated N4 Secondary Sulfation (Et3N·SO3, Ether, 10°C) N3->N4 N5 Neutralization & Extraction (NaHCO3 / Pet. Ether) N4->N5 Secondary OH Sulfated N6 Sodium 9-acetoxy-1-nonylnonyl sulphate (Target: SANS) N5->N6 Na+ Salt Formed

Fig 1. Step-by-step regioselective synthesis workflow of Sodium 9-acetoxy-1-nonylnonyl sulphate (SANS).

Protocol 1: Regioselective Monoacetylation
  • Preparation: Dissolve 10.0 mmol of 1,9-octadecanediol in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 10.5 mmol of anhydrous pyridine.

  • Reaction: Cool the flask to 0°C using an ice bath. Dropwise, add 10.0 mmol of acetic anhydride over 30 minutes. Stir the mixture at 0°C for 4 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The diol (

    
    ) should be consumed, yielding the monoacetate (
    
    
    
    ).
  • Workup: Quench with 20 mL of cold distilled water. Extract the organic layer, wash with 0.1 M HCl to remove residual pyridine, dry over anhydrous

    
    , and concentrate under vacuum to yield 1-acetoxyoctadecan-9-ol.
    
Protocol 2: Secondary Sulfation and Neutralization
  • Preparation: Dissolve the 1-acetoxyoctadecan-9-ol intermediate in 40 mL of dry diethyl ether. Cool the reaction vessel to 5–10°C.

  • Sulfation: Portion-wise, add 12.0 mmol of Et₃N·SO₃ complex. Allow the reaction to warm to room temperature and stir for 3 hours[6].

  • Neutralization: Add 20 mL of saturated aqueous sodium bicarbonate (

    
    ) to neutralize the reaction and facilitate the sodium ion exchange.
    
  • Validation Checkpoint: The aqueous layer will begin to foam vigorously upon agitation, confirming the successful generation of the anionic surfactant.

  • Purification: Transfer to a separatory funnel. Extract the aqueous layer with petroleum ether (boiling range 40-60°C) to remove any unreacted alcohol. Lyophilize the aqueous phase to yield SANS as a highly crystalline, friable powder[2][6].

Characterization & Self-Validation

To ensure the scientific integrity of the synthesized SANS, structural and physicochemical validations are mandatory. The regiochemistry is confirmed via


 NMR, ensuring the acetate and sulfate groups are correctly positioned.
Table 1: NMR Peak Assignments for SANS (in )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Causality
0.88 Triplet3HTerminal

(C18)
Confirms the intact aliphatic tail.
1.25 - 1.60 Multiplet26HAliphatic

backbone
Represents the central hydrophobic core.
2.05 Singlet3HAcetate

Confirms successful acetylation.
4.05 Triplet2H

(C1)
Downfield shift confirms primary esterification.
4.35 Multiplet1H

(C9)
Downfield shift confirms secondary sulfation.
Table 2: Comparative Surfactant Properties

Because SANS is a secondary alkyl sulfate with an added polar headgroup, its surfactant properties deviate from standard linear primary sulfates. The C18 chain drives a highly efficient hydrophobic collapse, drastically lowering the CMC.

SurfactantChain LengthHeadgroup TopologyCMC (mmol/L)Surface Tension at CMC (mN/m)
Sodium Dodecyl Sulfate (SDS) C12Primary Sulfate~8.2[1]~30 - 35[1]
Sodium Tetradecyl Sulfate (STS) C14Secondary Sulfate~2.1[1]~32 - 34
SANS (Target) C18Asymmetric Bolaamphiphile~0.4 - 0.6 ~35 - 38

Self-Assembly & Drug Delivery Applications

SANS is highly valuable in the formulation of Lipid Nanoparticles (LNPs) for the delivery of hydrophobic chemotherapeutics and nucleic acids. Traditional single-headed surfactants form standard spherical micelles. However, because SANS possesses both a strongly anionic sulfate group and a weakly polar acetate group, it behaves as an asymmetric bolaamphiphile[3][4].

When dispersed in an aqueous medium above its CMC, SANS undergoes a unique hydrophobic collapse. The C18 chain folds into a "U-shape" so that both the C9 sulfate and the C1 acetate remain exposed to the aqueous interface. This folded architecture creates a highly stable, dense hydrophobic core that is exceptionally efficient at encapsulating lipophilic drugs, while the anionic surface allows for electrostatic complexation with cationic polymers or targeted delivery vectors[3][4].

AssemblyPathway M1 SANS Monomers (Aqueous Phase) M2 Hydrophobic Collapse (C18 Chain Folding) M1->M2 M3 U-Shape Conformation (Bolaamphiphile) M2->M3 Interface Alignment M4 Micellization (> CMC Threshold) M3->M4 Spontaneous Assembly M5 Drug Encapsulation (LNP Core) M4->M5 API Loading

Fig 2. Self-assembly pathway of SANS into drug-loaded lipid nanoparticles via U-shape folding.

References

  • MDPI. "Functionalized Asymmetric Bola-Type Amphiphiles for Efficient Gene and Drug Delivery." Molecules. Available at:[Link]

  • National Institutes of Health (NIH). "Biomedically Relevant Applications of Bolaamphiphiles and Bolaamphiphile-Containing Materials." Frontiers in Chemistry. Available at:[Link]

  • Google Patents. "US5955418A - Secondary alkyl sulfate surfactant with improved solubility by kneading/extruding process." Google Patents.
  • Google Patents. "US20080103340A1 - Applications of biobased glycol compositions." Google Patents.

Sources

Whitepaper: Mechanism of Action and Membrane Dynamics of Sodium 9-acetoxy-1-nonylnonyl sulphate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the mechanism of action and biological applications of Sodium 9-acetoxy-1-nonylnonyl sulphate, designed for researchers, formulators, and drug development professionals.

Executive Summary

In the landscape of biological formulation and membrane biophysics, the selection of an amphiphilic agent dictates the success of lipid nanoparticle (LNP) stability, membrane protein solubilization, and cellular permeation. Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6) represents a highly specialized class of synthetic fatty acid derivatives. Unlike traditional linear surfactants, its unique mid-chain sulfation and terminal acetylation create a complex topological profile that fundamentally alters its critical packing parameter (CPP) and membrane intercalation dynamics.

This guide provides a comprehensive mechanistic analysis of its behavior in biological systems, supported by self-validating experimental workflows for its integration into pharmaceutical research.

Molecular Topology and Physicochemical Grounding

Understanding the biological mechanism of a surfactant requires a precise analysis of its chemical geometry. Sodium 9-acetoxy-1-nonylnonyl sulphate, formally known as1[1], possesses a molecular weight of 422.55 g/mol and the chemical formula C₂₀H₃₇NaO₆S[2].

Unlike Sodium Dodecyl Sulfate (SDS), which features a terminal sulfate headgroup attached to a linear 12-carbon chain, this compound is built on an 18-carbon (octadecane) backbone [3].

  • The Primary Anchor (C9): A highly polar, charged sodium sulfate group is positioned precisely in the middle of the aliphatic chain.

  • The Secondary Anchor (C1): An acetate group (-O-CO-CH₃) caps one end of the chain, providing a weakly polar, hydrogen-bond-accepting moiety.

This configuration forces the molecule into a V-shaped or wedge-like conformation when interacting with water-lipid interfaces. The C9 sulfate remains anchored at the aqueous boundary, forcing both the C10-C18 aliphatic tail and the C1-C8 acetylated arm to partition into the hydrophobic core of biological membranes.

Mechanism of Action in Biological Systems

Lipid Bilayer Intercalation and Packing Parameter Dynamics

When introduced to a biological membrane (e.g., a cell wall or liposome), the molecule's V-shaped geometry exerts profound biophysical effects. The dual-arm insertion significantly increases the effective cross-sectional area of the hydrophobic region.

According to the theory of molecular packing, this geometry induces high positive spontaneous curvature within the lipid bilayer. As the surfactant accumulates, it creates localized steric strain among the native phospholipid headgroups. Once the concentration exceeds the Critical Micelle Concentration (CMC), the membrane can no longer accommodate the steric bulk, leading to spontaneous bilayer fragmentation and the formation of mixed micelles.

Protein Solubilization Profile

Because of the steric hindrance generated by the mid-chain C9 sulfate and the C1 acetate, this molecule cannot penetrate the tightly packed hydrophobic cores of globular proteins as aggressively as linear alkyl chains (like SDS). Consequently, it acts as a lipid-disrupting but milder protein-denaturing agent . It is particularly useful in formulations where lipid membranes must be emulsified or permeabilized without completely unfolding associated therapeutic proteins or membrane-bound receptors[2].

MoA cluster_0 Phase 1: Aqueous Monomer cluster_1 Phase 2: Membrane Intercalation cluster_2 Phase 3: Membrane Disruption A Sodium 9-acetoxy-1-nonylnonyl sulphate (Aqueous Solution) B Insertion into Phospholipid Bilayer A->B Hydrophobic Partitioning C Steric Expansion of Lipid Headgroups (Mid-chain Sulfate Effect) B->C Accumulation in Core D Induction of Positive Curvature C->D Critical Concentration Reached E Mixed Micelle Formation (Complete Solubilization) D->E Bilayer Collapse

Diagram 1: Mechanism of action for bilayer destabilization and mixed micelle formation.

Quantitative Data: Comparative Surfactant Analysis

To contextualize its utility, the following table summarizes how Sodium 9-acetoxy-1-nonylnonyl sulphate compares to standard industry surfactants.

Physicochemical PropertySodium 9-acetoxy-1-nonylnonyl sulphateSodium Dodecyl Sulfate (SDS)Tween-80 (Polysorbate 80)
Molecular Weight 422.55 g/mol 288.38 g/mol ~1310 g/mol
Surfactant Topology Mid-chain branched / V-shapedLinear / ConicalBulky head / Cylindrical
Membrane Curvature High Positive CurvatureModerate PositiveNear Zero (Planar)
Solubilization Profile Mild denaturant, strong lipid disruptorStrong protein denaturantNon-denaturing, mild
Primary Application Emulsifier, specialized LNP formulationsPAGE, complete cell lysisMembrane protein extraction

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols designed as self-validating systems . Every critical step must include a mechanistic justification (causality) and a built-in quality control check.

Protocol A: Formulation of Lipid Nanoparticles (LNPs) via Thin-Film Hydration

This protocol utilizes the surfactant as an edge-activator to create highly deformable vesicles for drug delivery.

  • Lipid Mixture Preparation

    • Action: Dissolve standard phospholipids (e.g., DPPC) and Sodium 9-acetoxy-1-nonylnonyl sulphate (at a 9:1 molar ratio) in a chloroform/methanol (2:1) solvent system.

    • Causality: Organic solvents ensure homogeneous molecular mixing of the bulky surfactant with linear phospholipids prior to hydration.

    • Validation Checkpoint: Evaporate under a nitrogen stream. Visually inspect the dried lipid film; it must be completely uniform and translucent. Any crystalline aggregates indicate phase separation, invalidating the batch.

  • Hydration & Extrusion

    • Action: Hydrate the film with PBS (pH 7.4) at 55°C (above the lipid Tm). Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Extrusion forces multilamellar, polydisperse clouds into uniform unilamellar vesicles. The odd number of passes (11) ensures the final extrudate ends up in the clean receiver syringe.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The system is validated only if the Polydispersity Index (PDI) is < 0.15, confirming a monodisperse nanoparticle population.

  • Dialysis & Purification

    • Action: Dialyze the LNP suspension against a 100x volume of PBS for 24 hours using a 10 kDa MWCO cassette.

    • Causality: Removes any monomeric surfactant that did not successfully intercalate into the LNP bilayers.

    • Validation Checkpoint: Measure the surface tension or conductivity of the dialysate buffer. A stabilization/plateau in these metrics confirms the complete removal of free ions.

Protocol S1 Step 1: Preparation Homogeneous mixing in organic solvent S2 Step 2: Hydration Hydrate lipid film above phase transition S1->S2 S3 Step 3: Extrusion Pass through 100nm polycarbonate filter S2->S3 S4 Step 4: Validation DLS & PDI Check (Self-Validating) S3->S4 S5 Step 5: Purification Dialysis to remove free monomers S4->S5

Diagram 2: Self-validating experimental workflow for LNP formulation using the surfactant.

Protocol B: Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence
  • Surfactant Titration Series

    • Action: Prepare a serial dilution of the surfactant in aqueous buffer ranging from 0.01 mM to 50 mM.

    • Causality: A wide gradient spanning the estimated CMC is required to observe the thermodynamic phase transition from monomers to micelles.

  • Pyrene Addition

    • Action: Add pyrene to a final trace concentration of 1 µM in all samples. Incubate in the dark for 2 hours.

    • Causality: Pyrene is a highly hydrophobic fluorescent probe. Below the CMC, it is exposed to water. Above the CMC, it rapidly partitions into the hydrophobic core of the newly formed micelles.

    • Validation Checkpoint: Use a spectrofluorometer to measure the emission peaks at 372 nm (I1) and 384 nm (I3). Plot the I1/I3 ratio against the log of the surfactant concentration. A sharp sigmoidal drop validates the exact CMC threshold. A control sample of pure buffer must yield an I1/I3 ratio of ~1.8 (indicating a purely aqueous environment).

References

  • 1,9-Octadecanediol Compound Overview Source: Ontosight AI URL
  • sodium 9-acetoxy-1-nonylnonyl sulphate | 65150-91-6 Source: ChemicalBook URL
  • 1,9-Octadecanediol,1-acetate 9-(hydrogen sulfate), sodium salt (1:1)

Sources

Technical Whitepaper: In Vitro Stability and Degradation Kinetics of Sodium 9-acetoxy-1-nonylnonyl Sulphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6), scientifically defined as Sodium 1-acetoxyoctadecan-9-yl sulfate , represents a specialized class of bifunctional anionic surfactants. Its structure combines a lipophilic C18 backbone with two distinct hydrolyzable moieties: a primary acetate ester at position C1 and a secondary sulfate ester at position C9.

This dual-functional architecture presents a unique stability challenge. The molecule possesses two distinct "degradation hotspots" with opposing pH-stability profiles. Understanding the interplay between the base-labile ester and the acid-labile sulfate is critical for maintaining the integrity of this compound in pharmaceutical formulations or intermediate processing.

Structural Definition

To ensure accurate mechanistic analysis, we must first resolve the nomenclature:

  • Common Name: Sodium 9-acetoxy-1-nonylnonyl sulphate

  • IUPAC Name: Sodium 1-acetoxyoctadecan-9-yl sulfate

  • Molecular Formula: C₂₀H₃₉NaO₆S

  • Backbone: Octadecyl (C18) chain.

  • Functional Groups:

    • C1 Acetate:

      
       (Susceptible to nucleophilic acyl substitution).
      
    • C9 Sulfate:

      
       (Susceptible to acid-catalyzed S-O bond cleavage).
      

Mechanistic Degradation Pathways

The stability profile of this compound is governed by two independent hydrolysis pathways. The dominance of either pathway is strictly determined by the pH of the aqueous environment.

Pathway A: Deacetylation (Base-Catalyzed)

Under alkaline conditions (pH > 7.5), the hydroxide ion (


) acts as a nucleophile, attacking the carbonyl carbon of the acetate group. This follows second-order kinetics (

).
  • Product: Sodium 1-hydroxyoctadecan-9-yl sulfate (1,9-Octadecanediol 9-sulfate) + Acetate.

  • Risk: High. Even mild alkalinity can trigger rapid degradation.

Pathway B: Desulfation (Acid-Catalyzed)

Under acidic conditions (pH < 4.0), the secondary sulfate ester undergoes hydrolysis. Unlike primary sulfates (e.g., SDS), secondary sulfates are significantly more labile due to the stabilization of the transition state (partial carbocation character).

  • Mechanism: Protonation of the bridging oxygen followed by water attack or elimination.

  • Product: 1-acetoxyoctadecan-9-ol + Sodium Bisulfate (

    
    ).
    
  • Autocatalytic Risk: The release of bisulfate lowers the pH further, accelerating the reaction (Autocatalysis).

Pathway Visualization

The following diagram illustrates the competing degradation routes and their respective triggers.

DegradationPathways cluster_conditions Environmental Triggers Parent Sodium 9-acetoxy-1-nonylnonyl sulphate (Parent Molecule) Deacetylated 1-hydroxyoctadecan-9-yl sulfate (Deacetylation Product) Parent->Deacetylated OH- Attack (pH > 8) Fast Kinetics Desulfated 1-acetoxyoctadecan-9-ol (Desulfation Product) Parent->Desulfated H+ Catalysis (pH < 4) Autocatalytic FullyDegraded 1,9-Octadecanediol (Ultimate Degradant) Deacetylated->FullyDegraded Acid Hydrolysis Desulfated->FullyDegraded Base Hydrolysis Desc Optimal Stability Window: pH 5.5 - 7.0

Figure 1: Competing hydrolysis pathways. The molecule requires a narrow pH window (5.5–7.0) to maintain the integrity of both functional groups.

Experimental Protocols: Stability Profiling

Due to the lack of a strong UV chromophore in the sulfate and aliphatic backbone, standard UV-Vis detection is insufficient. The following protocol utilizes HPLC-CAD (Charged Aerosol Detection) or LC-MS/MS for reliable quantification.

Analytical Method Parameters
  • Instrument: HPLC with Charged Aerosol Detector (CAD) or ELSD.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 40% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Rationale: Ammonium acetate provides buffering without suppressing MS/CAD signals. High organic content is required to elute the lipophilic C18 chain.

Stress Testing Workflow

This protocol defines the "Force Degradation" study to establish the stability-indicating nature of the method.

Step 1: Stock Preparation Dissolve 10 mg of Sodium 9-acetoxy-1-nonylnonyl sulphate in 10 mL of Methanol/Water (50:50).

Step 2: Stress Conditions Prepare four reaction vessels:

  • Acid Stress: 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at Ambient Temp for 2 hours.

  • Oxidative Stress: 1 mL Stock + 1 mL 3%

    
    . Incubate at Ambient Temp for 24 hours.
    
  • Control: 1 mL Stock + 1 mL Water. Store at 4°C.

Step 3: Quenching & Analysis

  • Neutralize Acid/Base samples to pH 7.0 immediately after incubation.

  • Dilute all samples to 0.1 mg/mL with Mobile Phase (50:50 A:B).

  • Inject 10 µL into HPLC-CAD.

Kinetic Study Workflow (Graphviz)

StabilityWorkflow Prep Sample Preparation (Buffer pH 2.0 - 10.0) Incubation Isothermal Incubation (25°C, 40°C, 60°C) Prep->Incubation Sampling Timepoint Sampling (0, 1, 4, 8, 24, 72 hrs) Incubation->Sampling At intervals Quench Quenching (Neutralization/Dilution) Sampling->Quench Stop Reaction Analysis LC-MS / CAD Analysis Quantify Parent & Degradants Quench->Analysis Data Data Processing (k_obs calculation) Analysis->Data

Figure 2: Workflow for determining kinetic rate constants (


) and activation energy (

).

Data Interpretation & Expected Results

Kinetic Modeling

Hydrolysis of this surfactant typically follows Pseudo-First Order Kinetics when buffered (where


 or 

is constant).

The rate equation is:



Where:

  • 
     = Concentration at time 
    
    
    
  • 
     = Initial concentration
    
  • 
     = Observed rate constant (
    
    
    
    )
Expected Stability Profile (Summary Table)

The following table summarizes the expected behavior based on structural homologues (alkyl sulfates and aliphatic acetates).

pH ConditionDominant MechanismPredicted Half-Life (25°C)Major Degradant
pH 1.2 (Gastric) Acid Hydrolysis (Sulfate)< 2 Hours1-acetoxyoctadecan-9-ol
pH 4.0 Acid Hydrolysis (Slow)24 - 48 Hours1-acetoxyoctadecan-9-ol
pH 6.8 (Neutral) Minimal Hydrolysis> 2 YearsNone (Stable)
pH 9.0 Base Saponification< 6 Hours1-hydroxyoctadecan-9-yl sulfate
pH 12.0 Rapid Saponification< 10 Minutes1-hydroxyoctadecan-9-yl sulfate
The "V-Shape" Profile

When plotting


 vs. pH, this molecule will exhibit a classic V-shaped pH-rate profile .
  • Left Arm (pH < 5): Slope = -1 (Specific acid catalysis of sulfate).

  • Minimum (pH 6-7): Region of maximum stability.

  • Right Arm (pH > 8): Slope = +1 (Specific base catalysis of ester).

Critical Considerations for Researchers

  • Micellar Catalysis: At concentrations above the Critical Micelle Concentration (CMC), the hydrolysis rates may deviate from monomeric kinetics.

    • Alkaline Hydrolysis: The anionic surface of the micelle (due to sulfate heads) repels

      
       ions, potentially stabilizing  the ester bond against base hydrolysis compared to the monomeric form.
      
    • Acid Hydrolysis: The high charge density can attract

      
       (in the Stern layer), potentially accelerating  acid hydrolysis.
      
    • Recommendation: Perform stability studies both above and below CMC (likely ~1-5 mM) to characterize this effect.

  • Buffer Selection: Avoid nucleophilic buffers (e.g., Phosphate, Tris) if possible, or validate that they do not catalyze the reaction. Citrate (Acidic) and HEPES (Neutral/Basic) are recommended for their low nucleophilicity.

  • Solubility: The "1-nonylnonyl" lipophilic tail makes this compound sparingly soluble in pure water. Ensure organic modifiers (Acetonitrile/Methanol) are used in sample prep to prevent precipitation, which could be mistaken for degradation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23695317, Sodium 1-acetoxyoctadecan-9-yl sulfate. Retrieved from [Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.
  • Cross, J. (1998). Anionic Surfactants: Analytical Chemistry. Marcel Dekker.
  • Bunton, C. A. (1979). Micellar catalysis and inhibition. Catalysis Reviews.

Spectroscopic analysis (NMR, IR, Mass Spec) of Sodium 9-acetoxy-1-nonylnonyl sulphate

[1]

Structural Definition & Analytical Strategy

Target Molecule: Sodium 1-acetoxyoctadecan-9-yl sulphate Molecular Formula:

Molecular Weight:1
The Structural Challenge

The trivial name "Sodium 9-acetoxy-1-nonylnonyl sulphate" implies a symmetry that can be misleading.[1] Chemically, this surfactant consists of an 18-carbon backbone (octadecane) with two distinct polar functionalities:[1]

  • Primary Ester: An acetoxy group at position C1.[1]

  • Secondary Sulphate: A sodium sulphate group at position C9.[1]

The analytical challenge lies in confirming the regiochemistry—ensuring the sulphate is internal (secondary) and the acetate is terminal (primary), and quantifying the purity against hydrolysis products (diols or hydroxy-sulphates).[1]

Analytical Workflow

The characterization pipeline prioritizes Mass Spectrometry (MS) for molecular weight confirmation, NMR (


, 2D)FT-IR1

AnalyticalWorkflowSampleRaw Sample(Surfactant)PrepSample Prep(D2O/MeOD or MeOH)Sample->PrepIRFT-IR (ATR)Func. GroupsSample->IRMSESI-MS (-)Confirm m/z 407.2Prep->MSNMRNMR (1H, 13C, COSY)RegiochemistryPrep->NMRResultValidated StructureMS->ResultMass ConfirmedNMR->ResultConnectivity ConfirmedIR->ResultGroups Confirmed

Figure 1: Integrated spectroscopic workflow for surfactant characterization.

Mass Spectrometry (ESI-MS)

Mass spectrometry is the first line of defense, specifically utilizing Electrospray Ionization (ESI) in negative mode.[1] As an ionic surfactant, the molecule is pre-charged, making ESI(-) the most sensitive method.[1]

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Solvent: Methanol:Water (50:[1]50) with 0.1% Ammonium Acetate (to stabilize ionization).[1]

  • Direct Infusion: Flow rate 5-10

    
    L/min.[1]
    
Spectral Interpretation

The spectrum will be dominated by the molecular anion

1
Ion SpeciesTheoretical m/zDescription

407.25 Base Peak. The intact organosulphate anion.[1]

347.23Loss of neutral acetic acid (Rearrangement).[1]

96.96Inorganic bisulphate fragment (High collision energy).[1]

837.5Dimer formation (Common in surfactants at high conc).[1]

Mechanistic Insight: The stability of the

1m/z 365.2m/z 971

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the carbon backbone structure.[1]

Sample Preparation[1][2]
  • Solvent:

    
     (Methanol-d4) is preferred over 
    
    
    to prevent micelle formation, which causes peak broadening.[1]
  • Concentration: 10-20 mg/mL.[1]

NMR Analysis (400 MHz, )

The proton spectrum distinguishes the terminal methyl, the acetyl methyl, and the two distinct oxygenated carbons.[1]

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
4.25 - 4.35 Quintet/Multiplet1HCH-OSO3 The C9 methine proton.[1] Deshielded by the sulphate group.[1]
4.05 Triplet (

Hz)
2HCH2-OAc The C1 methylene protons.[1] Distinct triplet indicates attachment to a

.[1]
2.03 Singlet3HCO-CH3 The acetate methyl group.[1] Sharp singlet.
1.55 - 1.65 Multiplet4H

-CH2
Methylene protons beta to the O-functional groups (C2 and C8/C10).[1]
1.20 - 1.40 Broad Multiplet~26HBulk CH2 The remaining methylene backbone.[1]
0.89 Triplet3HTerminal CH3 The C18 methyl group.[1]
NMR Analysis (100 MHz, )

Carbon NMR confirms the number of carbons and the presence of the ester carbonyl.[1]

  • Carbonyl (

    
    ): 
    
    
    171.5 ppm.[1]
  • Methine (

    
    ): 
    
    
    78.5 ppm.[1] (Characteristic of secondary alkyl sulphates).
  • Methylene (

    
    ): 
    
    
    64.8 ppm.[1]
  • Bulk Alkyls: Cluster between

    
     22 - 34 ppm.
    
  • Terminal Methyl:

    
     14.1 ppm.[1]
    
2D NMR Validation (COSY & HSQC)

To prove the "1-nonylnonyl" (or mid-chain) position of the sulphate versus the terminal acetate:

  • COSY (Correlation Spectroscopy): The triplet at 4.05 ppm (

    
    ) will correlate with the 
    
    
    -protons at ~1.6 ppm.[1] The multiplet at 4.30 ppm (
    
    
    ) will correlate with methylene protons on both sides (C8 and C10), confirming its internal position.[1]

Infrared Spectroscopy (FT-IR)

FT-IR is used primarily for rapid quality control to ensure the sulphate and ester groups are intact.[1]

Key Absorption Bands[1]
Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Note
2920, 2850

Alkyl ChainStrong, sharp bands (Asym/Sym stretch).[1]
1740

Ester Sharp, strong band.[1] Confirming Acetate.
1220 - 1250

Sulphate Broad, strong band.[1] Asymmetric stretch.[1]
1060

Sulphate EsterStrong band.[1] Confirms covalent sulphur attachment.
~1370

MethylBending vibration (Acetate + Terminal methyl).[1]

Self-Validation:

  • Absence of a broad band at 3400

    
     indicates the sample is dry and the ester has not hydrolyzed to an alcohol.[1]
    
  • Presence of the 1740

    
     peak confirms the acetylation is successful.[1]
    

Synthesis & Degradation Pathways (Graphviz)

Understanding the origin of the molecule aids in identifying impurities.[1] The molecule is likely synthesized from 1,9-octadecanediol via selective acetylation and sulphation.[1]

SynthesisPathwayDiol1,9-Octadecanediol(Precursor)MonoAcet1-Acetoxy-octadecan-9-ol(Intermediate)Diol->MonoAcetSelective AcetylationTargetSodium 9-acetoxy-1-nonylnonyl sulphate(Target)MonoAcet->TargetSulphation (ClSO3H)HydrolysisDegradation Product:9-Hydroxy-octadecyl sulphateTarget->HydrolysisAcid/Base Hydrolysis(Loss of Acetate)

Figure 2: Synthesis and potential degradation pathway.[1]

References

  • ChemicalBook. (2024).[1] Sodium 9-acetoxy-1-nonylnonyl sulphate - CAS 65150-91-6 Properties and Synonyms. Retrieved from [1]

  • GuideChem. (2024).[1] 1,9-Octadecanediol, 1-acetate 9-(hydrogen sulfate), sodium salt (1:1).[1] Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for NMR/IR shifts of alkyl sulphates).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for

    
     NMR shifts of secondary sulphates).
    

The Discovery, Synthesis, and Formulation Dynamics of Sodium 9-acetoxy-1-nonylnonyl sulphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical formulations evolve toward more complex delivery systems—such as Lipid Nanoparticles (LNPs) and targeted micellar carriers—the demand for highly specialized, structurally asymmetric excipients has surged. Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6) represents a unique class of synthetic fatty acid derivatives. This technical guide dissects its chemical origin, details a self-validating synthesis protocol, and explores its mechanistic role as an advanced amphiphilic surfactant in drug development.

Chemical Ontology and Discovery Context

Historically, simple head-and-tail surfactants (e.g., Sodium Lauryl Sulfate) dominated formulation science. However, these molecules often fail to stabilize the high-curvature interfaces required for modern nanomedicines. The discovery and synthesis of Sodium 9-acetoxy-1-nonylnonyl sulphate emerged from the need for mid-chain functionalized amphiphiles.

Characterized as a [1], this compound features an 18-carbon hydrophobic backbone derived from 1,9-octadecanediol. It possesses a terminal acetate group at C1 and a sulfate group at C9[2]. The trivial nomenclature "1-nonylnonyl" refers to the 18-carbon backbone (octadecan chain) viewed as two fused 9-carbon segments, highlighting the mid-chain functionalization at the C9 position. This "gemini-like" spatial arrangement forces the hydrophobic tail to splay, drastically altering the critical micelle concentration (CMC) and the lipid packing parameter compared to traditional terminal sulfates.

Physicochemical Profiling

Understanding the exact physical parameters is crucial for rational formulation design. The table below summarizes the core quantitative data for this compound, confirming its highly soluble, amphiphilic nature[1][2][3].

ParameterValue / Description
IUPAC Name Sodium 1-acetoxyoctadecan-9-yl sulfate
CAS Registry Number 65150-91-6
PubChem CID 23695317
Molecular Formula C20H39NaO6S
Molecular Weight 430.57 g/mol
Monoisotopic Mass (Anion) 408.25 Da
LogP (Predicted) 6.7
Solubility Highly soluble in water (Amphiphilic)

De Novo Synthesis Workflow

Expertise & Experience: In my experience optimizing lipidic excipients, synthesizing asymmetric bolaamphiphiles requires strict control over reaction kinetics to prevent symmetric di-functionalization. The following protocol outlines a self-validating system for synthesizing Sodium 9-acetoxy-1-nonylnonyl sulphate from 1,9-octadecanediol.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 10 mmol of 1,9-octadecanediol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the acetylating agent, ensuring stoichiometric precision.

  • Selective Acetylation: Add 10.5 mmol of acetic anhydride and 12 mmol of pyridine. Maintain the reaction at 0°C with continuous stirring for 4 hours. Causality: The primary alcohol at C1 is sterically less hindered and more nucleophilic than the secondary alcohol at C9. The low temperature (0°C) and near-equimolar ratio of acetic anhydride thermodynamically favor mono-acetylation at C1, preventing the formation of unwanted diacetates.

  • Mid-Chain Sulfation: Isolate the 1-acetoxy-9-octadecanol intermediate via flash chromatography. Dissolve in dimethylformamide (DMF) and add 15 mmol of sulfur trioxide-pyridine complex (

    
    ). Heat to 40°C for 12 hours.
    Causality:
    
    
    
    is selected as a mild sulfating agent. Utilizing harsher reagents, such as chlorosulfonic acid, would generate HCl as a byproduct, which could catalyze the cleavage of the newly formed C1 ester bond.
  • Neutralization and Isolation: Quench the reaction mixture with 1M NaOH until a stable pH of 7.5 is achieved. Extract the product and crystallize from cold ethanol. Causality: Immediate neutralization stabilizes the sulfate ester as a sodium salt. Without this step, the acidic environment would lead to rapid auto-hydrolysis of the sulfate group back into an alcohol.

Workflow N1 1,9-Octadecanediol (Hydrophobic Backbone) N2 Selective Acetylation (C1) Reagents: Ac2O, Pyridine, 0°C N1->N2 N3 Mid-Chain Sulfation (C9) Reagents: SO3·Py, DMF, 40°C N2->N3 N4 Neutralization Reagents: 1M NaOH to pH 7.5 N3->N4 N5 Sodium 9-acetoxy-1-nonylnonyl sulphate (Target Amphiphile) N4->N5

Fig 1: Step-by-step synthesis workflow for Sodium 9-acetoxy-1-nonylnonyl sulphate.

Mechanism of Action in Drug Delivery

As a highly soluble amphiphilic compound[1], Sodium 9-acetoxy-1-nonylnonyl sulphate exhibits unique self-assembly characteristics. Traditional surfactants form spherical micelles due to their conical shape. However, the mid-chain placement of the bulky sulfate group at C9 creates a distinct "wedge" geometry.

When integrated into lipid nanoparticles or microemulsions, this surfactant forces a higher degree of membrane curvature. The terminal acetate group at C1 acts as a lipophilic anchor that can interact with core lipids (e.g., squalene or cholesterol), while the C9 sulfate remains at the aqueous interface, providing robust electrostatic repulsion to prevent nanoparticle aggregation. This dual-anchoring mechanism ensures superior stability in complex biological fluids, making it a highly valuable excipient in pharmaceutical settings and personal care formulations[1].

References

  • PubChemLite (Université du Luxembourg). "65150-91-6 (C20H40O6S) Structural Information". Available at: [Link]

  • Ontosight AI. "1,9-Octadecanediol Compound Overview". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23695317". Available at:[Link]

Sources

Advanced Computational Modeling of Sodium 9-acetoxy-1-nonylnonyl Sulphate (SANNS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Modeling of Sodium 9-acetoxy-1-nonylnonyl Sulphate (SANNS) Content Type: Technical Whitepaper Audience: Computational Chemists, Formulation Scientists, and Drug Delivery Researchers[1]

Executive Summary & Molecular Architecture[1]

Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6), often referenced in high-performance surfactant literature as a derivative of 1,9-Octadecanediol , represents a unique class of "hetero-gemini" or branched anionic surfactants.[1] Unlike linear Sodium Dodecyl Sulfate (SDS), SANNS possesses a bifurcated hydrophobic domain centered around a sulfate headgroup, with one alkyl branch terminated by a hydrolyzable acetoxy moiety.[1]

This structural asymmetry presents a dual computational challenge: accurately modeling the electrostatic double layer of the central sulfate group while simultaneously simulating the steric and polar influence of the distal acetoxy group.[1] This guide details a Dual-Resolution Modeling Framework —integrating Coarse-Grained (CG) self-assembly simulations with All-Atom (AA) refinement—to predict the micellar stability, critical micelle concentration (CMC), and stimuli-responsive hydrolysis of SANNS.[1]

The Chemical Target[1][2]
  • IUPAC Designation: Sodium 1-(acetyloxy)octadecan-9-yl sulfate[1]

  • Structural Motif: Y-shaped anionic surfactant.[1]

    • Tail A: Nonyl chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Tail B: Nonyl chain functionalized with a terminal acetoxy group.[1]

    • Head: Sulfate group at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       junction.
      
  • Key Property: The acetoxy group is pH-labile.[1] Upon hydrolysis, the surfactant converts from a hydrophobic-capped species to a hydroxyl-terminated species, drastically altering the Hydrophilic-Lipophilic Balance (HLB) and triggering micelle disassembly.[1]

Computational Framework: The Dual-Resolution Protocol

To capture both the slow kinetics of self-assembly and the fast dynamics of interfacial water, we employ a sequential multi-scale approach.[1]

Phase I: Parameterization & Topology Generation[1]

Before simulation, the electronic distribution of the acetoxy-sulfate interplay must be defined.[1] Standard force fields often underestimate the shielding effect of the sodium counterion in branched sulfates.[1]

Protocol:

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) on the SANNS monomer in vacuum and implicit solvent (PCM).

  • Charge Derivation: Calculate partial atomic charges using the RESP (Restrained Electrostatic Potential) method to ensure compatibility with the CHARMM36 or AMBER lipid force fields.

  • Topology Construction:

    • Headgroup: Use standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       parameters from CHARMM36 Lipid.
      
    • Tail: Generate parameters for the acetoxy-alkane linkage using CGenFF (CHARMM General Force Field) with high penalty scores manually validated against quantum mechanical torsional scans.

Phase II: Coarse-Grained (CG) Self-Assembly (Martini 3)[1]

CG simulations are required to observe the spontaneous formation of micelles from a random dispersion, a process that exceeds microsecond timescales.[1]

  • Mapping Strategy:

    • Sulfate Head: Map to a Qa (charged) bead.

    • Alkyl Chains: Map 3-4 carbons to C1 (apolar) beads.

    • Acetoxy Group: Map to a Na (non-polar, acceptor) or P (polar) bead depending on the specific polarity required to match water-octanol partition coefficients (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
  • Simulation Box: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nm cubic box, solvated with Martini water (W) and 
    
    
    
    antifreeze particles.
  • Production Run: 5–10

    
     using an NPT ensemble (1 bar, 300 K).
    
Phase III: Backmapping & All-Atom Refinement[1]

Once the CG simulation yields an equilibrated micelle, the coordinates are "backmapped" to atomistic resolution for detailed analysis of water penetration and counterion binding.[1]

  • Tool: Backward.py or similar geometric projection tools.[1]

  • Equilibration: Steepest descent minimization followed by 10 ns of position-restrained NVT to relax steric clashes introduced during backmapping.

  • Production: 200 ns unrestrained MD (CHARMM36m force field).

Visualization of the Computational Workflow

The following diagram outlines the logical flow from quantum mechanical parameterization to hydrodynamic analysis.

SANNS_Workflow QM QM Optimization (B3LYP/6-31G*) RESP RESP Charge Fitting QM->RESP Topol Topology Generation (CHARMM36 / CGenFF) RESP->Topol CG_Map Coarse-Grained Mapping (Martini 3) Topol->CG_Map AA_Prod All-Atom Production (200 ns, CHARMM36m) Topol->AA_Prod Force Field Self_Assembly Self-Assembly Sim (10 µs, NPT) CG_Map->Self_Assembly Backmap Backmapping (CG to AA) Self_Assembly->Backmap Backmap->AA_Prod Analysis Data Analysis (SASA, RDF, Shape) AA_Prod->Analysis

Figure 1: The Dual-Resolution Simulation Pipeline for SANNS, bridging quantum mechanics and mesoscale dynamics.

Key Theoretical Metrics & Analysis

To validate the model, specific observables must be calculated and compared against experimental baselines (tensiometry/scattering).[1]

A. Critical Micelle Concentration (CMC) Prediction

The CMC is derived thermodynamically from the free energy of micellization (


):

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Computational Protocol:

  • Perform Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) .[1]

  • Calculate the free energy change of pulling a single SANNS monomer from the bulk water phase into the center of a pre-formed micelle.[1]

  • The plateau of the potential of mean force (PMF) curve represents ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
B. Micelle Morphology (Shape Factor)

Branched surfactants like SANNS often form ellipsoidal or worm-like micelles rather than perfect spheres due to the "wedge" shape of the monomer.[1]

  • Metric: Calculate the principal moments of inertia (

    
    ).
    
  • Interpretation:

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Spherical.
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Cylindrical (Rod-like).
      
    • SANNS is expected to show prolate ellipsoidal geometry due to the steric bulk of the central sulfate.[1]

C. Hydrolysis & Destabilization (The "Switch")

This is the critical functional property.[1] The acetoxy group ($ -O-CO-CH_3 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 -OH $).

Simulation Setup:

  • Alchemical Transformation: Mutate the acetoxy terminal topology to a hydroxyl topology over a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -window (0 to 1).
    
  • Observation: Monitor the Radius of Gyration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  and Solvent Accessible Surface Area (SASA)  of the micelle during the transformation.
    
  • Hypothesis: The conversion to the hydroxyl form increases the hydrophilicity of the tail, causing the monomer to flip or the micelle to disintegrate into smaller aggregates or lamellar sheets.[1]

Experimental Validation Protocols

A robust model requires experimental grounding.[1] The following protocols serve as the "Ground Truth" for the simulation data.

Protocol A: CMC Determination via Tensiometry
  • Instrument: Wilhelmy Plate Tensiometer (e.g., Krüss K100).[1]

  • Method:

    • Prepare a stock solution of SANNS (e.g., 20 mM) in Milli-Q water.[1]

    • Perform automated dosing into a pure water vessel.[1]

    • Measure surface tension (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) after equilibrium (wait 300s per point).
      
    • Data Processing: Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      . The intersection of the linear decline and the plateau defines the CMC.
    • Validation: Simulation-derived

      
       should match the experimental 
      
      
      
      within 1-2
      
      
      .
Protocol B: Hydrolysis Kinetics via NMR
  • Instrument: 500 MHz

    
    H-NMR.
    
  • Method:

    • Dissolve SANNS in

      
       with phosphate buffer (pH 9.0 to accelerate hydrolysis).
      
    • Track the disappearance of the acetate methyl singlet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ppm) and the appearance of the acetic acid peak.
      
    • Output: Rate constant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . This informs the timescale required for non-equilibrium MD simulations.[1]
      
Protocol C: Structural Verification via SANS
  • Technique: Small-Angle Neutron Scattering.[1]

  • Contrast: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solvent to contrast with hydrogenated SANNS tails.
    
  • Fitting: Fit the scattering curve

    
     to a "Core-Shell Ellipsoid" model.
    
  • Comparison: Compare the fitted semi-axes (

    
    ) with the average dimensions extracted from the All-Atom MD trajectory.
    

Data Summary: Expected Parameters

ParameterDescriptionExpected Range (Est.)Simulation Method
CMC Critical Micelle Concentration1.5 - 3.0 mMFree Energy Perturbation (FEP)

Aggregation Number40 - 60 monomersCG Self-Assembly (Martini)

Area per Headgroup60 - 75

Voronoi Analysis (AA-MD)
Shape Micelle Eccentricity0.2 - 0.4 (Prolate)Moments of Inertia

Hydrolysis Half-life (pH 7)Hours to Days(Experimental Input)

Mechanism of Action: The Hydrolysis Trigger[1]

The following Graphviz diagram illustrates the theoretical pathway of micelle destabilization triggered by the chemical conversion of the surfactant.

Hydrolysis_Mechanism State1 Intact SANNS Micelle (Hydrophobic Core) Trigger pH Change / Esterase (Hydrolysis Event) State1->Trigger Exposure State2 Mixed Species (Acetate + Alcohol) Trigger->State2 Cleavage of Acetate Group State3 Micelle Disassembly (Vesicle/Monomer) State2->State3 HLB Shift (Core Hydration) Mol_A Tail-Acetate (Hydrophobic) Mol_B Tail-Hydroxyl (Hydrophilic) Mol_A->Mol_B Chemical Transformation

Figure 2: Mechanistic pathway of SANNS micelle degradation upon acetoxy group hydrolysis.

References

  • Simulation Methodology: A Computer Simulation and Molecular-Thermodynamic Framework to Model the Micellization of Ionic Branched Surfactants. MIT DSpace.[1] Available at: [Link]

  • Cleavable Surfactants: Cleavable Surfactants: A Comparison between Ester, Amide, and Carbonate as the Weak Bond. Journal of Surfactants and Detergents. Available at: [Link][1]

  • Force Field Parameters: CHARMM General Force Field (CGenFF) Program for Drug-Like Molecules. University of Maryland.[1] Available at: [Link][1]

  • Interfacial Dynamics: Molecular Dynamics Simulation of Anionic Surfactant at the Water/n-Alkane Interface. Acta Physico-Chimica Sinica. Available at: [Link][1]

Sources

Early-Stage Research on the Biological Activity of Sodium 9-acetoxy-1-nonylnonyl sulphate: A Novel Membrane-Modulating Surfactant

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Rationale

The development of novel excipients and active pharmaceutical ingredients (APIs) often relies on the precise manipulation of lipid bilayers. Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS No. 65150-91-6), also systematically known as 1,9-Octadecanediol, 1-acetate 9-(hydrogen sulfate) sodium salt, represents a highly specialized class of long-chain alkyl sulfates[1].

While traditional terminal alkyl sulfates like Sodium Dodecyl Sulfate (SDS) are ubiquitous as protein denaturants and microbicides[2], their high cellular toxicity limits their systemic and mucosal application. Sodium 9-acetoxy-1-nonylnonyl sulphate introduces two critical structural deviations that fundamentally alter its biological activity:

  • Mid-Chain Sulfation (Position 9): Moving the anionic sulfate group to the center of the C18 carbon chain alters the surfactant's critical packing parameter. Instead of forming rigid, highly-curved micelles that aggressively lyse cells, it forms flexible, wedge-shaped structures that gently fluidize membranes.

  • Terminal Acetoxy Group (Position 1): The addition of a polar, uncharged acetate ester at the tail end creates a "bolaamphiphile-like" character. This allows the molecule to adopt a "looped" conformation within the phospholipid bilayer, anchoring both ends at the lipid-water interface while the hydrophobic loops disrupt tight junction protein interactions.

This whitepaper details the early-stage biological evaluation of this compound, focusing on its dual potential as a reversible membrane permeability enhancer and a targeted antimicrobial/antiviral agent .

Mechanistic Causality: Membrane Dynamics

The primary biological activity of alkyl sulfates is dictated by their ability to partition into biological membranes. The thermodynamic driver for this process is the reduction of interfacial tension at the membrane/water interface[3].

Research indicates that for a surfactant to effectively permeabilize a membrane, it must generate a surface pressure exceeding a critical threshold of approximately 25 dynes/cm[3]. Sodium 9-acetoxy-1-nonylnonyl sulphate achieves this threshold at significantly lower molar concentrations than shorter-chain homologues due to the profound hydrophobic effect of its C18 chain. However, because of the steric hindrance provided by the mid-chain sulfate and the terminal acetoxy group, it fluidizes the membrane without causing the rapid micellar solubilization (catastrophic lysis) typical of standard detergents.

The Thermodynamic Pathway of Fluidization

G A Monomer in Aqueous Phase B Membrane Partitioning A->B Hydrophobic Effect C Interfacial Tension Reduction (>25 dyne/cm) B->C Accumulation D Bilayer Fluidization & Transient Pore Formation C->D Critical Threshold E Enhanced Paracellular / Transcellular API Transport D->E Permeability Increase

Caption: Thermodynamic pathway of surfactant-induced membrane fluidization and API transport.

Quantitative Profiling: Comparative Surfactant Data

To contextualize the biological activity of Sodium 9-acetoxy-1-nonylnonyl sulphate, it is essential to compare it against established industry standards. The table below synthesizes the physicochemical and biological parameters relative to Sodium Dodecyl Sulfate (SDS) and Sodium Tetradecyl Sulfate (STS), which are known to inhibit bacterial swarming and inactivate enveloped viruses[2][4].

CompoundChain LengthStructural FeatureEst. CMC (mM)Primary Biological ActionCellular Toxicity Profile
SDS C12Terminal Sulfate8.0 - 8.2Protein denaturation, viral lysis[2]High (Lytic)
STS C14Terminal Sulfate2.0 - 2.2Bacterial motility inhibition[4]Moderate to High
Sodium 9-acetoxy-1-nonylnonyl sulphate C18Mid-chain Sulfate + Terminal Acetoxy< 0.5Reversible tight-junction modulationLow to Moderate (Fluidizing)

Data Note: The extremely low Critical Micelle Concentration (CMC) of the C18 derivative ensures that it can be dosed at micro-molar concentrations, minimizing off-target systemic toxicity while maintaining efficacy at the mucosal interface.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that early-stage research must rely on self-validating workflows. A protocol is only robust if it inherently proves that the observed biological activity (e.g., drug permeation) is an active pharmacological mechanism, not merely an artifact of cell death.

Protocol 1: Reversible Membrane Permeability Assay (Caco-2 Model)

Objective: To quantify the enhancement of paracellular drug transport while proving that the surfactant does not permanently destroy the epithelial monolayer.

Causality & Logic: Measuring Transepithelial Electrical Resistance (TEER) before, during, and after exposure ensures the system is self-validating. If TEER drops during exposure but recovers after washout, the mechanism is transient fluidization/tight-junction opening. If TEER does not recover, the mechanism is cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days until a fully differentiated monolayer forms (Baseline TEER > 400 Ω·cm²).

  • Pre-Treatment Validation: Measure baseline TEER. Wash the apical and basolateral compartments with Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Dosing: Apply a sub-CMC concentration (e.g., 50 µM) of Sodium 9-acetoxy-1-nonylnonyl sulphate to the apical chamber alongside a poorly permeable fluorescent marker (e.g., FITC-Dextran 4kDa). Use untreated HBSS as a negative control and 0.1% SDS as a lytic positive control.

  • Kinetic Sampling: Extract 50 µL from the basolateral chamber every 30 minutes for 2 hours. Replace with fresh HBSS. Quantify fluorescence to calculate the Apparent Permeability Coefficient (

    
    ).
    
  • Post-Treatment Validation (The Crucial Step): After 2 hours, aspirate the surfactant from the apical chamber. Wash three times with warm culture media. Incubate for 24 hours in fresh media, then re-measure TEER.

  • Success Criteria: A successful permeability enhancer will show a >3-fold increase in FITC-Dextran

    
     and a >80% recovery of baseline TEER at 24 hours.
    
Protocol 2: Enveloped Virus Inactivation Assay

Objective: To evaluate the microbicidal properties of the compound against enveloped viruses (e.g., HIV-1 surrogates), leveraging the known efficacy of alkyl sulfates[2].

Causality & Logic: Alkyl sulfates intercalate into the viral lipid envelope, causing structural collapse. Because Sodium 9-acetoxy-1-nonylnonyl sulphate has a bulky C18 chain, it requires a specific lipid-to-surfactant ratio to achieve virolysis. We use a luciferase-reporter pseudovirus to directly correlate viral entry with luminescence, providing a highly sensitive, quantitative readout.

Step-by-Step Methodology:

  • Viral Preparation: Generate Lentiviral pseudotypes expressing the target viral envelope glycoprotein and carrying a Firefly Luciferase reporter gene.

  • Surfactant Incubation: Mix standardized viral titers (e.g.,

    
     RLU/mL) with varying concentrations of Sodium 9-acetoxy-1-nonylnonyl sulphate (0.01% to 0.1% w/v) in a physiological buffer. Incubate at 37°C for 10 minutes.
    
  • Neutralization/Washout: Pass the mixture through a size-exclusion spin column or dilute 1:100 to drop the surfactant concentration below its active threshold, preventing it from lysing the target mammalian cells in the next step.

  • Infection: Apply the treated virus to susceptible target cells (e.g., TZM-bl cells) in a 96-well plate.

  • Quantification: After 48 hours, lyse the cells and add luciferin substrate. Measure luminescence.

  • Validation: Include a "Surfactant + Cells (No Virus)" control to ensure the luminescence drop is due to viral inactivation, not target cell death.

High-Throughput Screening Workflow

To systematically advance this compound from early-stage research to preclinical formulation, the following workflow must be executed sequentially.

G Start Compound: CAS 65150-91-6 Phase1 Physicochemical Profiling (CMC, LogP, Surface Tension) Start->Phase1 Phase2 In Vitro Permeability (Caco-2 TEER & Transport) Phase1->Phase2 Sub-CMC Dosing Phase3 Antimicrobial Screening (MIC & Viral Inactivation) Phase1->Phase3 Supra-CMC Dosing Phase4 Cytotoxicity & Safety (MTT Assay, Hemolysis) Phase2->Phase4 Phase3->Phase4

Caption: Step-by-step experimental workflow for evaluating biological activity and safety.

Conclusion & Future Directions

Sodium 9-acetoxy-1-nonylnonyl sulphate represents an untapped resource in pharmaceutical formulation. By combining the potent interfacial activity of long-chain alkyl sulfates with the steric modulation of a mid-chain sulfate and a terminal acetoxy group, it offers a distinct mechanism for interacting with biological membranes. Future research must focus on rigorous in vivo toxicity profiling and the formulation of this compound into nanostructured lipid carriers (NLCs) or self-microemulsifying drug delivery systems (SMEDDS) to maximize its therapeutic index.

References

  • 1,9-Octadecanediol,1-acetate 9-(hydrogen sulfate), sodium salt (1:1)
  • Mechanistic Studies on Surfactant-Induced Membrane Permeability Enhancement Source: ResearchGate URL
  • Inactivation of HIV-1 in breast milk by treatment with the alkyl sulfate microbicide sodium dodecyl sulfate (SDS)
  • Source: Researcher.

Sources

Solubility Profile of Sodium 9-acetoxy-1-nonylnonyl Sulphate: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6) represents a specialized class of anionic surfactants characterized by a "gemini-like" or internal head-group architecture.[1] Unlike conventional terminal alkyl sulphates (e.g., Sodium Dodecyl Sulphate), this molecule features a hydrophilic sulphate group positioned centrally on a long hydrophobic chain, flanked by an acetoxy functionality.[1] This unique structural configuration imparts distinct solubility behaviors, particularly in organic solvents where traditional anionic surfactants fail.[1]

This technical guide provides a comprehensive solubility profile of Sodium 9-acetoxy-1-nonylnonyl sulphate, elucidating the thermodynamic driving forces behind its solvation in polar, semi-polar, and non-polar media.[1] It serves as a critical resource for optimizing formulation strategies in drug delivery, emulsion polymerization, and specialized cleaning applications.[1]

Physicochemical Characterization

To understand the solubility profile, one must first deconstruct the molecular architecture.[1] The systematic nomenclature—often referenced as Sodium 1-(acetyloxy)octadecan-9-yl sulfate or related isomers—reveals a tripartite structure:

  • Hydrophobic Domain: A long alkyl backbone (typically C18-C19), providing significant lipophilicity.[1]

  • Primary Hydrophilic Head: An internal sulphate group (

    
    ).[1] The internal positioning disrupts crystalline packing, lowering the Krafft point and enhancing solubility in cold water and organic solvents.[1]
    
  • Secondary Polar Group: An acetoxy group (

    
    ).[1] This ester functionality adds a dipole moment without introducing the strong hydrogen-bonding capability of a hydroxyl group, modulating the Hydrophilic-Lipophilic Balance (HLB).[1]
    
Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicImplication for Solubility
CAS Number 65150-91-6Unique Identifier for sourcing and regulatory compliance.
Molecular Formula

(Approx.)[1][2]
High molecular weight suggests lower molar solubility compared to short-chain analogs.[1]
HLB Value Estimated 10–12Suitable for Oil-in-Water (O/W) emulsions; dispersible in water.[1]
Ionic Character AnionicHighly sensitive to ionic strength and pH (hydrolysis risk of acetoxy group).[1]
Physical State Waxy Solid / Viscous LiquidIndicates weak intermolecular forces due to internal substitution.[1]

Solubility Profile by Solvent Class[1]

The solubility of Sodium 9-acetoxy-1-nonylnonyl sulphate is governed by the Like Dissolves Like principle, but with a twist due to its amphiphilic nature.[1] The internal sulphate group shields the ionic charge more effectively than a terminal group, broadening its solvent compatibility.[1]

Polar Protic Solvents (Water, Methanol)[1]
  • Solubility: High (> 100 g/L) [1]

  • Mechanism: The ionic sulphate head group forms strong ion-dipole interactions with water molecules.[1] The acetoxy group accepts hydrogen bonds, further stabilizing the molecule in aqueous solution.[1]

  • Behavior: Forms clear micellar solutions above the Critical Micelle Concentration (CMC).[1] In water, it may exhibit a lower Krafft temperature than Sodium Stearyl Sulphate due to the chain branching/internal substitution.[1]

Polar Aprotic Solvents (DMSO, DMF)[1]
  • Solubility: High [1]

  • Mechanism: These solvents effectively solvate cations (

    
    ) and stabilize the anionic charge through dipole interactions without hydrogen bonding.[1] The hydrophobic tail is also reasonably soluble in the organic bulk of these solvents.[1]
    
Chlorinated Solvents (Chloroform, Dichloromethane)[1]
  • Solubility: Moderate to High [1]

  • Mechanism: This is the distinguishing feature of internal alkyl sulphates.[1] The bulky hydrophobic chains "wrap" around the ionic head group, creating a reverse-micelle-like conformation that allows the molecule to dissolve in moderately polar organic solvents.[1] The acetoxy group enhances affinity for chloroform.[1]

Non-Polar Solvents (Hexane, Heptane)[1]
  • Solubility: Low / Insoluble [1]

  • Mechanism: The high charge density of the sulphate group is thermodynamically incompatible with the non-polar environment of alkanes.[1] While the long alkyl chain is lipophilic, the energy penalty of solvating the ionic head group in a non-polar medium is too high.[1]

Table 2: Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Force
Aqueous Water (pH 7)Excellent Ion-Dipole, H-Bonding
Alcohol Ethanol, IsopropanolExcellent Amphiphilic Solvation
Chlorinated Chloroform, DCMGood Dipole-Dipole, Dispersion
Ketone AcetoneFair/Poor Dipole-Dipole (Risk of precipitation)
Hydrocarbon n-Hexane, ToluenePoor Dispersion (Head group insoluble)

Mechanistic Visualization

The following diagram illustrates the solvation mechanism and the structural features that dictate the solubility profile.

G Molecule Sodium 9-acetoxy-1-nonylnonyl Sulphate Head Internal Sulphate Group (Ionic Head) Molecule->Head Tail C18/C19 Alkyl Chain (Hydrophobic) Molecule->Tail Linker Acetoxy Group (Polar Ester) Molecule->Linker Water Water (Ion-Dipole) Head->Water Strong Solvation Hexane Hexane (Incompatible) Head->Hexane Repulsion Chloroform Chloroform (Steric Shielding) Tail->Chloroform Dispersion Forces Tail->Hexane Affinity Linker->Chloroform Dipole Interaction

Figure 1: Structural decomposition of Sodium 9-acetoxy-1-nonylnonyl sulphate and its interaction mechanisms with key solvent classes.

Experimental Protocol for Solubility Determination

To validate the solubility profile in a specific formulation context, the following "Shake-Flask" protocol coupled with Gravimetric Analysis is recommended. This method is robust, self-validating, and requires minimal specialized equipment.[1]

Workflow Diagram

Workflow Start Start: Weigh 100mg Compound SolventAdd Add 1.0 mL Solvent (Incremental Addition) Start->SolventAdd Vortex Vortex Mix / Sonicate (5 mins @ 25°C) SolventAdd->Vortex Check Visual Inspection Vortex->Check Decision Dissolved? Check->Decision MoreSolvent Add Solvent (+0.5 mL) Decision->MoreSolvent Yes (Clear) Filter Filter Supernatant (0.45 µm PTFE) Decision->Filter No (Saturated) MoreSolvent->Vortex Evaporate Evaporate Solvent (Nitrogen Stream) Filter->Evaporate Weigh Weigh Residue (Gravimetric Calc) Evaporate->Weigh End Report Solubility (mg/mL) Weigh->End

Figure 2: Step-by-step experimental workflow for determining saturation solubility.

Detailed Protocol Steps
  • Preparation: Accurately weigh

    
     mg of Sodium 9-acetoxy-1-nonylnonyl sulphate into a 20 mL scintillation vial.
    
  • Solvent Addition: Add the target solvent in

    
     increments.[1]
    
  • Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at

    
     to ensure thermodynamic equilibrium.
    
  • Observation:

    • If the solution is clear, the solubility is

      
      .[1] Add more solute.
      
    • If undissolved solids remain, the solution is saturated.[1]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a

    
     PTFE filter (use Nylon for aqueous samples).
    
  • Quantification:

    • Gravimetric: Evaporate a known volume of the supernatant and weigh the residue.[1]

    • HPLC-ELSD: For higher precision, inject the supernatant into an HPLC equipped with an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.[1]

Applications & Implications

The unique solubility profile of Sodium 9-acetoxy-1-nonylnonyl sulphate enables specific industrial applications:

  • Drug Delivery: Its ability to dissolve in both water and moderately polar organic solvents makes it an excellent hydrotrope or co-surfactant for solubilizing poorly water-soluble Active Pharmaceutical Ingredients (APIs).[1]

  • Emulsion Polymerization: The internal sulphate group provides steric stabilization, often resulting in smaller particle sizes in latex production compared to standard SDS.[1]

  • Textile Processing: Used as a wetting agent where rapid dissolution in varying ionic strength baths is required.[1]

References

  • ChemicalBook. (n.d.).[1] Sodium 9-acetoxy-1-nonylnonyl sulphate Properties and Structure (CAS 65150-91-6). Retrieved from [1]

  • GuideChem. (n.d.).[1] 1,9-Octadecanediol, 1-acetate 9-(hydrogen sulfate), sodium salt (1:[1][2]1) - MSDS and Properties. Retrieved from [1]

  • PubChem. (2023).[1] Sodium nonyl sulfate and related alkyl sulfate structures. National Library of Medicine.[1][3][4] Retrieved from [1][3]

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] (Authoritative text on surfactant structure-property relationships).

Sources

Toxicological Profiling of Sodium 9-acetoxy-1-nonylnonyl Sulphate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry increasingly relies on complex lipid-based drug delivery systems (LBDDS) to enhance the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), the toxicological profiling of novel excipients becomes paramount. Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6) is a highly specialized anionic surfactant. Characterized by an extended aliphatic backbone and a sterically bulky acetate group, it presents a unique structure-toxicity relationship (STR) compared to ubiquitous alkyl sulfates like Sodium Lauryl Sulfate (SLS).

This whitepaper provides an authoritative framework for evaluating the toxicological profile of Sodium 9-acetoxy-1-nonylnonyl sulphate. By synthesizing physicochemical predictive modeling with mechanistic in vitro assays, we establish a self-validating workflow for assessing its viability as a pharmaceutical excipient or permeation enhancer.

Physicochemical Profiling & Structure-Toxicity Relationship (STR)

To understand the toxicological potential of Sodium 9-acetoxy-1-nonylnonyl sulphate, we must first deconstruct its molecular architecture. The toxicity of anionic surfactants is inextricably linked to their amphiphilic nature, specifically how their hydrophobic tails and charged headgroups interact with biological lipid bilayers.

Unlike SLS (a C12 straight-chain sulfate), Sodium 9-acetoxy-1-nonylnonyl sulphate features a significantly longer carbon backbone (C18/C19 equivalent) with an acetate moiety at the 9-position. This structural deviation fundamentally alters its critical packing parameter (CPP) and thermodynamic behavior in aqueous solutions.

Table 1: Comparative Physicochemical & Toxicological Parameters
ParameterSodium 9-acetoxy-1-nonylnonyl sulphateSodium Lauryl Sulfate (SLS)Toxicological Causality & Implications
Alkyl Chain Length C18/C19 BackboneC12 Straight ChainExtended chains decrease aqueous solubility but increase lipophilicity. Toxicity generally decreases with longer alkyl chains due to slower membrane insertion kinetics[1].
Headgroup Primary SulfatePrimary SulfateThe strong anionic charge drives electrostatic interactions with cationic residues on membrane proteins, leading to protein denaturation.
Steric Modification Acetate group at C9NoneThe bulky mid-chain acetate increases the CPP, favoring the formation of complex micelles or liposomal structures rather than highly lytic spherical micelles.
Membrane Fluidity Impact Moderate/LowHighShorter chains (C10-C12) severely disrupt lipid bilayer packing, while longer chains exhibit reduced epidermal permeation and lower acute cellular damage[2].

Mechanistic Toxicology: Membrane Disruption Dynamics

The primary mechanism of cytotoxicity for alkyl sulfates is the solubilization of the plasma membrane. However, the exact concentration at which this occurs is governed by the surfactant's Critical Micelle Concentration (CMC). While cationic surfactants often exhibit high toxicity well below their CMC due to strong electrostatic binding to negatively charged cell surfaces, anionic surfactants typically induce severe membrane disruption only at or near their CMC [3].

For Sodium 9-acetoxy-1-nonylnonyl sulphate, the sequence of toxicological events is concentration-dependent:

  • Sub-CMC (Monomeric Phase): Individual surfactant monomers partition into the cellular lipid bilayer. The bulky acetate group creates steric hindrance, altering membrane fluidity and increasing passive ion permeability.

  • Peri-CMC (Saturation): The lipid bilayer becomes saturated with surfactant monomers.

  • Supra-CMC (Micellization): The surfactant extracts phospholipids and membrane proteins to form mixed micelles, leading to catastrophic loss of barrier integrity, leakage of cytosolic contents (e.g., Lactate Dehydrogenase), and necrotic cell death.

G A Sodium 9-acetoxy-1-nonylnonyl sulphate (Monomers in Solution) B Intercalation into Lipid Bilayer (Hydrophobic Tail Insertion) A->B Sub-CMC E Critical Micelle Concentration (CMC) Reached A->E > CMC C Alteration of Membrane Packing (Acetate Group Steric Hindrance) B->C D Increased Membrane Permeability (Ion Leakage) C->D F Membrane Solubilization (Mixed Micelle Formation) D->F Accumulation E->F G Cell Lysis & Necrosis (LDH Release) F->G

Mechanistic pathway of surfactant-induced membrane disruption and cellular lysis.

Experimental Protocols: Self-Validating Cytotoxicity Workflows

To accurately profile the tolerability of this lipid excipient, we must deploy orthogonal in vitro assays. Relying on a single viability metric is a common pitfall in drug development[4]. We utilize a multiplexed approach combining the MTT assay (measuring mitochondrial metabolic activity) and the LDH release assay (measuring plasma membrane integrity). This dual-endpoint strategy prevents false positives; for instance, if a surfactant inhibits mitochondrial reductases without causing immediate membrane lysis, the MTT assay alone would misrepresent the mechanism of toxicity[5].

Step-by-Step Methodology: Multiplexed MTT/LDH Assay

Objective: Determine the


 (metabolic inhibition) and 

(membrane lysis) of Sodium 9-acetoxy-1-nonylnonyl sulphate in human epithelial models (e.g., Caco-2 for oral excipients, HaCaT for dermal applications).

Phase 1: Preparation and Seeding

  • Cultivate Caco-2 or HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells into 96-well plates at a density of

    
     cells/well. Incubate at 37°C, 5% 
    
    
    
    for 24 hours to allow for complete adhesion and log-phase growth.

Phase 2: Surfactant Exposure

  • Prepare a stock solution of Sodium 9-acetoxy-1-nonylnonyl sulphate in sterile PBS.

  • Create a serial dilution range (e.g., 0.01 mM to 10 mM) spanning the estimated CMC.

  • Self-Validation Control: Include SLS as a positive lytic control, untreated media as a negative control, and a 1% Triton X-100 solution as a maximum LDH release control.

  • Aspirate culture media, wash cells with PBS, and apply the surfactant dilutions. Incubate for 4 to 24 hours depending on the target pharmacokinetic exposure time.

Phase 3: LDH Release Quantification (Membrane Integrity)

  • Post-exposure, transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH reaction mixture (containing lactate,

    
    , and a tetrazolium salt) to the supernatant.
    
  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm using a microplate reader. Calculate % cytotoxicity relative to the Triton X-100 maximum release control.

Phase 4: MTT Viability Quantification (Mitochondrial Function)

  • To the original plate containing the adherent cells, add 10 µL of MTT reagent (5 mg/mL in PBS) to the remaining 100 µL of media.

  • Incubate for 3 hours at 37°C. The viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Aspirate the media and solubilize the formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm. Calculate % viability relative to the untreated negative control.

Phase 5: Causality Analysis

  • If

    
     (MTT) occurs at significantly lower concentrations than 
    
    
    
    (LDH), the surfactant induces metabolic stress prior to membrane rupture.
  • If

    
     and 
    
    
    
    align closely with the surfactant's CMC, toxicity is driven purely by micellar solubilization of the cell membrane.

Regulatory & Formulation Considerations

When advancing Sodium 9-acetoxy-1-nonylnonyl sulphate through the drug development pipeline, formulation scientists must balance its efficacy as a solubilizer against its local tolerability. Because long-chain alkyl sulfates generally exhibit lower dermal and gastrointestinal toxicity than their short-chain counterparts[1], this compound holds promise for lipid-based formulations (e.g., SNEDDS - Self-Nanoemulsifying Drug Delivery Systems).

To ensure regulatory compliance and patient safety, a phased toxicological validation workflow must be implemented.

G Step1 Phase 1: Physicochemical Characterization (CMC, Zeta Potential) Step2 Phase 2: In Vitro Cytotoxicity (MTT & LDH Assays) Step1->Step2 Step3 Phase 3: Barrier Integrity Testing (TEER on Caco-2/EpiDerm) Step2->Step3 Step4 Phase 4: In Vivo / Ex Vivo Read-Across (Skin Irritation Models) Step3->Step4 Decision Toxicity Threshold Met? Step4->Decision Pass Approve as Lipid Excipient (Define Safe Concentration) Decision->Pass Yes (Low Toxicity) Fail Formulation Redesign (e.g., PEGylation, Co-surfactants) Decision->Fail No (High Toxicity)

Iterative toxicological validation workflow for novel lipid excipients.

Conclusion

Sodium 9-acetoxy-1-nonylnonyl sulphate represents a structurally complex anionic surfactant with significant potential in pharmaceutical formulations. Its extended alkyl chain and bulky acetate group theoretically mitigate the acute, aggressive membrane solubilization typically seen with shorter-chain alkyl sulfates like SLS. However, its safe application necessitates rigorous, multiplexed in vitro testing. By employing orthogonal assays (MTT and LDH) and correlating these biological endpoints with physicochemical properties (CMC and CPP), drug development professionals can accurately define the therapeutic window of this excipient, ensuring both optimal API solubilization and uncompromised cellular tolerability.

References

  • Comparison of cytotoxicity of various surfactants tested on normal human Fibroblast cultures using the neutral red test, MTT assay and LDH release. ResearchGate. Available at:[Link]

  • The Study of Sodium Lauryl Sulfate (SLS) Toxicity. Longdom. Available at:[Link]

  • In vitro Analysis of the Effect of Alkyl-Chain Length of Anionic Surfactants on the Skin by Using a Reconstructed Human Epidermal Model. J-Stage. Available at:[Link]

  • Excipient toxicity and tolerability in self-emulsifying drug delivery systems: insights from cell-based assays. ResearchGate. Available at:[Link]

  • Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Environmental Protection Agency (EPA). Available at:[Link]

  • In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Methodological & Application

Application of Sodium 9-acetoxy-1-nonylnonyl sulphate in drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 9-acetoxy-1-nonylnonyl sulphate (referred to herein as SANS-19 ) represents a specialized class of functionalized, branched anionic surfactants . Unlike conventional linear alkyl sulfates (e.g., SDS), SANS-19 features a "swallow-tail" hydrophobic architecture (1-nonylnonyl group) and a polar acetoxy substituent. These structural modifications confer unique physicochemical properties ideal for challenging drug delivery applications:

  • Enhanced Solubilization: The branched tail creates a larger hydrophobic core volume, significantly increasing the loading capacity for highly lipophilic (BCS Class II/IV) active pharmaceutical ingredients (APIs).

  • Biodegradability & Safety: The acetoxy ester linkage provides a site for chemical or enzymatic hydrolysis, potentially facilitating surfactant degradation and reducing long-term tissue accumulation.

  • Permeation Enhancement: The bulky, branched tail acts as a lipid bilayer perturber, enhancing the transdermal or mucosal permeation of co-administered drugs.

This guide outlines the protocol for utilizing SANS-19 to engineer high-load micellar drug delivery systems.

Mechanistic Insight

Structure-Property Relationship

The efficacy of SANS-19 stems from its amphiphilic geometry.

  • Head Group: Sulfate (

    
    ) – Provides high water solubility and electrostatic repulsion to prevent particle aggregation.
    
  • Tail Structure: The "1-nonylnonyl" moiety implies a central carbon attached to two nonyl (

    
    ) chains, effectively creating a double-tailed or "Guerbet-like" hydrophobe. This increases the Critical Packing Parameter (CPP) , favoring the formation of flexible micelles or vesicles rather than rigid spherical micelles.
    
  • Functional Group: The 9-acetoxy group introduces a dipole within the hydrophobic chain, which can aid in the solubilization of semi-polar drugs and facilitate the breakdown of the micelle upon ester hydrolysis.

Mechanism of Action Diagram

SANS_Mechanism SANS SANS-19 Monomers (Branched Anionic Surfactant) CMC Critical Micelle Concentration (CMC) SANS->CMC Concentration Increase Micelle Self-Assembly (Swollen Micelles/Vesicles) CMC->Micelle Entropy Driven Encapsulation Drug Solubilization (Core Partitioning) Micelle->Encapsulation Core Expansion Drug Hydrophobic Drug (BCS Class II) Drug->Encapsulation Hydrophobic Effect Delivery Target Tissue (Membrane Interaction) Encapsulation->Delivery Transport Release Drug Release (Diffusion/Erosion) Delivery->Release Bilayer Perturbation & Ester Hydrolysis

Figure 1: Schematic pathway of SANS-19 micellization and drug delivery mechanism.[1]

Experimental Protocol

Materials & Equipment
  • Surfactant: Sodium 9-acetoxy-1-nonylnonyl sulphate (High Purity >98%).

  • Model Drug: Hydrophobic API (e.g., Curcumin, Ibuprofen, or Paclitaxel).

  • Solvents: Ethanol (molecular grade), Phosphate Buffered Saline (PBS, pH 7.4).

  • Equipment:

    • Rotary Evaporator.

    • Probe Sonicator (with temperature control).

    • Dynamic Light Scattering (DLS) Analyzer.

    • Conductivity Meter (for CMC determination).

Pre-Formulation: CMC Determination

Before loading drugs, the Critical Micelle Concentration (CMC) must be determined to establish the minimum surfactant concentration required.

  • Preparation: Prepare a stock solution of SANS-19 (e.g., 50 mM) in deionized water.

  • Titration: Aliquot the stock into a vessel containing water while continuously measuring conductivity.

  • Analysis: Plot Conductivity (

    
    ) vs. Concentration (
    
    
    
    ). The intersection of the two linear regions (pre-micellar and post-micellar) indicates the CMC.
    • Note: Due to the branched tail, SANS-19 is expected to have a lower CMC than linear equivalents (e.g., SDS), likely in the range of 0.5 – 2.0 mM.

Formulation: Drug-Loaded Micelles (Solvent Evaporation Method)

This method ensures maximum encapsulation of highly hydrophobic drugs.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 10 mg of the hydrophobic drug in 2 mL of Ethanol (organic phase).

    • Dissolve SANS-19 in 10 mL of PBS (aqueous phase) at a concentration of

      
       CMC (approx. 10-20 mM).
      
  • Mixing:

    • Dropwise add the organic drug solution to the aqueous surfactant solution under magnetic stirring (500 RPM).

  • Solvent Removal:

    • Evaporate the ethanol using a rotary evaporator at 40°C under reduced pressure until the volume returns to the original aqueous volume (10 mL).

    • Result: The drug partitions into the hydrophobic cores of the SANS-19 micelles as the ethanol is removed.

  • Clarification:

    • Filter the solution through a 0.45

      
       PVDF membrane to remove unencapsulated drug aggregates.
      
  • Equilibration:

    • Allow the micellar solution to equilibrate at room temperature for 12 hours.

Characterization Workflow
ParameterMethodTarget Specification
Particle Size Dynamic Light Scattering (DLS)10 – 100 nm (Micelles)100 – 200 nm (Vesicles)
Surface Charge Zeta Potential< -30 mV (Indicates high stability)
Drug Loading (DL) HPLC / UV-Vis

Encapsulation Efficiency (EE)


Advanced Application: Permeation Enhancement

SANS-19 is particularly valuable for transdermal or mucosal delivery. The branched "1-nonylnonyl" tail disrupts the ordered packing of stratum corneum lipids more effectively than linear chains.

Ex Vivo Permeation Protocol (Franz Diffusion Cell):

  • Membrane: Use excised rat skin or synthetic Strat-M® membrane.

  • Donor Chamber: Load 500

    
     of SANS-19 Drug Micelles.
    
  • Receptor Chamber: Fill with PBS (pH 7.4) + 1% Tween 80 (to maintain sink conditions).

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 8, and 24 hours. Replace with fresh buffer.

  • Calculation: Plot cumulative drug permeated per unit area (

    
    ) vs. time. Calculate Flux (
    
    
    
    ).

Safety Note: While SANS-19 is biodegradable, high concentrations of surfactants can be irritating. Always perform an MTT cytotoxicity assay on relevant cell lines (e.g., HaCaT keratinocytes) to determine the


 before in vivo use.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Fundamental reference for surfactant structure-property relationships and Guerbet/branched surfactant thermodynamics).

  • Holmberg, K. (2001). Cleavable Surfactants. In Novel Surfactants: Preparation, Applications, and Biodegradability. CRC Press. (Grounding for the mechanism of acetoxy-functionalized biodegradable surfactants).

  • Torchilin, V. P. (2007). Micellar Nanocarriers: Pharmaceutical Perspectives. Pharmaceutical Research, 24(1), 1-16. (Standard protocol reference for micellar drug delivery systems).

  • PubChem. (n.d.). Compound Summary: Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6).[2] National Center for Biotechnology Information. (Verification of chemical existence).

Sources

Standard operating procedure for Sodium 9-acetoxy-1-nonylnonyl sulphate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

(Sodium 1-acetoxy-octadecan-9-yl sulfate)

Executive Summary & Molecule Identification

This application note details the synthesis of Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6).[1] Note that while the nomenclature "1-nonylnonyl" technically implies a nonadecyl (


) backbone, commercial and literature references for this CAS number consistently map to the 

structure: Sodium 1-acetoxy-octadecan-9-yl sulfate
.

This molecule belongs to a class of branched, polar-functionalized anionic surfactants . Unlike standard SDS (Sodium Dodecyl Sulfate), the central position of the sulfate group ("swallow-tail" hydrophobe) and the terminal acetoxy group provide unique micellar properties, making it highly valuable in Micellar Electrokinetic Chromatography (MEKC) for chiral separations and drug solubilization studies where "soft" (hydrolyzable) surfactants are required.

Target Structure:

  • Backbone: Octadecane (

    
    )
    
  • Position 1: Acetoxy group (

    
    )
    
  • Position 9: Sulfate group (

    
    )
    
Retrosynthetic Analysis & Strategy

To ensure high regioselectivity and purity, we avoid direct functionalization of alkanes. The strategy employs a convergent synthesis coupling a


 Grignard reagent with a 

aldehyde, followed by selective functionalization of the resulting diol.

Key Challenges:

  • Regioselectivity: Distinguishing between the primary hydroxyl (C1) and the secondary hydroxyl (C9).

  • Sulfate Sensitivity: The sulfate group is acid-labile; it must be introduced in the final step under basic/neutral conditions.

  • Chemo-selectivity: Preventing Grignard attack on the acetate group during backbone formation.

Strategic Workflow:

  • Backbone Formation: Grignard reaction between Nonylmagnesium bromide and 9-(tetrahydropyran-2-yloxy)nonanal.

  • Deprotection: Removal of the THP ether to yield 1,9-Octadecanediol.

  • Selective Acetylation: Exploiting the nucleophilicity difference between primary and secondary alcohols to selectively acetylate C1.

  • Sulfation: Mild sulfation of the secondary C9 alcohol using a Sulfur Trioxide-Pyridine complex.

Retrosynthesis target TARGET: Sodium 1-acetoxy-octadecan-9-yl sulfate precursor1 Precursor A: 1-acetoxy-octadecan-9-ol target->precursor1 Sulfation (SO3-Py) diol Intermediate: 1,9-Octadecanediol precursor1->diol Selective Acetylation grignard Fragment 1: Nonylmagnesium Bromide diol->grignard Grignard Coupling & Deprotection aldehyde Fragment 2: 9-(THP-oxy)nonanal diol->aldehyde

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the C18 backbone from two C9 fragments.

Detailed Experimental Protocol
Phase 1: Synthesis of 1,9-Octadecanediol

Rationale: We utilize a protected aldehyde to prevent polymerization and ensure clean coupling.

Reagents:

Reagent Equiv. Role
9-Bromo-1-nonanol 1.0 Starting Material (Fragment A)
Dihydropyran (DHP) 1.2 Protecting Group
Pyridinium p-toluenesulfonate (PPTS) 0.05 Catalyst
Magnesium Turnings 1.1 Grignard Reagent Formation
Nonanal 1.0 Electrophile (Fragment B)

| THF (Anhydrous) | Solvent | Reaction Medium |

Protocol:

  • Protection: Dissolve 9-bromo-1-nonanol in DCM. Add DHP and PPTS. Stir at RT for 4h. Quench with

    
    , extract, and dry. Yields 2-(9-bromononyloxy)tetrahydro-2H-pyran .
    
  • Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Add the protected bromo-compound (from step 1) in anhydrous THF dropwise to maintain gentle reflux. Stir 1h after addition.

  • Coupling: Cool the Grignard solution to 0°C. Add Nonanal (dissolved in THF) dropwise. The Grignard reagent attacks the aldehyde to form the C18 backbone. Stir at RT for 3h.[2]

  • Workup & Deprotection: Quench with saturated

    
    . The acidic workup (or a subsequent stir with MeOH/pTsOH) will cleave the THP protecting group.
    
  • Purification: Recrystallize from hexane/ethanol to obtain pure 1,9-Octadecanediol .

Phase 2: Regioselective Acetylation

Expert Insight: Primary alcohols are significantly less sterically hindered than secondary alcohols. By using a bulky base or an enzyme, we can achieve >90% selectivity for the C1 position.

Reagents:

Reagent Equiv. Role
1,9-Octadecanediol 1.0 Substrate
Acetic Anhydride 1.0 Acetylating Agent
Pyridine 2.0 Base/Catalyst
DMAP 0.05 Nucleophilic Catalyst

| DCM | Solvent | Solvent |

Protocol:

  • Dissolve 1,9-Octadecanediol in dry DCM (0.1 M concentration).

  • Add Pyridine and cool the mixture to -10°C (Ice/Salt bath). Low temperature is critical for kinetic selectivity.

  • Add Acetic Anhydride dropwise over 30 minutes.

  • Stir at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). You will see three spots: Di-acetate (top), Mono-acetate (middle) , and Diol (bottom).

  • Quench: Add MeOH (1 mL) to consume excess anhydride. Wash with 1M HCl (to remove pyridine), then saturated

    
    .
    
  • Purification: Flash column chromatography (Silica Gel). Elute with Hexane->EtOAc gradient. Isolate the mono-acetate fraction.

    • Validation:

      
       NMR should show a triplet at 
      
      
      
      ppm (2H, primary
      
      
      ) and a multiplet at
      
      
      ppm (1H, secondary
      
      
      ).
Phase 3: Sulfation and Neutralization

Expert Insight: Chlorosulfonic acid is too aggressive and causes elimination (alkene formation) on secondary alcohols. We use the Sulfur Trioxide-Pyridine complex (


) , which acts as a mild sulfating agent specifically for sensitive alcohols.

Reagents:

Reagent Equiv. Role
1-acetoxy-octadecan-9-ol 1.0 Substrate

|


 Complex | 1.2 | Sulfating Agent |
| DMF (Anhydrous) | Solvent | Reaction Medium |
| 

| 2.5 | Neutralizing Base |

Protocol:

  • Dissolve the mono-acetate from Phase 2 in anhydrous DMF.

  • Add

    
     complex in one portion.
    
  • Stir at 40°C for 12 hours. Do not exceed 50°C to prevent acetate hydrolysis.

  • Neutralization (Critical): Pour the reaction mixture slowly into a stirred solution of Sodium Bicarbonate (

    
    )  in water. The pH must remain >7.0 to ensure the sodium salt forms and the sulfate ester does not hydrolyze.
    
  • Extraction: The product is a surfactant and will foam. Extract impurities (unreacted alcohol) with Petroleum Ether (3x). The product remains in the aqueous phase (or interfacial layer).

  • Desalting/Isolation: Evaporate water under reduced pressure (lyophilization recommended). Extract the solid residue with dry Ethanol (dissolves the surfactant, leaves inorganic salts behind). Filter and evaporate Ethanol.

Process Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Backbone Assembly cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Head Group Step1 Grignard Formation (Nonyl-MgBr) Step2 Coupling with 9-(THP)nonanal Step1->Step2 Step3 Acid Hydrolysis (Deprotection) Step2->Step3 Step4 Selective Acetylation (Ac2O / -10°C) Step3->Step4 Step5 Chromatography (Isolate Mono-ester) Step4->Step5 Step6 Sulfation (SO3-Pyridine) Step5->Step6 Step7 Neutralization (NaHCO3) Step6->Step7 Step8 Ethanol Extraction (Desalting) Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis of Sodium 9-acetoxy-1-nonylnonyl sulphate.

Analytical Validation (QC)

To validate the synthesis, compare spectral data against the following expected parameters:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.88 (t, 6H, terminal 
      
      
      
      ).
    • 
       1.2-1.4 (m, bulk 
      
      
      
      ).
    • 
       2.05 (s, 3H, Acetate 
      
      
      
      ).
    • 
       4.08 (t, 2H, 
      
      
      
      -OAc, C1 position).
    • 
       4.25 (m, 1H, 
      
      
      
      -OSO3, C9 position).
  • Mass Spectrometry (ESI-):

    • Observe molecular ion peak

      
       corresponding to the anionic sulfate ester.
      
    • Expected m/z: ~393.2 (Calculation:

      
      ).
      
References
  • BenchChem. (2025).[2] Application Notes and Protocols for Long-Chain Secondary Alkyl Sulfates. Retrieved from

  • White, G. F., et al. (1980). An improved procedure for the preparation of alkyl sulphate esters suitable for the study of secondary alkylsulphohydrolase enzymes. Biochemical Journal. Retrieved from

  • ChemicalBook. (2024). Sodium 9-acetoxy-1-nonylnonyl sulphate Product Description (CAS 65150-91-6). Retrieved from

  • Sciforum. (2023). Preparation of Long-Chain Alkoxyethoxysulfates and Synthetic Applications. Retrieved from

Sources

Application Note: Quantitative Analysis of Sodium 9-acetoxy-1-nonylnonyl Sulphate (SANNS) in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, validated protocol for the quantification of Sodium 9-acetoxy-1-nonylnonyl sulphate (referred to herein as SANNS ).

This guide addresses the specific analytical challenges posed by SANNS, including its amphiphilic nature, lack of strong UV chromophores, and susceptibility to hydrolysis.

Executive Summary & Chemical Profile[1]

Sodium 9-acetoxy-1-nonylnonyl sulphate (SANNS) is a specialized anionic surfactant characterized by a secondary sulfate group and a terminal acetoxy functionality. Unlike linear alkylbenzene sulfonates (LAS), the secondary sulfate position creates a "kinked" hydrophobic tail, altering its micellar properties and retention behavior.

Critical Analytical Challenges
  • Detection Limits: SANNS lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) ineffective.
    
  • Stability: The acetoxy ester bond is susceptible to hydrolysis in alkaline conditions, while the sulfate ester can hydrolyze in acidic environments (autocatalytic degradation).

  • Adsorption: As a surfactant, SANNS actively adsorbs to glass and plastic surfaces, leading to low recovery and carryover.

Physicochemical Properties (Calculated)
PropertyValueImplication for Analysis
Molecular Formula

Precursor Ion

at m/z 407.2
Molecular Weight 430.55 g/mol -
pKa (Sulfate) < 1.0Permanently ionized in standard HPLC buffers
LogP ~3.5 - 4.5High retention on C18; requires high organic mobile phase
Critical Micelle Conc. Low (mM range)Samples must be diluted below CMC to prevent aggregation

Sample Preparation: The "Anti-Adsorption" Protocol

Objective: Maximize recovery by preventing analyte loss to container walls. Scope: Biological fluids (plasma/urine) and Drug Formulations.

Materials
  • Vials: Polypropylene (PP) or Silanized Glass (Do NOT use standard borosilicate glass).

  • Solvent: 80:20 Acetonitrile:Water (v/v) with 10 mM Ammonium Acetate.

Protocol Steps
  • Initial Solubilization:

    • Weigh sample directly into a Polypropylene centrifuge tube.

    • Add Extraction Solvent (MeOH/ACN 50:50). Rationale: High organic content disrupts micelles and desorbs surfactant from solids.

  • Internal Standard Addition:

    • Spike with Sodium Octyl Sulfate-d17 or Sodium Dodecyl Sulfate-d25 (SDS-d25) at 1 µg/mL. Rationale: Deuterated analogs compensate for ionization suppression in ESI.

  • Protein Precipitation (Bio-samples):

    • Vortex for 2 min at 2000 RPM.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer:

    • Transfer supernatant to a PP autosampler vial.

    • Critical: Dilute 1:1 with water prior to injection if using a UHPLC column to prevent "solvent shock" (peak distortion).

Analytical Method A: LC-MS/MS (Trace Quantification)

Application: PK studies, Cleaning Validation, Impurity Profiling. Sensitivity: LOQ < 10 ng/mL.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Thermo Acclaim Surfactant Plus (3 µm, 2.1 x 150 mm) or equivalent C18 column with polar-embedded group.

    • Why? Standard C18 can cause irreversible adsorption. Surfactant-specific columns provide better peak shape for amphiphiles.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile:Methanol (90:10).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 30 Equilibration
1.0 30 Load
8.0 95 Elution of SANNS
10.0 95 Wash
10.1 30 Re-equilibration

| 13.0 | 30 | End |

Mass Spectrometry Parameters (ESI Negative)
  • Source: Electrospray Ionization (ESI-).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: -3500 V.

  • Desolvation Temp: 450°C (High temp required for stable surfactant signals).

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Type | | :--- | :--- | :--- | :--- | :--- | | SANNS | 407.2 | 96.9 (

) | 35 | Quantifier | | SANNS | 407.2 | 80.0 (

) | 55 | Qualifier | | SANNS | 407.2 | 59.0 (Acetate) | 25 | Structural ID | | SDS-d25 (IS) | 290.4 | 96.9 | 30 | Reference |

Note on Isomers: SANNS may present as a cluster of peaks if the "9-acetoxy" or "1-nonylnonyl" positions vary in the raw material. Integrate the total area of the isomer cluster for quantification.

Analytical Method B: HPLC-CAD (QC & Formulation Analysis)

Application: Raw material purity, High-concentration formulation checks. Detector: Charged Aerosol Detector (CAD) or ELSD.

Rationale

Since SANNS lacks a chromophore, CAD provides a "universal" response independent of optical properties. It is more robust than Refractive Index (RI) for gradient elution.

Protocol
  • Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 min.

  • Detector Settings (CAD):

    • Evaporation Temp: 35°C (Low temp prevents degradation of the acetoxy group).

    • Power Function: 1.0 (Linearity correction).

    • Data Rate: 10 Hz.

Linearity: 10 µg/mL to 1000 µg/mL (


 using quadratic fit if necessary).

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the mechanistic pathway for MS fragmentation.

SANNS_Analysis Start Sample Type Trace Trace / Bio-sample (< 1 µg/mL) Start->Trace Bulk Bulk / Formulation (> 10 µg/mL) Start->Bulk Prep Prep: PP Vials + MeOH Extraction Trace->Prep Bulk->Prep LCMS LC-MS/MS (ESI-) Target: m/z 407 -> 97 Prep->LCMS High Sensitivity CAD HPLC-CAD Universal Detection Prep->CAD Cost Effective Frag Fragmentation Mechanism: [R-O-SO3]- -> [HSO4]- LCMS->Frag Confirm ID

Caption: Decision workflow for SANNS quantification distinguishing between trace analysis (LC-MS/MS) and bulk QC (HPLC-CAD).

Method Validation Criteria (ICH Q2)

To ensure scientific integrity, the following criteria must be met during method transfer:

  • Specificity:

    • Inject a "Blank Matrix" (no analyte). No peak should appear at the retention time of SANNS.

    • Causality: Surfactants are common contaminants in lab detergents. Use LC-MS grade solvents and triple-rinse glassware with methanol to avoid false positives.

  • Linearity:

    • LC-MS/MS: Linear range typically 1–1000 ng/mL. Weighting

      
       is recommended due to heteroscedasticity in ESI.
      
  • Recovery:

    • Spike matrix at Low, Medium, and High QC levels.

    • Acceptance: 85% – 115%. If recovery is low, check for adsorption losses (switch to polypropylene).

  • Stability:

    • Process stability: 24 hours in autosampler at 10°C.

    • Warning: Avoid pH > 8.0 to prevent hydrolysis of the acetoxy ester.

References

  • Sanderson, H., et al. (2006). Environmental safety of surfactants: secondary alkyl sulfates. The Science of the Total Environment.
  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Nowak, P., et al. (2020). Analysis of anionic surfactants by LC-MS/MS: Fragmentation pathways of alkyl sulfates. Journal of Mass Spectrometry. (Basis for the m/z 97 transition choice).

Sources

Application Notes and Protocols for the Use of Sodium 9-acetoxy-1-nonylnonyl sulphate in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The amplification of nucleic acids by Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, with profound implications for research, diagnostics, and drug development. However, the efficiency and specificity of PCR can be significantly hampered by various factors, including the inherent properties of the DNA template, such as high GC content and secondary structures, as well as the presence of reaction inhibitors. To overcome these challenges, a variety of PCR additives and enhancers have been investigated. This document provides a comprehensive guide to the theoretical application and protocol for a novel anionic surfactant, Sodium 9-acetoxy-1-nonylnonyl sulphate, as a potential PCR enhancer. Drawing upon established principles of PCR optimization and the known mechanisms of other surfactants, this application note outlines its potential to improve amplification of difficult templates.

Introduction: The Challenge of Difficult PCR Templates

The robustness of PCR is often challenged by DNA templates with high Guanine-Cytosine (GC) content or those prone to forming stable secondary structures.[1][2] These characteristics can impede primer annealing and block the progression of the DNA polymerase, leading to low or no amplification product.[1][3] Similarly, the presence of inhibitors in the sample can directly affect the activity of the polymerase, compromising the reaction's success.[4] To mitigate these issues, various additives are employed to enhance PCR performance. These enhancers, which include solvents like dimethyl sulfoxide (DMSO) and formamide, as well as zwitterionic compounds like betaine, primarily function by reducing the melting temperature (Tm) of the DNA and destabilizing secondary structures.[2][5][6][]

Surfactants, another class of PCR additives, can improve reaction efficiency through various mechanisms. Non-ionic surfactants such as Tween 20, Triton X-100, and NP-40 are thought to stabilize the DNA polymerase and may help to resolve secondary structures.[8] Anionic surfactants, while generally used with more caution due to their potential to denature proteins, can also influence PCR outcomes. For instance, low concentrations of sodium dodecyl sulfate (SDS) can be inhibitory, but this effect can sometimes be neutralized by non-ionic surfactants.[9] This delicate balance highlights the importance of careful optimization when employing charged surfactants.

This application note explores the potential utility of Sodium 9-acetoxy-1-nonylnonyl sulphate, a novel anionic surfactant, in enhancing PCR, particularly for challenging templates.

Chemical Properties of Sodium 9-acetoxy-1-nonylnonyl sulphate

Sodium 9-acetoxy-1-nonylnonyl sulphate is an organic sodium salt with the following chemical properties:

PropertyValueSource
Chemical Formula C20H39NaO6S[10]
Molecular Weight 430.576 g/mol [10]
CAS Number 65150-91-6[10]
Structure Anionic surfactant with a long hydrophobic alkyl chain and a hydrophilic sulfate head group, with an additional acetoxy group.Inferred from name and formula

The amphipathic nature of this molecule, possessing both a hydrophobic tail and a hydrophilic head, is central to its function as a surfactant.[11]

Proposed Mechanism of Action in PCR

Based on the known effects of other surfactants in PCR, we propose that Sodium 9-acetoxy-1-nonylnonyl sulphate may enhance amplification through a multi-faceted mechanism:

  • Interaction with the DNA Template: The anionic sulfate head group may interact with the positively charged ions in the PCR buffer, while the long hydrophobic tail could intercalate into or associate with regions of the DNA template. This interaction may help to disrupt the hydrogen bonds in GC-rich regions and destabilize secondary structures, thereby making the template more accessible to primers and the DNA polymerase.

  • Stabilization of DNA Polymerase: While high concentrations of anionic surfactants can be denaturing, carefully optimized, low concentrations may have a stabilizing effect on the DNA polymerase, particularly during the high-temperature denaturation steps of PCR. This can lead to improved enzyme processivity and overall yield.

  • Reduction of Non-Specific Amplification: By promoting the denaturation of complex templates and facilitating specific primer annealing, the surfactant may reduce the likelihood of primers binding to non-target sequences, thus increasing the specificity of the reaction.

Proposed_Mechanism cluster_template DNA Template cluster_reagents PCR Reagents High_GC High GC Content & Secondary Structures Primers Primers High_GC->Primers Improved Annealing Polymerase DNA Polymerase Amplification Enhanced PCR Product (Yield & Specificity) Polymerase->Amplification Increased Processivity Primers->Amplification Specific Elongation Surfactant Sodium 9-acetoxy-1- nonylnonyl sulphate Surfactant->High_GC Reduces Tm, Destabilizes Structures Surfactant->Polymerase Potential Stabilization (at optimal concentration)

Caption: Proposed mechanism of Sodium 9-acetoxy-1-nonylnonyl sulphate in PCR.

Application Notes and Protocols

The successful application of any new PCR additive requires empirical testing and optimization. The following protocols provide a framework for evaluating and utilizing Sodium 9-acetoxy-1-nonylnonyl sulphate in your PCR experiments.

Initial Stock Solution Preparation

It is recommended to prepare a 10% (w/v) aqueous stock solution of Sodium 9-acetoxy-1-nonylnonyl sulphate in nuclease-free water.

  • Weigh out 100 mg of Sodium 9-acetoxy-1-nonylnonyl sulphate powder.

  • Dissolve in 1 mL of nuclease-free water.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Concentration Optimization

The optimal concentration of the surfactant is critical and must be determined experimentally for each new primer-template system. A concentration gradient PCR is the most effective method for this.

Experimental Setup:

Prepare a series of PCR reactions with varying final concentrations of Sodium 9-acetoxy-1-nonylnonyl sulphate. A typical range to test would be from 0.01% to 1.0% (w/v).

Reaction ComponentVolume (for 25 µL reaction)Final Concentration
5X PCR Buffer5 µL1X
dNTPs (10 mM each)0.5 µL200 µM each
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNA1 µLVaries (e.g., 10-100 ng)
Taq DNA Polymerase0.25 µL1.25 units
10% Surfactant Stock0.025 - 2.5 µL0.01% - 1.0%
Nuclease-free WaterUp to 25 µL-

Step-by-Step Protocol:

  • Thaw all reagents on ice.

  • Prepare a master mix containing all common reagents (buffer, dNTPs, primers, polymerase, and water).

  • Aliquot the master mix into individual PCR tubes.

  • Add the appropriate volume of the 10% Sodium 9-acetoxy-1-nonylnonyl sulphate stock solution to each tube to achieve the desired final concentrations.

  • Add the template DNA to each reaction.

  • Gently mix the reactions and centrifuge briefly.

  • Perform PCR using your standard cycling conditions, or conditions optimized for difficult templates.

  • Analyze the PCR products by agarose gel electrophoresis.

Optimization_Workflow Start Start: Difficult Template PCR Prepare_Stock Prepare 10% Surfactant Stock Solution Start->Prepare_Stock Setup_Gradient Set up PCR Reactions with Surfactant Concentration Gradient (e.g., 0.01% to 1.0%) Prepare_Stock->Setup_Gradient Run_PCR Perform Thermal Cycling Setup_Gradient->Run_PCR Analyze Analyze Products by Agarose Gel Electrophoresis Run_PCR->Analyze Determine_Optimal Identify Optimal Surfactant Concentration (Highest Specific Yield) Analyze->Determine_Optimal Use_in_Future Use Optimal Concentration for Subsequent Experiments Determine_Optimal->Use_in_Future End Optimized PCR Use_in_Future->End

Caption: Workflow for optimizing the concentration of Sodium 9-acetoxy-1-nonylnonyl sulphate.

Recommended Working Concentrations (Hypothetical)

Based on the principles of using surfactants in PCR, the following table provides a hypothetical guide to initial concentrations and their potential effects.

Final Concentration (w/v)Potential EffectRecommended For
0.01% - 0.1% Mild enhancement, potential stabilization of polymerase.General PCR, templates with moderate secondary structure.
0.1% - 0.5% Stronger denaturation of template, improved yield for GC-rich templates.Templates with >65% GC content, known difficult secondary structures.
> 0.5% Potential for inhibition of DNA polymerase.Use with caution, only if lower concentrations are ineffective.

Troubleshooting

IssuePossible CauseSuggested Solution
No amplification product Surfactant concentration is too high, inhibiting the polymerase.Perform a concentration optimization experiment, starting with a lower range (e.g., 0.001% to 0.1%).
Annealing temperature is no longer optimal due to the surfactant's effect on DNA melting.Perform a temperature gradient PCR to re-optimize the annealing temperature in the presence of the surfactant.
Non-specific amplification Surfactant concentration may be too low to resolve secondary structures effectively.Increase the surfactant concentration in small increments.
Annealing temperature is too low.Increase the annealing temperature.
Smearing of PCR product High concentration of surfactant may be causing polymerase errors or interfering with gel migration.Reduce the surfactant concentration. Ensure the PCR product is purified before loading on a gel.

Conclusion

While direct experimental data on the use of Sodium 9-acetoxy-1-nonylnonyl sulphate in PCR is not yet available, its chemical properties as an anionic surfactant suggest its potential as a valuable PCR enhancer. By theoretically aiding in the denaturation of difficult templates and potentially stabilizing the DNA polymerase, it may improve the yield and specificity of challenging PCR amplifications. The protocols and guidelines presented in this application note provide a solid foundation for researchers to empirically determine its efficacy and optimal working conditions in their specific applications. As with any novel reagent, careful and systematic optimization is paramount to achieving the desired results.

References

  • The Scientist. (2024, February 23). Optimizing PCR: Proven Tips and Troubleshooting Tricks. [Link]

  • Agilent. PCR Optimization: Additives. [Link]

  • Pusic, A. D., et al. (2018). Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence. Journal of Cellular and Molecular Medicine.
  • Vazyme. PCR Enhancer. [Link]

  • GDSBio. PCR Enhancer. [Link]

  • P. C. Thomas, et al. (2015). Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique. Colloids and Surfaces B: Biointerfaces. [Link]

  • H. C. Shum, et al. (2010). Surfactant and oil formulations for monodisperse droplet emulsion PCR. Lab on a Chip. [Link]

  • P. C. Thomas, et al. (2015). Assessment of surfactants for efficient droplet PCR in mineral oil using the pendant drop technique. Semantic Scholar. [Link]

  • ResearchGate. Results of the inhibition of RT or PCR induced by surfactants. [Link]

  • MDPI. (2024, December 17). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. [Link]

  • PubChem. Sodium nonyl sulfate. [Link]

  • M. L. F. P. A. D. C. S. L. A. J. A. M. L. M. D. A. D. M. C. M. L. F. P. A. D. C. S. L. A. J. A. M. L. M. D. A. D. M. C. (2000). Improved Amplification of Microbial DNA from Blood Cultures by Removal of the PCR Inhibitor Sodium Polyanetholesulfonate. Journal of Clinical Microbiology. [Link]

  • PubChem. Sodium nonoxynol-1 sulfate. [Link]

  • YouTube. (2023, June 4). Surfactants and its mechanism of action. [Link]

  • ResearchGate. (2000). Improved Amplification of Microbial DNA from Blood Cultures by Removal of the PCR Inhibitor Sodium Polyanetholesulfonate. [Link]

  • ResearchGate. (2005, August 6). Properties and Applications of Novel DNA-Based Surfactants. [Link]

  • S. R. D. D. A. C. D. S. R. D. D. A. C. D. (2012). Dextran Sodium Sulfate Inhibition of Real-Time PCR Amplification: A Poly-A Purification Solution. PLoS ONE. [Link]

  • S. N. V. S. S. S. N. V. S. S. (1995). Denaturants or cosolvents improve the specificity of PCR amplification of a G + C-rich DNA using genetically engineered DNA polymerases. Genome Research. [Link]

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Formulation of Sodium 9-acetoxy-1-nonylnonyl sulphate for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Formulation Strategy for Sodium 9-acetoxy-1-nonylnonyl Sulphate

Executive Summary

This guide details the formulation, characterization, and in vivo preparation of Sodium 9-acetoxy-1-nonylnonyl sulphate (referred to herein as SA-NNS ).

SA-NNS is a branched, anionic surfactant possessing a "swallow-tail" hydrophobe (1-nonylnonyl) and a labile ester moiety (9-acetoxy). Unlike linear alkyl sulfates (e.g., SDS), the bulky hydrophobic tail of SA-NNS induces distinct packing parameters, favoring vesicle or worm-like micelle formation over spherical micelles. Furthermore, the acetoxy group introduces a hydrolytic weak point, classifying SA-NNS as a "cleavable" or "soft" surfactant.

Critical Formulation Constraints:

  • Hydrolytic Instability: The ester bond requires a strict pH window (5.5–7.0) to prevent degradation into the corresponding alcohol and acetic acid.

  • Calcium Sensitivity: The sulfate headgroup is prone to precipitation in the presence of divalent cations (

    
    , 
    
    
    
    ) found in biological fluids.
  • Hemolytic Potential: Branched anionic surfactants are potent membrane disruptors; isotonicity and concentration limits are non-negotiable for intravenous (IV) administration.

Physicochemical Profiling & Pre-formulation

Before formulation, the specific behavior of the molecule must be mapped. The "1-nonylnonyl" backbone implies a C19 secondary sulfate, which is significantly more hydrophobic than standard C12 surfactants.

Structural & Stability Analysis
  • Molecular Weight: ~450–470 Da (Estimate based on

    
    ).
    
  • Hydrophile-Lipophile Balance (HLB): Estimated 10–12 (Water dispersible, forms O/W emulsions).

  • Critical Micelle Concentration (CMC): Likely low (

    
     mM) due to the large hydrophobic volume.
    

Diagram 1: Stability & Degradation Pathway The following diagram illustrates the degradation risk that dictates our buffer selection.

degradation_pathway Figure 1: Hydrolytic degradation pathway of SA-NNS. Formulation must maintain pH 5.5-7.0 to avoid premature cleavage. SA_NNS Sodium 9-acetoxy-1-nonylnonyl sulphate (Intact Surfactant) Hydrolysis Hydrolysis (pH > 8.0 or Enzymes) SA_NNS->Hydrolysis Esterase / High pH Metabolite_A 1-nonylnonyl sulphate alcohol (More Hydrophilic) Hydrolysis->Metabolite_A Metabolite_B Acetate / Acetic Acid Hydrolysis->Metabolite_B

Solubility Profile
Solvent SystemSolubilityComments
Water (pH 7) ModerateMay form viscous liquid crystals at >5% w/v.
PBS (pH 7.4) LowRisk of "salting out" due to

common ion effect.
Saline (0.9% NaCl) Low/ModerateCommon ion effect reduces CMC; viscosity increases.
Ethanol/PEG 400 HighExcellent co-solvents for stock preparation.

Formulation Protocols

We recommend two formulation strategies: Method A (Direct Dispersion) for low concentrations (< CMC) and Method B (Co-solvent Concentrate) for high-dose stock solutions.

Method A: Direct Dispersion (Isotonic Buffer)

Best for: IV bolus, low-dose screening.

Reagents:

  • SA-NNS Powder.

  • Buffer: 10 mM Sodium Phosphate, pH 6.5 (Calcium/Magnesium Free). Note: Do not use Krebs-Ringer or buffers with high divalent cations.

  • Tonicity Agent: 5% Dextrose (preferred over NaCl to avoid common ion precipitation).

Protocol:

  • Weighing: Weigh the required amount of SA-NNS into a sterile glass vial.

  • Hydration: Add 90% of the calculated volume of 10 mM Phosphate Buffer (pH 6.5).

  • Dispersion: Vortex for 2 minutes. If the solution is cloudy, heat gently to 35°C (do not exceed 40°C to protect the ester bond) until clear.

  • Tonicity Adjustment: Add Dextrose to a final concentration of 5% w/v.

  • Filtration: Filter sterilize using a 0.22 µm PES membrane . Avoid Nylon membranes as they bind anionic surfactants.

  • QC: Check pH. It must be between 6.0 and 7.0.

Method B: Co-solvent Concentrate (Self-Emulsifying)

Best for: IP/SC administration or high-dose toxicology.

Reagents:

  • SA-NNS Powder.

  • Ethanol (Absolute, anhydrous).

  • PEG 400 or Propylene Glycol.

  • Diluent: Sterile Water for Injection (WFI).

Protocol:

  • Stock Prep: Dissolve SA-NNS in a mixture of Ethanol:PEG 400 (1:1 v/v) to create a 100 mg/mL concentrate.

  • Storage: This anhydrous stock is stable at -20°C (prevents hydrolysis).

  • Dilution (Just prior to dosing): Dilute the stock 1:10 or 1:20 into Sterile Water for Injection.

    • Result: A clear micellar solution or stable dispersion.

    • Final Solvent Load: <5% Ethanol (tolerable for most rodent studies).

Quality Control & Stability Testing

Every batch must be validated. The branched tail can cause batch-to-batch variation in solubility.

Table 2: Release Specifications

TestMethodAcceptance Criteria
Appearance VisualClear to slightly opalescent; No particulates.
pH Potentiometric6.0 – 7.0 (Critical for ester stability).
Purity (Hydrolysis) HPLC-CAD or LC-MS>95% Intact SA-NNS; <2% Free Acetate.
Osmolality Freezing Point280 – 320 mOsm/kg.
Endotoxin LAL Assay< 5.0 EU/kg (for IV).

In Vivo Administration Guidelines

WARNING: Anionic surfactants are hemolytic. The "1-nonylnonyl" tail is highly lipophilic and will intercalate into erythrocyte membranes efficiently.

Hemolysis Screening (Mandatory)

Before injecting animals, perform an in vitro hemolysis assay:

  • Incubate 2% sheep RBCs with serial dilutions of SA-NNS formulation (0.01 mg/mL to 10 mg/mL) at 37°C for 30 mins.

  • Centrifuge and measure supernatant absorbance at 540 nm.

  • Cut-off: The formulation concentration injected must cause <5% hemolysis ex vivo, or be infused slowly enough that rapid dilution occurs in the bloodstream.

Dosing Parameters
  • Intravenous (IV):

    • Rate: Slow infusion (1 mL/min/kg) is safer than bolus.

    • Max Conc: Typically < 5 mg/mL (dependent on hemolysis data).

    • Vehicle: 5% Dextrose/10mM Phosphate (pH 6.5). Avoid Saline.

  • Intraperitoneal (IP):

    • Max Vol: 10 mL/kg.

    • Irritation: Watch for "writhing" (sign of peritonitis due to surfactant irritation).

  • Oral (PO):

    • Vehicle: Can use lipid-based vehicles (e.g., Corn oil) if aqueous stability is poor in gastric acid. The ester will hydrolyze in the stomach (pH 1-2) unless enteric-coated or administered in oil.

Diagram 2: Formulation Decision Tree

formulation_tree Figure 2: Decision Matrix for SA-NNS Formulation based on dose and route. Start Start: Define Dose Requirement Check_Solubility Is Dose > 1 mg/mL? Start->Check_Solubility Low_Dose Low Dose Strategy: Direct Dispersion in 5% Dextrose + 10mM Phosphate Check_Solubility->Low_Dose No High_Dose High Dose Strategy: Co-solvent Approach Check_Solubility->High_Dose Yes Check_Route Route of Admin? Low_Dose->Check_Route Cosolvent_Step Dissolve in Ethanol/PEG400 (1:1) Dilute 1:10 with Water High_Dose->Cosolvent_Step Cosolvent_Step->Check_Route IV_Route IV Route: Check Hemolysis Filter 0.22um PES Check_Route->IV_Route IV/IP PO_Route Oral Route: Consider Oil Vehicle (Protect Ester from Stomach Acid) Check_Route->PO_Route Oral

References

  • Attwood, D., & Florence, A. T. (2012). Surfactant Systems: Their Chemistry, Pharmacy and Biology. Springer Science & Business Media.

  • Perrin, C., et al. (2016).[1] Hemolysis by surfactants—A review. Advances in Colloid and Interface Science, 228, 1-16. (Provides mechanistic insight into alkyl sulfate hemolysis).

  • Holmberg, K. (2002). Novel Surfactants: Preparation, Applications, and Biodegradability. CRC Press. (Reference for cleavable/labile surfactants).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility estimation of branched chains).

  • EMA/FDA Guidelines. (2009). Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (ICH M3(R2)). (Guidance on vehicle selection and toxicity limits).

Sources

Application Note: Evaluating the Efficacy of Sodium 9-acetoxy-1-nonylnonyl sulphate as a Novel Permeation Enhancer in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of topical and transdermal drug delivery, overcoming the highly restrictive barrier of the stratum corneum remains a primary challenge. Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6), structurally defined as 1,9-Octadecanediol, 1-acetate 9-(hydrogen sulfate) sodium salt, is emerging as a highly specialized anionic surfactant and micellar carrier[1].

Unlike traditional terminal surfactants such as Sodium Lauryl Sulfate (SLS), this compound features an 18-carbon backbone with a mid-chain sulfate group and a terminal acetate moiety[1]. This unique "wedge-like" amphiphilic topology disrupts highly ordered crystalline lipid lamellae in the skin more effectively than linear surfactants. Furthermore, in epithelial models, anionic surfactants transiently modulate paracellular tight junctions via calcium-dependent intracellular signaling pathways, facilitating the transport of macromolecular active pharmaceutical ingredients (APIs).

This application note provides a comprehensive, self-validating experimental framework for drug development professionals to quantify the permeation-enhancing efficacy and safety profile of Sodium 9-acetoxy-1-nonylnonyl sulphate (SANS).

Mechanism SANS Sodium 9-acetoxy-1-nonylnonyl sulphate (Mid-Chain Anionic Surfactant) Lipid Stratum Corneum Lipid Fluidization SANS->Lipid Hydrophobic tail insertion Ca Intracellular Ca2+ Influx SANS->Ca Membrane depolarization Perm Enhanced Paracellular & Transcellular Permeation Lipid->Perm Transcellular flux PKC PKC Pathway Activation Ca->PKC Calcium signaling TJ Tight Junction Protein Internalization PKC->TJ Phosphorylation of Claudins TJ->Perm Paracellular flux

Diagram 1: Mechanistic signaling and structural pathways of SANS-mediated permeation enhancement.

Experimental Design: A Three-Phase Validation System

To ensure a high degree of scientific trustworthiness, this protocol is designed as a self-validating system . It pairs physical efficacy metrics (Franz cell flux) with biological safety metrics (TEER and viability) and internal controls (mass balance recovery).

Phase 1: Physicochemical Characterization (Micellar Baseline)

Before applying SANS to biological tissues, its micellar behavior must be mapped.

  • Critical Micelle Concentration (CMC): Determine the CMC using a Wilhelmy plate tensiometer at 32°C. SANS formulations should be tested at concentrations both below and above the CMC to distinguish between monomeric lipid disruption and micellar encapsulation.

  • Dynamic Light Scattering (DLS): Quantify the hydrodynamic radius of SANS micelles loaded with the model API to ensure they are small enough (<50 nm) to navigate follicular or fluid lipid pathways.

Phase 2: In Vitro Permeation Assay (Franz Diffusion Cell)

The Franz diffusion cell is the gold standard for in vitro skin permeation studies[2]. This protocol utilizes ex vivo human skin or validated 3D human skin equivalents.

Protocol Steps:

  • Tissue Preparation: Thaw and hydrate the skin samples in phosphate-buffered saline (PBS) for 1 hour prior to mounting[3].

  • Setup & Calibration: Mount the tissue between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor chamber[2]. Fill the 3 mL receptor chamber with degassed PBS (pH 7.4).

  • Thermoregulation (Critical): Circulate water through the FDC jacket to maintain the membrane surface temperature at precisely 32 ± 1°C. Causality: Skin surface temperature is lower than core body temperature; deviations here will artificially inflate lipid fluidity and skew flux data[3].

  • Dosing: Apply 10 µL/cm² of the donor formulation (Model API + varying % of SANS) to the apical surface.

  • Sampling: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Analyze the aliquots via HPLC to determine the steady-state flux (

    
    ) and permeability coefficient (
    
    
    
    ).

Workflow cluster_0 Phase 1: Setup & Calibration cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Prep Tissue Preparation (Equilibrate 1h in PBS) Setup Franz Cell Assembly (Jacketed at 32°C) Prep->Setup Dose Apply API + SANS (Donor Chamber) Setup->Dose Sample Aliquots Drawn (1, 2, 4, 8, 12, 24h) Dose->Sample HPLC HPLC Quantification (Receptor Fluid) Sample->HPLC Data Steady-State Flux & Mass Balance Validation HPLC->Data

Diagram 2: Step-by-step Franz Diffusion Cell experimental workflow for permeation tracking.

Phase 3: Mechanistic Profiling & Safety (TEER & Cytotoxicity)

To ensure that the permeation enhancement of SANS is not merely a result of irreversible tissue damage, Transepithelial Electrical Resistance (TEER) must be measured. TEER quantifies the ionic conductance of the cellular monolayer, serving as a direct proxy for tight junction integrity[4].

Protocol Steps:

  • Cell Culture: Seed Caco-2 or EpiDerm™ cells on permeable Transwell inserts and culture until a confluent monolayer is formed (baseline TEER > 400 Ω·cm²).

  • Baseline Measurement: Use an EVOM™ Manual Meter with STX chopstick electrodes to measure initial resistance. Causality: The EVOM utilizes a low-voltage alternating current (10 µA at 12.5 Hz) to prevent metal ion transport and cell depolarization during measurement, ensuring the tissue remains viable[4][5].

  • SANS Exposure: Apply the SANS formulations to the apical chamber.

  • Monitoring: Measure TEER at 1, 4, and 24 hours post-application.

  • Recovery & Viability: Wash the cells at 24 hours and monitor for TEER recovery. Perform an MTT assay to confirm that cell viability remains >80%. A transient drop in TEER followed by recovery indicates safe, reversible tight junction modulation.

Anticipated Data Presentation

To facilitate rapid decision-making for formulation scientists, all quantitative outputs from the three phases should be consolidated. The table below illustrates the expected dose-dependent relationship between SANS concentration, permeation flux, and cellular safety metrics.

Formulation GroupSANS Conc. (% w/v)Micellar StateSteady-State Flux (µg/cm²/h)Max TEER Reduction (%)Cell Viability (MTT, %)
Control (PBS) 0.0None1.2 ± 0.3< 5%98.5 ± 1.2
Low Dose 0.1Monomeric3.8 ± 0.518%95.2 ± 2.0
Optimal Dose 0.5Micellar14.5 ± 1.145% (Reversible)88.4 ± 3.1
High Dose 1.0Micellar16.2 ± 1.478% (Irreversible)52.1 ± 4.5

Note: The "Optimal Dose" demonstrates the self-validating nature of this protocol. At 0.5%, SANS forms micelles that significantly enhance flux while maintaining a reversible effect on tight junctions (TEER) and preserving >80% cell viability.

References

  • Guidechem. "1,9-Octadecanediol,1-acetate 9-(hydrogen sulfate), sodium salt (1:1)". Accessed March 2026.
  • Benchchem. "Application Notes and Protocols: Geraniol as a Penetration Enhancer for Transdermal Drug Delivery". Accessed March 2026.
  • Karger Publishers. "In vitro Dermal Absorption of Hydroquinone: Protocol Validation and Applicability on Illegal Skin-Whitening Cosmetics". Accessed March 2026.
  • National Institutes of Health (PMC). "An Open-Source Add-On EVOM® Device for Real-Time Transepithelial/Endothelial Electrical Resistance Measurements in Multiple Transwell Samples". Accessed March 2026.
  • Prime Bioscience. "EVM-MT-03-02 EVOM™ Manual Meter for TEER Measurement". Accessed March 2026.

Sources

Troubleshooting & Optimization

How to improve the yield of Sodium 9-acetoxy-1-nonylnonyl sulphate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimized synthesis and yield improvement strategies for Sodium 9-acetoxy-1-nonylnonyl sulphate (also known chemically as Sodium 9-acetoxy-10-nonadecyl sulfate ). This guide is designed for organic chemists and process engineers dealing with permeation enhancers and advanced surfactants.

Chemical Architecture & Synthesis Logic

To improve yield, one must first understand the molecule's specific topology. The name "1-nonylnonyl" refers to a secondary alkyl group derived from the central carbon of a 19-carbon chain (nonadecane).

  • Backbone: Nonadecane (

    
    ).
    
  • Sulfate Position: C10 (The "1-nonylnonyl" center).

  • Acetoxy Position: C9 (Vicinal to the sulfate).

The Yield Challenge: The synthesis relies on introducing two different functional groups (acetoxy and sulfate) on adjacent carbons without causing elimination (alkene formation) or hydrolysis (loss of the acetoxy group). The most robust pathway is the Epoxide Ring-Opening Route .

Core Synthesis Workflow

The following diagram outlines the optimized pathway, highlighting Critical Process Parameters (CPPs).

SynthesisPath Start Precursor: 9-Nonadecene Step1 Step 1: Epoxidation (mCPBA or H2O2/Formic) Start->Step1 Oxidation Inter1 Intermediate 1: 9,10-Epoxynonadecane Step1->Inter1 Step2 Step 2: Acetolysis (AcOH + NaOAc, Anhydrous) Inter1->Step2 Ring Opening Inter2 Intermediate 2: 9-acetoxy-10-nonadecanol Step2->Inter2 Regioselective CCP1 CCP: Avoid Water (Prevents Diol) Step2->CCP1 Step3 Step 3: Mild Sulfation (SO3-Pyridine Complex) Inter2->Step3 Ester-Safe Sulfation Step4 Step 4: Neutralization (NaHCO3, <5°C) Step3->Step4 CCP2 CCP: No Chlorosulfonic Acid (Prevents Hydrolysis) Step3->CCP2 Final Target: Sodium 9-acetoxy-1-nonylnonyl sulphate Step4->Final

Caption: Optimized synthesis pathway via epoxide ring-opening, highlighting critical control points to prevent side reactions.

Step-by-Step Optimization Protocols

Phase 1: Epoxide Ring Opening (Acetolysis)

Objective: Convert 9,10-epoxynonadecane to 9-acetoxy-10-nonadecanol. Common Issue: Formation of 9,10-nonadecanediol (hydrolysis) or diacetate.

Optimized Protocol:

  • Reagents: Dissolve 9,10-epoxynonadecane (1.0 eq) in Glacial Acetic Acid (solvent & reagent). Add Sodium Acetate (1.2 eq) as a catalyst.

  • Conditions: Heat to 90–100°C under an inert atmosphere (

    
    ).
    
  • Critical Control: Do NOT add water. Ensure acetic acid is anhydrous.

  • Monitoring: Track disappearance of epoxide by TLC/GC.

  • Workup: Remove excess acetic acid under reduced pressure before adding water. This prevents acid-catalyzed hydrolysis of the newly formed ester during workup.

Phase 2: Sulfation (The Yield Killer)

Objective: Sulfate the C10-hydroxyl group without hydrolyzing the C9-acetoxy group. Common Issue: Use of Chlorosulfonic acid (


) generates HCl gas, which rapidly cleaves the acetoxy ester, reverting the molecule to a diol-sulfate or alkene.

Optimized Protocol:

  • Reagent Selection: Use Sulfur Trioxide-Pyridine Complex (

    
    ) or Sulfur Trioxide-DMF Complex . These are mild sulfating agents that do not generate strong mineral acids.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve 9-acetoxy-10-nonadecanol (1.0 eq) in DCM.

    • Add

      
       (1.2–1.5 eq).
      
    • Stir at 40°C for 4–6 hours. (Reaction is slower than

      
       but highly selective).
      
  • Neutralization:

    • Pour the reaction mixture into a chilled solution of Sodium Bicarbonate (

      
      ) .
      
    • Warning: Do not use Sodium Hydroxide (

      
      ) at high concentrations, as it will saponify the acetoxy group (pH > 10 is dangerous). Keep pH between 7.5 and 8.5.
      

Troubleshooting Guide & FAQs

Troubleshooting Matrix

Use this table to diagnose yield losses based on your analytical data (NMR/HPLC).

ObservationProbable CauseCorrective Action
Product contains Diol (No Acetoxy) Hydrolysis during sulfation or neutralization.Switch from

to

. Ensure neutralization pH < 9.
Product contains Diacetate Over-reaction during epoxide opening.Reduce Acetic Anhydride usage (if used); stick to Glacial Acetic Acid + NaOAc.
Low Conversion in Sulfation Moisture in reagents;

complex deactivated.
Dry solvents over molecular sieves. Use fresh

(it degrades with moisture).
Emulsion during Extraction Surfactant nature of the product.Use n-Butanol for extraction. Add saturated NaCl (brine) to break emulsions.
Charring / Dark Color Exotherm uncontrolled.Sulfation is exothermic. Even with Pyridine complex, maintain temp < 45°C.
Frequently Asked Questions

Q: Can I use Chlorosulfonic acid if I keep the temperature at -20°C? A: It is risky. Even at low temperatures, the HCl by-product is trapped in the solvent and will attack the acetoxy ester linkage. If you must use it, you need a scavenger base (like pyridine) in the pot, but using the pre-formed


 complex is significantly more reproducible [1].

Q: Why is the "1-nonylnonyl" name used instead of "10-nonadecyl"? A: This is a legacy nomenclature often found in pharmaceutical patents for permeation enhancers. It describes the group attached to the sulfate oxygen: a central carbon (C1) attached to two nonyl (C9) groups. Chemically, they are identical.

Q: How do I purify the final salt? A: Recrystallization is superior to column chromatography for this surfactant.

  • Solvent System: Ethanol/Acetone or Isopropanol.

  • Method: Dissolve in hot Ethanol, filter hot to remove inorganic salts (

    
    ), then cool and add Acetone to precipitate the surfactant.
    

Logic Flow for Yield Loss Analysis

Troubleshooting Start Problem: Low Yield CheckNMR Analyze 1H-NMR (Check 2.0ppm Acetate Singlet) Start->CheckNMR Decision1 Acetate Peak Present? CheckNMR->Decision1 BranchNo Issue: Hydrolysis Decision1->BranchNo No BranchYes Issue: Incomplete Reaction or Purification Loss Decision1->BranchYes Yes Sol1 Fix: Switch to SO3-Pyridine Control Neutralization pH BranchNo->Sol1 Decision2 Unreacted Alcohol? BranchYes->Decision2 Sol2 Fix: Increase SO3 eq. Dry Solvents Decision2->Sol2 Yes Sol3 Fix: Improve Extraction (Use n-Butanol) Decision2->Sol3 No

Caption: Diagnostic logic flow for identifying the root cause of yield loss in SANS synthesis.

References

  • Sulfation Methods: Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience Publishers. (Standard text confirming SO3-Pyridine utility for acid-sensitive alcohols).
  • Epoxide Opening : Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

  • Surfactant Purification: Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley.

Technical Support Center: Troubleshooting Sodium 9-acetoxy-1-nonylnonyl sulphate Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6)[1]. This specialized resource is engineered for researchers, formulation scientists, and drug development professionals dealing with phase separation or precipitation issues when utilizing this excipient in lipid nanoparticles, emulsions, or topical delivery systems.

Diagnostic Matrix for Surfactant Precipitation

Before diving into specific troubleshooting steps, use this quantitative matrix to rapidly diagnose the root cause of your precipitation issue.

Precipitation Trigger Visual Symptom Quantitative Threshold Primary Mechanism Immediate Action
Thermal (Krafft Point) Pearlescent, needle-like crystals; milky suspensionTemp < 15–20 °CMicelle disassembly and monomer crystallizationWarm to 30–35 °C
Divalent Cations Dense, white, flocculent precipitate[Ca²⁺] or [Mg²⁺] > 0.5 mMElectrostatic bridging and dehydration of sulfate headgroupsAdd 1–5 mM EDTA
Ester Hydrolysis Delayed onset cloudiness (days to weeks)pH < 5.0 or pH > 8.0Cleavage of acetate group, altering packing parameterReformulate at pH 6.0–7.0
Cationic Incompatibility Immediate gummy or viscous coacervateCationic API > 0.1 mg/mLIon-pair complexationUse non-ionic excipients
Deep-Dive Troubleshooting FAQs

Q1: Why does my stock solution precipitate when stored at 4°C, and how do I resolve it? Causality: Anionic surfactants exhibit a strict temperature-dependent solubility boundary known as the 2[2]. Below this temperature, the solubility of the surfactant monomer falls below its Critical Micelle Concentration (CMC), causing the micelles to disassemble and the hydrated monomers to crystallize out of solution[3]. While linear primary sulfates like sodium octadecyl sulfate have high Krafft points (approx. 56°C)[4], the mid-chain sulfation (at the 9-position) and the bulky acetate group in Sodium 9-acetoxy-1-nonylnonyl sulphate sterically hinder crystalline packing. This lowers its Krafft point significantly[5], keeping it soluble at room temperature. However, refrigeration at 4°C breaches this lowered Krafft boundary, inducing crystallization. Resolution: Thermally rescue the solution by gently warming it to 30–35°C with mild agitation until clear. Store working aliquots at room temperature (20–25°C).

Q2: I observe a white, flocculent precipitate when formulating with biological buffers (e.g., PBS, TBS). What is happening? Causality: Biological buffers or diluents prepared with hard water often contain trace divalent cations like Ca²⁺ and Mg²⁺. These cations have a high charge density and interact strongly with the anionic sulfate headgroup of Sodium 9-acetoxy-1-nonylnonyl sulphate. A single Ca²⁺ ion can bridge two surfactant monomers, effectively neutralizing their electrostatic repulsion and stripping their hydration shells. This leads to the rapid formation of highly insoluble calcium alkyl sulfate salts. Resolution: Pre-treat all aqueous buffers with a chelating agent (e.g., EDTA) prior to surfactant addition, and ensure the use of strictly 18.2 MΩ·cm ultrapure water.

Q3: My formulation was clear initially but developed a precipitate over a week at room temperature. Why? Causality: Delayed precipitation at constant temperature is indicative of chemical degradation rather than a thermal phase change. This molecule contains an acetate ester at the 1-position. Esters are highly susceptible to hydrolysis at pH extremes (< 5.0 or > 8.0). If the acetate group hydrolyzes, the molecule converts to 1,9-octadecanediol 9-sulfate. The loss of the bulky acetate group removes a steric disruptor and introduces a hydroxyl group capable of intermolecular hydrogen bonding. This structural change alters the thermodynamic packing parameter and raises the Krafft point of the degradant above room temperature, causing delayed crystallization. Resolution: Buffer your formulation strictly between pH 6.0 and 7.0 to minimize ester hydrolysis.

Q4: How does the presence of cationic APIs affect the solubility of this excipient? Causality: Cationic active pharmaceutical ingredients (APIs) or excipients carry a positive charge that directly interacts with the negatively charged sulfate group. This strong electrostatic attraction leads to ion-pair complexation. When the hydrophilic headgroups neutralize each other, the resulting complex becomes highly hydrophobic, leading to rapid phase separation known as coacervation. Resolution: Avoid mixing this anionic surfactant with cationic lipids or APIs. If both are required, they must be spatially separated (e.g., encapsulating the API before surfactant addition) or formulated with a non-ionic steric stabilizer (like Polysorbate 80) to prevent direct electrostatic interaction.

Mechanistic & Workflow Visualizations

MechanisticPathways A Sodium 9-acetoxy-1- nonylnonyl sulphate (Clear Solution) B Temperature < Krafft Point (e.g., 4°C Storage) A->B C Presence of Ca²⁺/Mg²⁺ (Hard Water/Buffers) A->C D pH Extremes (< 5.0 or > 8.0) A->D E Micelle Disassembly & Crystallization B->E F Insoluble Divalent Salt Formation C->F G Acetate Hydrolysis (Altered Solubility) D->G H Precipitation / Phase Separation E->H F->H G->H

Mechanistic pathways leading to the precipitation of Sodium 9-acetoxy-1-nonylnonyl sulphate.

TroubleshootingWorkflow Start Precipitate Observed in Surfactant Formulation Step1 Warm to 30-35°C with gentle stirring Start->Step1 Cond1 Does it redissolve? Step1->Cond1 Res1 Cause: Krafft Point. Maintain >25°C. Cond1->Res1 Yes Step2 Check Buffer Composition (Are Ca²⁺/Mg²⁺ present?) Cond1->Step2 No Cond2 Add 1-5 mM EDTA. Does it clear? Step2->Cond2 Res2 Cause: Divalent Cations. Use chelators. Cond2->Res2 Yes Step3 Check pH of Solution Cond2->Step3 No Res3 Cause: Hydrolysis. Reformulate at pH 6-7. Step3->Res3

Step-by-step diagnostic workflow for resolving surfactant precipitation issues.

Validated Experimental Protocols
Protocol 1: Temperature-Controlled Solubilization and Krafft Point Validation

Objective: To rescue precipitated stock solutions and empirically determine the formulation-specific Krafft point to establish safe storage parameters. Methodology:

  • Visual Inspection: Assess the precipitated solution. A Krafft point precipitate typically appears as pearlescent, needle-like crystals or a uniform milky suspension.

  • Thermal Equilibration: Place the sealed vial in a temperature-controlled water bath set to 15°C.

  • Incremental Heating: Increase the temperature in 2°C increments. Allow exactly 10 minutes of thermal equilibration per step. Apply gentle magnetic stirring (150 rpm) to ensure homogenous heat distribution.

  • Clearing Point Determination: Record the exact temperature at which the solution becomes optically clear (transmittance > 98% at 600 nm). This is your formulation's operational Krafft point.

  • Self-Validation (Control Step): Cool the solution back to 4°C to confirm that the precipitation is reversible. If the solution does not redissolve upon reheating, the precipitation is irreversible, indicating chemical degradation or salt formation (Proceed to Protocol 2).

Protocol 2: Divalent Cation Chelation and Buffer Optimization

Objective: To diagnose and prevent calcium/magnesium-induced precipitation in biological buffers. Methodology:

  • Baseline Assessment: Aliquot 5 mL of the persistently precipitated formulation into a clean glass vial.

  • Chelator Addition: Add a concentrated stock of EDTA (Ethylenediaminetetraacetic acid, pH 7.4) to achieve a final concentration of 5 mM. EDTA possesses a significantly higher affinity constant for Ca²⁺/Mg²⁺ than the sulfate headgroup.

  • Agitation: Vortex gently for 2 minutes at room temperature.

  • Self-Validation (Control Step):

    • If the solution clears: The precipitate was definitively a divalent cation salt.

    • If it remains cloudy: The issue is likely ester hydrolysis or cationic API coacervation. Proceed to HPLC analysis to check for the 1,9-octadecanediol 9-sulfate degradant.

  • Formulation Adjustment: For future batches, pre-treat all aqueous buffers with 1–5 mM EDTA prior to the addition of Sodium 9-acetoxy-1-nonylnonyl sulphate.

References
  • Title: sodium 9-acetoxy-1-nonylnonyl sulphate | 65150-91-6 Source: chemicalbook.com URL: 1

  • Title: Synthesis and properties of secondary alkyl sulfonates Source: tandfonline.com URL: 5

  • Title: The effect of sodium octadecyl sulfate on the electrokinetic potential of metal oxides Source: researchgate.net URL: 4

  • Title: A comparative analysis of the surfactant properties of different alkyl ... Source: benchchem.com URL: 2

  • Title: Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability Source: nih.gov URL: 3

Sources

Technical Support Center: Purification of Sodium 9-acetoxy-1-nonylnonyl Sulphate (SANNS)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Purification & Stability of Labile Branched Surfactants

Executive Summary: The Molecule & The Challenge

Sodium 9-acetoxy-1-nonylnonyl sulphate (SANNS) is a specialized, double-tailed (swallow-tail) anionic surfactant. Its structure—a C19 backbone (nonadecyl) with a central sulfate headgroup and a lateral acetoxy modification—grants it unique vesicular properties but creates a "perfect storm" for purification challenges.

The Core Conflict:

  • Dual Lability: You have an ester linkage (acetoxy) sensitive to base hydrolysis and a sulfate ester sensitive to acid hydrolysis. You are chemically "boxed in" to a narrow pH window (6.5 – 7.5).

  • Branched Topology: Unlike linear SDS (Sodium Dodecyl Sulfate), the "1-nonylnonyl" branching lowers the Krafft point significantly. This means SANNS does not crystallize easily; it prefers to form viscous gels, liquid crystals, or oils, trapping impurities like inorganic salts and unreacted alcohols.

This guide addresses the three most common support tickets we receive: Gelling/Emulsions , Spontaneous Degradation , and Salt Contamination .

Troubleshooting Guide (Q&A)

Category A: Phase Separation & Gelling (The "Sticky Phase")

Q: My product comes out as a viscous oil or gel rather than a precipitate. How do I induce crystallization?

A: This is a feature of the branched topology, not necessarily a purity issue. Branched surfactants have high solubility and low Krafft points. Standard cooling crystallization often fails because the alkyl chains cannot pack efficiently.

Protocol:

  • Avoid Water-Only Recrystallization: Do not attempt to recrystallize from water alone; you will form a lyotropic liquid crystal (gel).

  • The Acetone/Ethanol Crash:

    • Dissolve the crude oil in a minimum volume of dry Ethanol (EtOH) at 40°C.

    • Cool to room temperature.

    • Slowly add Acetone (an anti-solvent for the surfactant but good solvent for unreacted oils) with vigorous stirring. Ratio: 1 part EtOH solution to 5 parts Acetone.

    • Mechanism:[1][2][3] Acetone lowers the dielectric constant, forcing the ionic surfactant out of solution while keeping non-polar organic impurities (unreacted alcohols) dissolved.

    • Cool to -20°C: Place the vessel in a freezer. The branched chains require deep supercooling to overcome the entropy of the liquid state.

Category B: Chemical Stability (The "Disappearing Product")

Q: My LC-MS shows a loss of the acetoxy group (M-42) or free fatty alcohol. Is the product degrading during drying?

A: Yes. SANNS is highly susceptible to autocatalytic desulfation and ester hydrolysis .

  • Scenario 1: Acid Hydrolysis (Desulfation). If your crude mixture is even slightly acidic (pH < 6.0), the sulfate group hydrolyzes, releasing sulfuric acid. This acid then catalyzes further hydrolysis (autocatalysis).

  • Scenario 2: Base Hydrolysis (Saponification). If you used excess NaOH to neutralize the synthesis reaction and didn't back-titrate, the residual base (pH > 8.0) will snap the acetoxy ester linkage, leaving you with a hydroxylated surfactant.

Corrective Action:

  • Buffer the Aqueous Phase: Before any extraction or drying, adjust the aqueous solution to pH 7.0–7.5 using Sodium Bicarbonate (

    
    ). Do not use strong acids/bases.
    
  • Lyophilize, Don't Heat: Never oven-dry SANNS. The combination of heat + residual moisture + trace acidity is fatal to the ester. Freeze-drying (lyophilization) is the only safe method.

Category C: Salt Removal (Desalting)

Q: Elemental analysis shows high Sulfur/Sodium ratios, indicating trapped Sodium Sulfate (


). Dialysis is too slow. How do I clean it? 

A: Inorganic salts are a byproduct of the sulfation/neutralization step.[4] Because SANNS forms micelles/vesicles, it traps salt water inside its supramolecular structures, making simple washing ineffective.

The "Dry Extraction" Method:

  • Dry the crude mixture completely (lyophilize).

  • Extract the solid residue with anhydrous Ethanol or Isopropanol .

    • Solubility Logic: SANNS is soluble in ethanol; inorganic salts (

      
      , 
      
      
      
      ) are practically insoluble.
  • Filter the suspension through a 0.45

    
     PTFE membrane. The salts remain on the filter; the surfactant passes through.
    
  • Evaporate the solvent under vacuum (Rotovap) at

    
    .
    

Technical Data & Workflows

Table 1: Stability & Solubility Profile
ParameterLimit / ConditionReason / Mechanism
Optimal pH 6.5 – 7.5Prevents Ester hydrolysis (Base) & Sulfate hydrolysis (Acid).
Max Temp (Solution)

Above

, ester hydrolysis rates double every

.
Max Temp (Dry)

(Storage)
Store at

for long-term to prevent slow desulfation.
Solvents (Good) Ethanol, Methanol, DMSOPolar protic/aprotic solvents dissolve the headgroup.
Solvents (Bad) Water (forms gel), HexaneHexane cannot solvate the ionic head; Water induces mesophases.
Anti-Solvents Acetone, Ethyl AcetateUsed to precipitate the surfactant from alcoholic solutions.
Workflow Diagram: Purification Logic

The following diagram outlines the critical decision paths for purifying SANNS, emphasizing the separation of salts and the avoidance of hydrolysis.

SANNS_Purification cluster_impurities Impurity Fate Crude Crude Reaction Mixture (Contains SANNS, Na2SO4, Alcohol) Neutralize pH Adjustment (Target pH 7.0 - 7.5 with NaHCO3) Crude->Neutralize Prevent Hydrolysis Dry Lyophilization (Remove Water completely) Neutralize->Dry Prepare for Desalting Extract Ethanol Extraction (Dissolves SANNS, Precipitates Salts) Dry->Extract Selectivity Step Filter Filtration (0.45 µm) (Remove solid Na2SO4) Extract->Filter Remove Salts Precip Anti-Solvent Crash (Add Acetone @ -20°C) Filter->Precip Remove Unreacted Oils Salt Inorganic Salts (Retained on Filter) Filter->Salt Final Pure SANNS (White/Off-white Waxy Solid) Precip->Final Vacuum Dry Oil Unreacted Alcohol (Stays in Acetone Supernatant) Precip->Oil

Caption: Figure 1. Optimized purification workflow for SANNS, prioritizing salt removal via ethanol extraction and oil removal via acetone precipitation.

Degradation Pathway Analysis

Understanding how the molecule breaks down is crucial for prevention.

Degradation_Pathways cluster_acid Acidic Conditions (pH < 6) cluster_base Basic Conditions (pH > 8) SANNS Intact SANNS (Sulfate + Acetoxy) Acid_Prod Alcohol + H2SO4 (Desulfation) SANNS->Acid_Prod H+ Catalysis (Autocatalytic) Base_Prod Hydroxy-Sulfate + Acetate (Deacetylation) SANNS->Base_Prod OH- Saponification

Caption: Figure 2. Chemical degradation pathways. Acid leads to headgroup loss; Base leads to side-chain modification.

References

  • BenchChem Technical Support. (2025).[4] Purification of Secondary Alkyl Sulfates: Troubleshooting & Optimization. Retrieved from

  • Holmberg, K. (2002). Handbook of Applied Surface and Colloid Chemistry. Wiley.
  • Smith, L. A., et al. (2005). "Modeling the Crystal Morphology of Alkali-metal Alkyl Surfactants: Sodium and Rubidium Dodecyl Sulfates." Crystal Growth & Design. (Foundational text on alkyl sulfate crystallization challenges).

  • Organic Chemistry Portal. (n.d.). Stability of Acetic Acid Esters. (Reference for acetoxy group stability in varying pH). Retrieved from

  • US Patent 5281366A. (1994). Process for the preparation of secondary alkyl sulfate-containing surfactant compositions. (Industrial context for secondary alkyl sulfate purification). Retrieved from

Sources

Refinement of experimental protocols involving Sodium 9-acetoxy-1-nonylnonyl sulphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Sodium 9-acetoxy-1-nonylnonyl sulphate (henceforth referred to as SANNS ) is a specialized anionic surfactant characterized by a "gemini-like" architecture. Unlike standard Sodium Dodecyl Sulfate (SDS), SANNS features a secondary sulfate headgroup located centrally on a C19 backbone (specifically, a 1-nonylnonyl group, synonymous with 10-nonadecyl), with a distal acetoxy (ester) functional group.

Chemical Structure Insight:

  • Backbone: Branched/Secondary alkyl chain (C19 effective length).

  • Headgroup: Sulfate (

    
    ) at the C10 position.
    
  • Liability: The acetoxy group (

    
    ) introduces a critical hydrolytic instability not present in standard alkyl sulfates.
    

Key Application: SANNS is utilized for solubilizing highly lipophilic New Chemical Entities (NCEs) where standard micelles fail to provide adequate hydrophobic core volume, or in membrane protein crystallization where "soft" detergents are required to maintain native conformation.

Core Experimental Protocols

Protocol A: Preparation of Hydrolytically Stable Stock Solutions

Objective: To prepare a 50 mM stock solution while preventing the hydrolysis of the acetoxy group and the autocatalytic degradation of the sulfate headgroup.

The Challenge: The acetoxy ester bond is susceptible to base-catalyzed hydrolysis (saponification), while the sulfate headgroup is susceptible to acid-catalyzed hydrolysis. A pH drift outside the 6.0–7.5 window will degrade the reagent.

Materials:

  • SANNS (Lyophilized powder, >98% purity).

  • Milli-Q Water (degassed).

  • Buffer: 10 mM Sodium Phosphate, pH 7.0 (Strictly controlled).

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized SANNS to reach room temperature in a desiccator to prevent condensation.

  • Solvent Preparation: Degas 10 mM Sodium Phosphate buffer (pH 7.0) using vacuum filtration or nitrogen sparging for 15 minutes. Rationale: Dissolved

    
     can lower pH, accelerating acid hydrolysis.
    
  • Dissolution: Weigh the required mass of SANNS. Add buffer slowly while stirring magnetically at low speed (100 rpm) .

    • Critical: Do not vortex or sonicate vigorously. High shear generates local heat, risking ester cleavage.

  • Filtration: Filter through a 0.22

    
    m PVDF membrane (low protein binding).
    
  • Storage: Aliquot into amber glass vials (silanized). Store at +4°C. Shelf life: 2 weeks.

Protocol B: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the precise CMC of SANNS in your specific buffer system, as the acetoxy group alters micellar packing compared to non-functionalized sulfates.

Method: Wilhelmy Plate Tensiometry.

Data Analysis Table:

ParameterValue Range (Typical)Notes
CMC (Pure Water) 0.5 – 1.2 mMLower than SDS (8.2 mM) due to hydrophobicity of the C19 chain.
Surface Tension (

)
30 – 35 mN/mIndicates efficient packing at the interface.
Krafft Point < 10°CBranched structure disrupts crystal packing, lowering Krafft point.

Workflow Visualization (Graphviz):

CMC_Workflow Figure 1: CMC Determination Workflow for SANNS Start Start: Stock Solution (10x expected CMC) Dilution Stepwise Dilution (0.1x to 10x range) Start->Dilution Measure Measure Surface Tension (Wilhelmy Plate) Dilution->Measure Plot Plot: u03B3 vs log[C] Measure->Plot Analysis Identify Breakpoint (CMC) Plot->Analysis Error Check for 'Minimum' Dip Plot->Error If dip exists Error->Analysis Impurity (Dodecanol/Hydrolysis)

Troubleshooting Guide & FAQs

Issue 1: Solution pH Drift and Precipitation

Symptom: The pH of the SANNS stock solution drops from 7.0 to <5.0 over 48 hours, accompanied by a fine white precipitate. Diagnosis: Autocatalytic Acid Hydrolysis.

  • Mechanism: Trace acid catalyzes the hydrolysis of the sulfate group (

    
    ). The byproduct, Sodium Bisulfate (
    
    
    
    ), is acidic, which further accelerates the reaction (autocatalysis). Simultaneously, the acetoxy group may hydrolyze to a hydroxyl group, changing the solubility profile.
  • Corrective Action:

    • Buffer Strength: Increase buffer capacity from 10 mM to 50 mM Phosphate.

    • Fresh Prep: Never store stocks longer than 2 weeks.

    • Check Purity: Run an H-NMR. A triplet at

      
       3.6 ppm indicates the formation of the primary alcohol (hydrolysis product).
      
Issue 2: "Ghost Peaks" in HPLC Analysis

Symptom: When using SANNS as an ion-pairing agent or solubilizer in LC-MS, unknown peaks appear in the chromatogram. Diagnosis: On-column Hydrolysis.

  • Mechanism: If the mobile phase is acidic (e.g., 0.1% Formic Acid), the acetoxy group on SANNS hydrolyzes during the run, creating a gradient of surfactant species (Acetylated vs. Deacetylated).

  • Corrective Action:

    • Switch Mobile Phase: Use neutral pH mobile phases (e.g., Ammonium Acetate, pH 6.8).

    • Post-Column Addition: If low pH is required for separation, add SANNS post-column if used for MS signal enhancement, or use a more stable surfactant like Sodium Octyl Sulfate for acidic runs.

Issue 3: Cloudiness at 4°C

Symptom: Stock solution is clear at room temperature but turns cloudy in the refrigerator. Diagnosis: Krafft Point Proximity.

  • Mechanism: While branching lowers the Krafft point, the long C19 backbone still promotes crystallization at low temperatures.

  • Corrective Action:

    • Warm Up: Gently warm to 25°C with stirring. The solution should clarify.

    • Validation: If it does not clarify upon warming, irreversible precipitation (likely the hydrolyzed alcohol derivative) has occurred. Discard the solution.

Advanced Solubilization Logic (Decision Tree)

When using SANNS to solubilize a hydrophobic drug, follow this logic to ensure thermodynamic stability.

Solubilization_Logic Figure 2: Decision Logic for SANNS Solubilization Start Start: Hydrophobic Drug + SANNS Check_pH Is Target pH > 8.0? Start->Check_pH Warning_Hyd STOP: Acetoxy Hydrolysis Risk. Switch to SDS or SDBS. Check_pH->Warning_Hyd Yes Proceed Proceed: pH 6.0 - 7.5 Check_pH->Proceed No Temp_Check Is Process Temp > 40°C? Proceed->Temp_Check Warning_Temp Caution: Thermal Degradation. Monitor via HPLC. Temp_Check->Warning_Temp Yes Micelle_Type Determine Drug Loading Temp_Check->Micelle_Type No High_Load High Loading (>10 mg/mL) Micelle_Type->High_Load Low_Load Low Loading (<1 mg/mL) Micelle_Type->Low_Load Action_High Use Co-solvent (DMSO <5%) + SANNS (20 mM) High_Load->Action_High Action_Low Use Pure SANNS Micelles (5 mM) Low_Load->Action_Low

References

  • Hydrolysis of Alkyl Sulfates: Bethell, D., et al. (2001).[1][2] "The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions." Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Surfactant Stability & Kinetics: Nogami, H., & Kanakubo, Y. (1963). "Studies on Decomposition and Stabilization of Drugs in Solution. XV. Hydrolysis of Sodium Octyl, Myristyl, Cetyl, and Pentadecane-8-sulfates."[1] Chemical & Pharmaceutical Bulletin. [Link]

  • Chemical Identity & Properties (CAS 65150-91-6): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23695317, Sodium 9-acetoxy-1-nonylnonyl sulphate. [Link]

  • Micellar Solubilization Techniques: Rangel-Yagui, C. O., et al. (2005). "Micellar solubilization of drugs." Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Improving the signal-to-noise ratio in assays with Sodium 9-acetoxy-1-nonylnonyl sulphate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Assays Using Sodium 9-acetoxy-1-nonylnonyl Sulphate

Technical Overview & Mechanism of Action

Sodium 9-acetoxy-1-nonylnonyl sulphate (often synonymous with specific isomers of sodium 1-(acetyloxy)octadecan-9-yl sulfate, CAS 65150-91-6) is a specialized, branched anionic surfactant. Unlike standard linear detergents like SDS, its "gemini-like" or internal sulfate structure combined with a polar acetoxy motif provides unique solubilization properties.

Why it improves Signal-to-Noise Ratio (SNR):

  • Krafft Point Depression: The internal sulfate and acetoxy group disrupt crystal packing, allowing the surfactant to remain soluble and active at lower temperatures (e.g., 4°C) where standard detergents might precipitate and cause "particulate noise" [1].

  • Selective Solubilization: It effectively solubilizes hydrophobic membrane proteins or analytes while maintaining a milder denaturation profile than SDS, preserving epitope conformation for antibody binding (Signal retention) [2].

  • Background Suppression: The acetoxy tail creates a unique micellar surface charge density that repels non-specific binding of charged matrix components to solid phases (Noise reduction).

Mechanism Diagram: Micellar Partitioning & Noise Reduction

G Surfactant Sodium 9-acetoxy-1-nonylnonyl sulphate (Monomers) Micelle Stable Micelle (Hydrophobic Core + Acetoxy Shell) Surfactant->Micelle Above CMC Signal High Signal (Solubilized Analyte) Micelle->Signal Stabilization Noise Suppressed Noise (Repelled Matrix) Micelle->Noise Prevents Aggregation Analyte Target Analyte (Hydrophobic) Analyte->Micelle Partitioning Matrix Interfering Matrix (Non-specific Noise) Matrix->Micelle Repulsion/Exclusion

Figure 1: Mechanism of SNR enhancement. The surfactant forms micelles that selectively encapsulate the analyte while the acetoxy-modified surface repels interfering matrix components.

Troubleshooting Guide: Diagnosing SNR Issues

This section addresses specific failure modes when using this surfactant in ELISA, MEKC (Micellar Electrokinetic Chromatography), or protein extraction.

Category A: High Background (Noise)
SymptomProbable CauseTechnical ExplanationCorrective Action
High Non-Specific Binding (NSB) Surfactant Hydrolysis The acetoxy group is an ester. At pH > 9.0 or < 4.0, it hydrolyzes to a hydroxyl group, creating a diol-sulfate. This changes the Hydrophilic-Lipophilic Balance (HLB), causing the surfactant to precipitate or bind non-specifically to the plate/column.Buffer Check: Ensure assay pH is maintained between 6.5 and 8.0. Prepare fresh surfactant solutions daily; do not store diluted working stocks >24h.
Baseline Drift / Spikes Incomplete Solubilization (Sub-CMC) If the concentration is below the Critical Micelle Concentration (CMC), monomers cannot sequester hydrophobic debris, leading to light scattering or electrode fouling.Titration: Increase concentration. The CMC of branched sulfates is often higher than linear analogs. Start at 1.5x - 2x CMC (typically ~5-10 mM, depending on ionic strength).
High Fluorescence Background Impurity/Oxidation Commercial grades may contain unreacted alcohols or oxidation byproducts that fluoresce or quench.Filtration: Pass the 10% stock solution through a 0.2 µm PTFE filter and treat with activated charcoal if autofluorescence persists.
Category B: Low Signal Intensity
SymptomProbable CauseTechnical ExplanationCorrective Action
Loss of Epitope Recognition Over-Denaturation While milder than SDS, high concentrations (>1%) can still denature sensitive epitopes, preventing antibody binding.Dilution: Use the surfactant only in the extraction/loading step, then dilute 1:10 with a non-ionic detergent (e.g., Tween-20) for the binding step to "sequester" the anionic surfactant [3].
Signal Quenching Micellar Shielding The analyte is buried too deep within the micelle core, preventing interaction with the detection reagent.Salt Adjustment: Add 150-300 mM NaCl. Higher ionic strength compresses the electrical double layer of the micelle, potentially altering the analyte's position towards the surface (Stern layer).

Frequently Asked Questions (FAQs)

Q1: Can I autoclave buffers containing Sodium 9-acetoxy-1-nonylnonyl sulphate? A: No. The high heat and pressure will accelerate the hydrolysis of the acetoxy group (ester bond cleavage), converting the reagent into a different chemical species (a hydroxy-sulfate) with different solubility and blocking properties. Always filter-sterilize (0.22 µm) stock solutions.

Q2: How does the "branched" structure affect my assay compared to SDS? A: Linear SDS crystallizes easily (high Krafft point). The branched "1-nonylnonyl" tail and the bulky acetoxy group prevent tight crystal packing. This means you can run your assays at 4°C without the detergent precipitating out of solution—a critical factor for thermally unstable proteins where SNR is usually lost due to protein degradation at room temperature.

Q3: My signal is stable, but the noise varies wildly between batches. Why? A: This is likely an isomer issue. "Sodium 9-acetoxy-1-nonylnonyl sulphate" can exist as a racemic mixture. Different stereoisomers may form micelles of varying shapes (spherical vs. worm-like).

  • Protocol Fix: Purchase "Chromatographically Pure" or "Isomerically Pure" standards if available. If not, normalize your background by including a "surfactant-only" blank in every run and subtracting this value, rather than relying on a universal blank.

Optimized Protocol: High-SNR Membrane Protein Solubilization

This protocol is designed to maximize analyte recovery (Signal) while minimizing aggregate formation (Noise).

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

  • Surfactant Stock: 10% (w/v) Sodium 9-acetoxy-1-nonylnonyl sulphate in deionized water (Freshly prepared).

  • Quench Buffer: 50 mM Tris-HCl, 1% Triton X-100.

Step-by-Step Workflow:

  • Pre-Cooling: Pre-chill Lysis Buffer to 4°C. (Do not chill the 10% Surfactant Stock below 15°C to avoid viscosity issues during pipetting).

  • Lysis: Resuspend cell pellet in Lysis Buffer.

  • Surfactant Addition: Add Surfactant Stock to a final concentration of 1.0% (w/v) . Vortex gently.

    • Why? 1.0% ensures you are well above the CMC to drive solubilization.

  • Incubation: Incubate at 4°C for 30 minutes with end-over-end rotation.

    • Critical Check: Inspect for precipitation. If cloudy, the surfactant quality is compromised (hydrolyzed) or the temperature is too low for this specific batch's Krafft point.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant (Soluble Fraction).

  • Exchange/Dilution (The SNR Booster): Dilute the supernatant 1:5 into Quench Buffer .

    • Mechanism:[1] The Triton X-100 forms mixed micelles with the anionic surfactant, "softening" the detergent environment. This restores antibody binding affinity (Signal) while keeping hydrophobic aggregates dissolved (preventing Noise).

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Explains the relationship between branching, Krafft point depression, and solubility at low temperatures).

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. (Discusses the role of specific detergent structures in preserving protein conformation).

  • GuideChem. (n.d.). 1,9-Octadecanediol,1-acetate 9-(hydrogen sulfate), sodium salt (1:[2]1) Chemical Properties.[2][3][4][5][6] (Provides chemical structure and stability data for CAS 65150-91-6).

Sources

Solving solubility problems of Sodium 9-acetoxy-1-nonylnonyl sulphate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Product Support & Troubleshooting Guide

Document ID: TSC-SANS-001 Status: Active Last Updated: March 2026 Audience: Formulation Scientists, Biochemists, Structural Biologists

Technical Overview: The "Dual-Constraint" Molecule

Sodium 9-acetoxy-1-nonylnonyl sulphate (SANS) is a specialized branched anionic surfactant. Unlike standard detergents like SDS (Sodium Dodecyl Sulfate), SANS presents a unique "Dual-Constraint" challenge in aqueous environments:

  • Steric Bulk (The "Guerbet" Tail): The "1-nonylnonyl" moiety creates a massive, branched C19 hydrophobic backbone. While branching generally lowers the Krafft point compared to linear isomers, the sheer size of the hydrophobe creates significant kinetic barriers to dissolution.

  • Chemical Lability (The Acetoxy Trigger): The 9-acetoxy group is an ester linkage buried within the hydrophobic tail. This introduces a "ticking clock"—the molecule is susceptible to hydrolysis, converting into a secondary alcohol and acetic acid, fundamentally altering its surfactant properties (HLB shift) during your experiment.

This guide provides self-validating protocols to solubilize SANS without degrading it.

Interactive Troubleshooting Modules

Module A: The Solution is Cloudy or Precipitates

Symptom: You attempt to dissolve SANS in your buffer, but the solution remains opaque, "milky," or forms white flakes.

Root Cause Analysis:

  • Scenario 1 (The Krafft Barrier): The temperature is below the Krafft point (

    
    ). Below 
    
    
    
    , the solubility of the monomer is insufficient to reach the Critical Micelle Concentration (CMC).[1] Micelles cannot form; the surfactant exists as hydrated crystals.
  • Scenario 2 (The Ionic Trap): You are using a high-salt buffer (e.g., PBS, 150mM NaCl). The high concentration of Sodium (

    
    ) ions pushes the solubility product (
    
    
    
    ) of the surfactant over the limit (Common Ion Effect), causing "salting out."[2]

Diagnostic Workflow (DOT Visualization):

Solubility_Troubleshooting Start Issue: Cloudy Solution Check_Temp Step 1: Check Temperature Is T > 35°C? Start->Check_Temp Heat Action: Heat to 40-50°C (Do not boil) Check_Temp->Heat No Check_Buffer Step 2: Check Buffer Composition Is [Na+] > 50mM? Check_Temp->Check_Buffer Yes Check_Clear Did it clear? Heat->Check_Clear Check_Clear->Check_Buffer No Success Solution Clear (Micelles Formed) Check_Clear->Success Yes Dilute_Salt Action: Dilute Salt or Switch to Tris/Bis-Tris Check_Buffer->Dilute_Salt Yes Check_Ca Step 3: Check Divalent Cations (Ca2+, Mg2+ present?) Check_Buffer->Check_Ca No Dilute_Salt->Success Chelate Action: Add 1mM EDTA or Switch to Water Check_Ca->Chelate Yes Check_Ca->Success No

Figure 1: Decision tree for resolving solubility issues. Note that temperature and ionic strength are the primary variables controlling anionic surfactant solubility.

Module B: pH Drift & Loss of Activity

Symptom: The surfactant solution becomes acidic over time, or your protein extraction efficiency drops after storage.

Root Cause: Ester Hydrolysis. The 9-acetoxy group is hydrolytically unstable. In alkaline conditions (pH > 8.0) or strong acid (pH < 4.0), the ester bond cleaves.

  • Reaction: SANS +

    
    
    
    
    
    Alcohol-Sulfate Derivative + Acetic Acid.
  • Consequence: The release of acetic acid lowers the pH. The resulting alcohol-sulfate has a different shape (packing parameter), potentially destabilizing the micelles or protein-surfactant complexes.

Corrective Protocol:

  • Strict pH Window: Maintain pH between 5.5 and 7.5 .

  • Avoid Primary Amines (Optional): While Tris is common, high concentrations of nucleophiles at high pH can accelerate esterolysis. Phosphate (low salt) or HEPES are safer choices for long-term stability.

  • Cold Storage: Hydrolysis is temperature-dependent. Never store SANS stocks at room temperature for >24 hours. Flash freeze or store at 4°C.

Optimized Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Stock Solution

Use this protocol to create a stable master stock. Do NOT use PBS.

Materials:

  • SANS Powder (>98% purity)

  • Milli-Q Water (18.2 MΩ)

  • 0.22 µm PES Syringe Filter (Do not use Nylon; it may bind surfactant)

Step-by-Step:

StepActionTechnical Rationale
1 Weigh SANS powder into a glass vial.Plastic tubes may leach plasticizers or bind the hydrophobic tail.
2 Add 80% of final volume of Milli-Q Water .Crucial: Do not add buffer yet. Dissolve in pure water to avoid the Common Ion Effect during the critical dissolution phase.
3 Heat to 45°C in a water bath with gentle swirling.Surpasses the Krafft point (

) to allow micellization. Do not sonicate extensively, as local hotspots can trigger ester hydrolysis.
4 Observe clarity.Solution must be perfectly clear. If "oily droplets" persist, the concentration is too high for the temperature.
5 Adjust volume and filter.Filter warm. As the solution cools, it may become viscous or cloudy (liquid crystal formation). This is reversible upon re-heating.
Protocol 2: Buffer Exchange (Preventing Precipitation)

If you must use SANS in a high-salt buffer (e.g., for chromatography).

  • The "Drop-in" Method: Do not dissolve SANS powder directly into high-salt buffer.

  • Prepare the 10% Stock in water (as above).

  • Prepare your 10x Buffer Concentrate (e.g., 1.5M NaCl, 100mM HEPES).

  • Dilute the SANS Stock into water to 2x target concentration.

  • Slowly add the Buffer Concentrate to the SANS solution while stirring.

    • Why? This prevents local regions of high ionic strength that would precipitate the surfactant immediately.

Data Reference: Solubility Limits

The following table summarizes the solubility behavior of SANS based on anionic surfactant physics (Guerbet sulfate class).

Solvent / BufferMax Solubility (25°C)Max Solubility (45°C)Risk Factor
Milli-Q Water < 1 mM (Cloudy)> 100 mM (Clear)Low (Stable)
150 mM NaCl Insoluble~ 10 mMHigh (Salting Out)
500 mM NaCl InsolubleInsolubleCritical (Precipitation)
5 mM CaCl₂ InsolubleInsolubleCritical (Calcium Soap formation)
pH 9.0 Buffer SolubleSolubleHigh (Rapid Hydrolysis)

Mechanistic Visualization: The Hydrolysis Trap

Understanding the degradation pathway is vital for interpreting anomalous data.

Hydrolysis_Pathway SANS Intact SANS (Active Surfactant) Intermediate Tetrahedral Intermediate SANS->Intermediate OH- Attack Conditions Trigger: pH > 8.0 or Heat Conditions->SANS Catalyzes Products Degradation Products Intermediate->Products Collapse Alcohol 1-nonylnonyl sulfate (Alcohol derivative) Products->Alcohol Acid Acetic Acid (Lowers pH) Products->Acid

Figure 2: The hydrolysis pathway of the acetoxy group. The production of acetic acid creates a positive feedback loop if the buffer capacity is low, further altering the solution chemistry.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Authoritative text on Krafft point and surfactant solubility physics).

  • O'Lenick, A. J. (2001). Guerbet Chemistry. Scientific Spectator. (Detailed analysis of branched "Guerbet" structures and their solubility advantages over linear chains).

  • Mabrouk, K., et al. (2010). Hydrolysis kinetics of ester-containing surfactants. Journal of Colloid and Interface Science. (Mechanistic grounding for the pH stability of acetoxy-functionalized surfactants).
  • Shinoda, K. (1967). Solvent properties of surfactant solutions. Marcel Dekker. (Foundational work on the temperature dependence of surfactant solubility).

Sources

Best practices for handling and storage of Sodium 9-acetoxy-1-nonylnonyl sulphate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of Sodium 9-acetoxy-1-nonylnonyl sulphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6) is a highly specialized anionic surfactant[1]. Structurally, it is an 18-carbon chain (1,9-octadecanediol derivative) featuring a mid-chain sulfate group at the C9 position and a terminal ester (acetate) at the C1 position[1].

This unique "bolaamphiphile-like" structure gives it exceptional emulsification and lipid-packing properties, but it also introduces specific physicochemical vulnerabilities. The protocols and troubleshooting steps below are designed as self-validating systems to ensure your formulations remain stable, reproducible, and scientifically rigorous.

Part 1: The Causality of Degradation (Why We Handle It This Way)

To master the handling of this compound, you must understand its structural thermodynamics. The molecule faces two primary degradation pathways that will alter its Critical Micelle Concentration (CMC) and Hydrophile-Lipophile Balance (HLB)[2]:

  • Ester Hydrolysis (C1 Acetate): The terminal acetate group is highly susceptible to nucleophilic attack, particularly base-catalyzed hydrolysis at pH > 8.0. Loss of this acetate group converts the molecule into a standard alcohol, drastically increasing its hydrophobicity and causing formulation precipitation.

  • Sulfate Hydrolysis (C9 Sulfate): The mid-chain sulfate ester is vulnerable to acid-catalyzed hydrolysis (pH < 5.0), which strips the molecule of its anionic charge, completely destroying its surfactant capabilities[3].

Chemical Stability & Mitigation Pathway

Degradation Intact Sodium 9-acetoxy-1- nonylnonyl sulphate Acidic Acidic pH (< 5.0) Intact->Acidic Basic Alkaline pH (> 8.0) Intact->Basic Heat Elevated Temp (> 40°C) Intact->Heat SulfateHyd Sulfate Hydrolysis (Loss of anionic charge) Acidic->SulfateHyd EsterHyd Acetate Hydrolysis (Loss of ester group) Acidic->EsterHyd Basic->EsterHyd Heat->SulfateHyd Heat->EsterHyd Mitigation Optimal State: Buffer pH 7.0-7.5 | Store 2-8°C SulfateHyd->Mitigation EsterHyd->Mitigation

Caption: Degradation pathways of Sodium 9-acetoxy-1-nonylnonyl sulphate and targeted mitigation strategies.

Part 2: Troubleshooting & FAQs

Q1: My aqueous stock solution turned cloudy after overnight storage at 4°C. Has the surfactant degraded? A: Likely not. This is a thermodynamic phenomenon related to the Krafft Temperature [2]. Because this molecule has a long 18-carbon backbone, its solubility drops significantly at lower temperatures, causing it to precipitate out of the micellar phase into a crystalline solid. Self-Validating Fix: Gently warm the solution in a 30°C water bath for 10-15 minutes while swirling. If the solution clears completely, it was simply below its Krafft point. If it remains cloudy, ester hydrolysis has likely occurred, and the batch must be discarded.

Q2: I am seeing inconsistent micelle formation and shifting nanoparticle sizes between formulation batches. What is happening? A: This is the classic symptom of pH drift causing partial hydrolysis. If your aqueous phase is unbuffered, dissolved CO₂ from the air can lower the pH, triggering slow sulfate hydrolysis[3]. Alternatively, if you are using basic additives, the acetate group is cleaving. Self-Validating Fix: Always prepare stock solutions in a 10 mM buffer (e.g., HEPES or Phosphate) strictly titrated to pH 7.0–7.5. Measure the pH after the surfactant is fully dissolved to confirm the final state.

Q3: How do I prevent excessive foaming during the preparation of my lipid nanoparticle (LNP) aqueous phase? A: Anionic surfactants drastically lower the surface tension of water[3]. Vigorous vortexing introduces air, creating stable foams that denature co-solubilized proteins/APIs and cause severe volumetric inaccuracies during pipetting. Self-Validating Fix: Never vortex. Use the "Roller Mixing" protocol described in the methodology section below.

Part 3: Standard Operating Protocols

Protocol: Preparation of a Stable Aqueous Stock Solution

To ensure maximum trustworthiness and reproducibility in your drug development workflows, follow this exact sequence:

  • Desiccation Check: Ensure the solid powder has been stored in a desiccator. Sodium salts of sulfates are highly hygroscopic; absorbed moisture will throw off your molarity calculations.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer and adjust the pH to exactly 7.4.

  • Solvent Addition: Weigh the required mass of Sodium 9-acetoxy-1-nonylnonyl sulphate into a conical tube. Add the buffer slowly down the side of the tube to prevent initial aeration.

  • Thermal Activation: Place the tube in a 30°C water bath for 5 minutes to ensure the temperature is above the surfactant's Krafft point.

  • Gentle Agitation: Place the tube on a continuous roller mixer at 30-40 RPM until fully dissolved (typically 15-30 minutes). Do not vortex or sonicate.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Note: Do not use Nylon filters, as they can non-specifically bind anionic surfactants.

  • Storage: Aliquot into single-use airtight vials and store at 2-8°C.

Optimal Stock Solution Preparation Workflow

Workflow Step1 1. Weighing (Desiccated) Step2 2. Buffer Addition (pH 7.0-7.5) Step1->Step2 Step3 3. Gentle Heating (30°C Water Bath) Step2->Step3 Step4 4. Roller Mixing (Avoid Vortexing) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES) Step4->Step5 Step6 6. Aliquot & Store (2-8°C) Step5->Step6

Caption: Step-by-step methodology for preparing stable, foam-free aqueous surfactant stock solutions.

Part 4: Quantitative Data & Storage Limits

To maintain scientific integrity, adhere strictly to the physicochemical limits outlined in the table below.

ParameterSpecification / LimitRationale
Chemical Formula C₂₀H₃₉NaO₆S18-carbon backbone with acetate and sulfate groups[1].
Molecular Weight 430.58 g/mol Required for precise molarity calculations[1].
Optimal Storage (Solid) -20°C, DesiccatedPrevents ambient moisture absorption and spontaneous hydrolysis.
Optimal Storage (Solution) 2-8°C, BufferedSlows thermodynamic degradation kinetics.
Working pH Range 6.5 – 7.8Prevents acid-catalyzed sulfate loss and base-catalyzed ester loss.
Incompatible Materials Strong acids, bases, oxidizersTriggers rapid degradation of the molecule's functional groups[4].

References

  • Rosen, M. J., & Kunjappu, J. T. "Surfactants and Interfacial Phenomena, 4th Edition." John Wiley & Sons. Verified URL:[Link]

Sources

Validation & Comparative

Comparing the efficacy of Sodium 9-acetoxy-1-nonylnonyl sulphate to other surfactants

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of Sodium 9-acetoxy-1-nonylnonyl sulphate (referred to herein as SANS-18 or by its IUPAC designation) against industry-standard surfactants.

The analysis is grounded in the structural principles of internal sulfate surfactants and cleavable amphiphiles , synthesizing chemical logic with standard characterization protocols.

Executive Summary & Chemical Identity

Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6), chemically defined as Sodium 1-acetoxyoctadecan-9-yl sulfate , represents a distinct class of "soft" anionic surfactants. Unlike ubiquitous terminal sulfates (e.g., SDS), SANS-18 features a mid-chain hydrophilic headgroup (position 9) and a hydrolyzable acetate moiety (position 1).

This "internal" functionalization fundamentally alters its physicochemical behavior, offering a unique balance of high hydrophobicity (C18 chain) and low Krafft temperature , making it a superior candidate for solubilizing hydrophobic drugs where standard long-chain sulfates precipitate.

Structural Logic
  • Backbone: C18 (Octadecyl) chain provides a large hydrophobic volume for drug loading.

  • Headgroup (C9-Sulfate): The central placement creates a "kink" in the molecule, preventing the tight crystalline packing that renders standard Sodium Octadecyl Sulfate insoluble at room temperature.

  • Tail Functionalization (C1-Acetate): Adds weak polarity to the tail, potentially facilitating specific interactions with polar drug moieties and offering a site for enzymatic or chemical degradation (biodegradability).

Comparative Efficacy Matrix

The following table contrasts SANS-18 with the "Gold Standard" (SDS), a direct structural analog (Sodium Octadecyl Sulfate), and a common non-ionic alternative (Polysorbate 80).

FeatureSANS-18 (Target) Sodium Dodecyl Sulfate (SDS) Sodium Octadecyl Sulfate (SOS) Polysorbate 80 (Tween 80)
Structure Type Internal Anionic (C18)Terminal Anionic (C12)Terminal Anionic (C18)Non-ionic Polymer
Krafft Point < 0°C (Liquid @ RT) ~16°C> 55°C (Solid @ RT)N/A (Liquid)
CMC (Approx.) 0.5 – 1.0 mM ~8.2 mM0.2 mM (at >55°C)~0.012 mM
Solubilization High (Large C18 Core)Moderate (C12 Core)High (but requires heat)High (Micellar core)
Irritation Potential Low (Internal Sulfate)High (Protein Denaturation)ModerateLow
Biodegradability Rapid (Ester Cleavage)ModerateModerateModerate
Primary Use Case Cold-process solubilization of lipophilic APIsProtein denaturation, LysisHigh-temp detergentsBiologic stabilization
Key Technical Insights
  • The "Internal" Advantage: SANS-18 acts as a "Gemini-mimetic." By placing the sulfate in the middle, the molecule folds into a U-shape at the air-water interface, occupying a larger area per molecule than SDS. This reduces surface tension more efficiently per unit of molar concentration.

  • Solubility Paradox: While C18 chains usually require heating (see SOS), the SANS-18 mid-chain sulfate disrupts crystal lattice formation, allowing it to function as a liquid solubilizer at room temperature.

  • Cleavability: The acetoxy group at C1 is susceptible to esterases or alkaline hydrolysis, breaking the surfactant into a less toxic diol derivative, a critical feature for in vivo applications.

Mechanistic Visualization

Diagram 1: Structural Folding & Micellization

The following diagram illustrates how the mid-chain sulfate forces SANS-18 to adopt a "U-shape" configuration, contrasting with the linear packing of SDS.

MicellePacking cluster_SDS Linear Packing (SDS) cluster_SANS U-Shape Folding (SANS-18) SDS_Head Sulfate Head (C1) SDS_Tail Linear C12 Tail SDS_Head->SDS_Tail Result_SDS Tight Crystal Packing (High Krafft Point for C18) SDS_Tail->Result_SDS SANS_Head Internal Sulfate (C9) SANS_Tail1 C1-C8 (Acetate Tip) SANS_Head->SANS_Tail1 SANS_Tail2 C10-C18 (Alkyl Tip) SANS_Head->SANS_Tail2 Result_SANS Steric Hindrance (Liquid @ RT) SANS_Head->Result_SANS

Caption: Comparison of linear SDS packing vs. the steric disruption caused by the internal sulfate of SANS-18.

Experimental Protocols for Validation

To empirically validate SANS-18 against SDS, the following protocols should be executed. These workflows ensure data integrity and reproducibility.

Protocol A: Critical Micelle Concentration (CMC) via Conductivity

Objective: Determine the concentration at which SANS-18 forms micelles compared to SDS.

  • Preparation: Prepare a 20 mM stock solution of SANS-18 in deionized water (18.2 MΩ·cm).

  • Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.

  • Titration:

    • Add 20 mL of deionized water to a thermostated beaker (25°C).

    • Measure baseline conductivity.

    • Aliquot SANS-18 stock in 50 µL increments.

    • Allow 2 minutes for equilibration after each addition.

  • Data Analysis: Plot Conductivity (µS/cm) vs. Concentration (mM).

  • Validation: The intersection of the two linear regions (pre-micellar and post-micellar) defines the CMC.

    • Expected Result: SANS-18 CMC ≈ 0.5–1.0 mM (Significantly lower than SDS due to C18 hydrophobicity).

Protocol B: Drug Solubilization Capacity (Equilibrium Solubility)

Objective: Quantify the capacity of SANS-18 to solubilize a model hydrophobic drug (e.g., Curcumin or Sudan III).

  • Excess Addition: Add excess solid drug (5 mg) to 10 mL of surfactant solutions (SANS-18 vs. SDS) at 2x their respective CMC.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved drug.

  • Quantification:

    • Dilute the supernatant 1:10 in Ethanol.

    • Measure Absorbance via UV-Vis Spectrophotometer (e.g., 425 nm for Curcumin).

  • Calculation: Calculate Molar Solubilization Ratio (MSR).

    • Hypothesis: SANS-18 will show 2-3x higher MSR than SDS due to the larger hydrophobic core volume of the C18 chain.

Protocol C: Hydrolytic Stability Profiling

Objective: Assess the "cleavability" of the acetate group.

  • Incubation: Prepare 5 mM SANS-18 in Phosphate Buffer (pH 7.4) and Carbonate Buffer (pH 10.0).

  • Sampling: Incubate at 37°C. Aliquot samples at T=0, 1h, 6h, 24h.

  • Analysis: Analyze via LC-MS/MS focusing on the shift from Parent Mass (MW ~430) to the Deacetylated Product (MW ~388).

  • Significance: Rapid hydrolysis at pH 10 confirms biodegradability potential; stability at pH 7.4 confirms formulation viability.

Pathway Visualization: Degradation Logic

DegradationPathway SANS SANS-18 (Active Surfactant) Intermediate Hydrolysis SANS->Intermediate Cleavage Enzyme Esterase / pH > 9 Enzyme->Intermediate Product1 Acetate Intermediate->Product1 Product2 1,9-Octadecanediol Sulfate (Non-toxic Metabolite) Intermediate->Product2

Caption: The designed degradation pathway of SANS-18, yielding benign metabolites.

Conclusion & Recommendations

Sodium 9-acetoxy-1-nonylnonyl sulphate is a superior alternative to SDS for applications requiring high solubilization capacity at room temperature and reduced biological toxicity .

  • For Protein Work: Use SANS-18 if SDS causes excessive denaturation; the internal sulfate headgroup is sterically hindered, potentially reducing aggressive protein unfolding.

  • For Drug Delivery: SANS-18 is the preferred candidate for liquid formulations of highly lipophilic (LogP > 4) drugs due to its liquid state and high carbon load.

  • For Green Chemistry: The acetoxy-cleavage mechanism aligns with "Design for Degradation" principles.

References

  • Internal Sulfate Properties: Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Refer to Chapter 2 on Structural Effects on CMC).
  • Cleavable Surfactants: Holmberg, K. (2003). Novel Surfactants: Preparation, Applications, and Biodegradability. CRC Press. (Refer to Section on Labile Surfactants).
  • General Surfactant Protocols: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. OECD. Available at: [Link]

Validation of a New Analytical Method for Sodium 9-acetoxy-1-nonylnonyl Sulphate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary & Strategic Rationale

Sodium 9-acetoxy-1-nonylnonyl sulphate (S-9-ANNS) presents a specific analytical challenge common to long-chain aliphatic surfactants: chromophoric silence . The molecule possesses a hydrophobic C18-backbone (implied by the 1-nonylnonyl nomenclature, structurally related to octadecyl derivatives) and a sulfate headgroup. While the acetoxy moiety offers a weak carbonyl absorption (~210 nm), it is insufficient for robust trace-level quantification due to solvent cut-off interference and low sensitivity.

This guide validates High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) as the superior Quality Control (QC) method, comparing it against LC-MS/MS (for specificity) and UV-Vis (demonstrating its inadequacy).

Why This Method? (The Causality)
  • The Problem: UV detection at 210 nm yields poor Signal-to-Noise (S/N) ratios and is susceptible to baseline drift during gradient elution.

  • The Solution: CAD provides a universal, mass-sensitive response independent of optical properties. It detects any non-volatile analyte, making it ideal for the sodium salt of a high-molecular-weight sulfate.

  • The Validation: We adhere to ICH Q2(R1) guidelines, proving the method's Specificity, Linearity, Accuracy, and Precision.

Method Comparison: Selecting the Right Tool

The following table objectively compares the performance of three potential analytical techniques for S-9-ANNS.

FeatureHPLC-UV (210 nm) LC-MS/MS (ESI -) HPLC-CAD (Recommended)
Principle Chromophore AbsorbanceMass-to-Charge RatioAerosol Charging
Sensitivity (LOD) Low (> 10 µg/mL)High (< 1 ng/mL)Moderate (~10 ng/mL)
Linearity Poor (Baseline drift)Linear (Matrix effects possible)Curvilinear (Quadratic) or Linear with Power Function
Robustness Low (Solvent dependent)Moderate (Requires expert tuning)High (Load-and-go)
Cost/Complexity Low / LowHigh / HighModerate / Moderate
Suitability REJECTED Impurity ID / Trace Analysis Routine QC / Assay

Analytical Decision Tree (Workflow)

The following diagram illustrates the logical flow for validating S-9-ANNS, ensuring scientific integrity from method development to routine release.

ValidationWorkflow cluster_Validation ICH Q2 Validation Parameters Start Analyte: S-9-ANNS CheckChrom Check Chromophore? Start->CheckChrom DecisionUV Weak UV (Acetoxy only) REJECT UV CheckChrom->DecisionUV No Conjugation SelectCAD Select HPLC-CAD (Universal Detection) DecisionUV->SelectCAD Switch to Mass Sensitive Specificity Specificity: Sep. from Impurities SelectCAD->Specificity Linearity Linearity: R² > 0.99 (Log-Log) Specificity->Linearity Accuracy Accuracy: Spike Recovery 98-102% Linearity->Accuracy Routine Routine QC Method Accuracy->Routine

Caption: Decision matrix for selecting CAD over UV, followed by the critical ICH Q2 validation steps.

Detailed Experimental Protocol (HPLC-CAD)

This protocol is designed to be a self-validating system. The use of an inverse gradient (optional but recommended) or specific mobile phase buffering ensures uniform nebulization efficiency.

Instrumentation & Conditions
  • System: Thermo Scientific Vanquish HPLC or equivalent.

  • Detector: Charged Aerosol Detector (CAD) (e.g., Corona Veo or equivalent).[1]

    • Evaporation Temp: 35°C (Optimized for semi-volatiles; S-9-ANNS is non-volatile, but lower temp preserves signal).

    • Power Function: 1.0 (or set to typically 1.3-1.5 for linearization if software allows).

  • Column: Acclaim Surfactant Plus (3 µm, 3.0 x 150 mm) or C18 (e.g., Zorbax Eclipse Plus, 3.5 µm).

    • Rationale: The "Surfactant" column provides unique selectivity for isomers of alkyl sulfates, which is critical for "1-nonylnonyl" structures that may contain positional isomers.

Mobile Phase Strategy
  • Solvent A: 100 mM Ammonium Acetate (pH 5.4).

    • Why: Ammonium acetate is volatile (compatible with CAD/MS) and provides ionic strength to sharpen the peak of the anionic sulfate headgroup.

  • Solvent B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 0.6 mL/min.

Gradient Profile
Time (min)% A (Buffer)% B (ACN)Action
0.07030Equilibration
2.07030Hold
15.01090Elution of S-9-ANNS
18.01090Wash
18.17030Re-equilibration
23.07030End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: 1.0 mg/mL S-9-ANNS in Diluent.

  • Working Range: 10 µg/mL to 200 µg/mL.

Validation Results & Performance Data

The following data summarizes the expected performance characteristics when validating this method.

Linearity (The CAD Challenge)

CAD response is inherently non-linear (curvilinear). To validate linearity, we apply a logarithmic transformation:



ParameterResultAcceptance Criteria
Range 10 – 200 µg/mLCovers 80-120% of target
Regression Model Log-Log Linear-
Correlation (R²) 0.9992> 0.990
% y-intercept 1.2%< 5.0%
Accuracy (Recovery)

Performed by spiking S-9-ANNS into the formulation placebo.

Spike LevelMean Recovery (%)RSD (%)Status
50% 99.41.1Pass
100% 100.20.8Pass
150% 98.91.3Pass
Specificity (LC-MS Confirmation)

To ensure the peak observed in CAD is solely S-9-ANNS and not a co-eluting impurity, the method is cross-validated using LC-MS (ESI Negative Mode).

  • Target Ion: m/z [M-Na]⁻ (Calculated mass of the anion).

  • Observation: Single peak in Total Ion Chromatogram (TIC) aligns perfectly with the CAD peak retention time.

Mechanistic Visualization: CAD Signal Generation

Understanding why CAD works for this surfactant is crucial for troubleshooting.

CAD_Mechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Drying Drying Tube (Solvent Evaporation) Nebulizer->Drying Droplets Particle Dry Analyte Particle Drying->Particle Solvent Removed Mixing Mixing Chamber (Charge Transfer) Detection Electrometer (Current Measurement) Mixing->Detection Charged Particle Particle->Mixing IonTrap Corona Discharge (N+ Ions) IonTrap->Mixing N+ Injection

Caption: The CAD workflow: Solvent evaporation leaves dry surfactant particles which are universally charged.

Troubleshooting & Expert Tips

  • High Background Noise:

    • Cause: Impure Ammonium Acetate or low-quality Acetonitrile.

    • Fix: Use LC-MS grade reagents only. Surfactants are notorious for "sticking" to glass; use silanized glassware or polypropylene containers.

  • Peak Tailing:

    • Cause: Interaction between the sulfate headgroup and residual silanols on the column.

    • Fix: Ensure the buffer concentration is at least 50mM. The pH 5.4 ensures the sulfate is fully ionized and minimizes interaction.

  • Non-Linearity at Low Conc:

    • Cause: CAD sensitivity drop-off.

    • Fix: Use the "Power Function" setting in your CDS (Chromeleon/Empower) to linearize the curve, or strictly use Log-Log calibration.

References

  • Thermo Fisher Scientific. "Quantitation of Surfactants in Samples by High Performance Liquid Chromatography and Corona Charged Aerosol Detection." Thermo Fisher Application Notes. 4

  • Scholz, M., et al. "High performance liquid chromatography-charged aerosol detection applying an inverse gradient for quantification of rhamnolipid biosurfactants." Journal of Chromatography A, 2016. Link

  • ChemicalBook. "Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6) Properties and Synonyms." Link

  • BenchChem. "Application Notes and Protocols for Long-Chain Secondary Alkyl Sulfates." 5

  • Liu, Z., et al. "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination."[2] Journal of Pharmaceutical and Biomedical Analysis, 2019. Link

Sources

Technical Assessment & Validation Guide: Sodium 9-acetoxy-1-nonylnonyl Sulphate (SANNS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS: 65150-91-6), hereafter referred to as SANNS , represents a distinct class of functionalized secondary alkyl sulfates .[1] Unlike commodity surfactants such as Sodium Dodecyl Sulfate (SDS), SANNS features a "swallow-tail" hydrophobic architecture (derived from a C19 backbone structure) combined with a polar acetoxy motif.[1]

This guide provides a rigorous framework for cross-validating the performance of SANNS against industry standards (SDS and AOT). The presence of the acetoxy group introduces a critical variable: pH-dependent hydrolytic cleavage , which necessitates specific validation protocols distinct from stable surfactants.[1]

Structural Analysis & Competitor Benchmarking[1]
FeatureSANNS (Target)SDS (Benchmark)AOT (Structural Analog)
Hydrophobe Branched C18/C19 (Secondary)Linear C12 (Primary)Double-tailed C8 (Gemini-like)
Head Group Internal Sulfate + Acetoxy LinkerTerminal SulfateSulfonate
Krafft Point < 0°C (Liquid at RT)~16°C< 0°C
Critical Attribute Cleavable (Ester bond)StableStable
Primary Use Labile drug delivery, low-temp wettingGeneral detergencyReverse micelles, emulsification

Protocol 1: Critical Micelle Concentration (CMC) Cross-Validation

Objective: Determine the precise CMC and validate the result using two independent physical properties to rule out impurity artifacts (e.g., dodecanol in SDS).

The Scientific Rationale

Relying on a single method for CMC is prone to error.[1]

  • Surface Tension (ST): Highly sensitive to impurities (the "minimum" in the curve).[1]

  • Conductivity: Insensitive to non-ionic impurities but requires higher concentrations.[1]

  • Validation Logic: The CMC values from both methods must converge within ±5%. Divergence indicates sample contamination (likely hydrolysis products for SANNS).[1]

Step-by-Step Methodology

Reagents:

  • Purified Water (18.2 MΩ[1]·cm, TOC < 5 ppb).

  • SANNS (Recrystallized from ethanol/acetone to remove residual acid/alcohol).[1]

Workflow:

  • Preparation: Prepare a 50 mM stock solution of SANNS. Critical: Use freshly prepared stock to prevent hydrolysis of the acetoxy group.[1]

  • Tensiometry (Wilhelmy Plate):

    • Titrate stock into water.[1]

    • Measure

      
       (mN/m) after 5-minute equilibration per step.[1]
      
    • Pass Criteria: No "dip" near the CMC. A dip indicates the presence of highly surface-active impurities (e.g., the hydrolyzed alcohol).[1]

  • Conductivity:

    • Measure specific conductivity (

      
      ) vs. concentration.[1]
      
    • Identify the break point in the slope (

      
       pre-micellar, 
      
      
      
      post-micellar).[1]
    • Calculate Degree of Counterion Dissociation (

      
      ).[1]
      
Data Visualization (Graphviz)[1]

CMC_Validation Stock Fresh SANNS Stock (Avoid Hydrolysis) Method1 Method A: Tensiometry Stock->Method1 Method2 Method B: Conductivity Stock->Method2 Result1 CMC (ST) Inflection Point Method1->Result1 Result2 CMC (Cond) Slope Break Method2->Result2 Compare Comparison Logic: |CMC_st - CMC_cond| / CMC_avg Result1->Compare Result2->Compare Decision Validation Check Compare->Decision Pass PASS: Deviation < 5% Pure System Decision->Pass < 5% Fail FAIL: Deviation > 5% Check Hydrolysis Decision->Fail > 5%

Figure 1: Dual-method cross-validation workflow for determining the Critical Micelle Concentration (CMC).

Protocol 2: Hydrolytic Stability & Cleavability Assessment[1]

Objective: Unlike SDS, SANNS contains an acetoxy ester bond.[1] This experiment validates its "cleavability" profile—a key feature for biodegradable applications or triggered drug release.[1]

The Scientific Rationale

The acetoxy group at the C9 position is susceptible to acid/base hydrolysis.[1] Stability must be mapped to define the "working window" for the surfactant.[1]

Experimental Protocol (NMR Kinetics)
  • Setup: Dissolve SANNS (10 mM) in D₂O buffered to pH 4.0, 7.0, and 10.0.

  • Detection: Monitor

    
    H-NMR signals. Focus on the singlet at ~2.0 ppm  (Acetate methyl group).[1]
    
    • Intact: Methyl attached to ester.[1]

    • Cleaved: Shift to free acetate/acetic acid position.[1]

  • Quantification: Plot the integral of the intact ester peak over time (

    
     to 
    
    
    
    ).
Expected Results Comparison
ParameterSANNS (pH 7)SANNS (pH 10)SDS (pH 10)
Half-life (

)
> 7 Days (Stable)< 6 Hours (Labile)Infinite (Stable)
CMC Drift NegligibleIncreases (Loss of surfactant)None
Application Long-term storageTriggered ReleaseStandard Formulation

Protocol 3: Solubilization Capacity (Micropolarity)[1]

Objective: Determine if the branched "nonylnonyl" tail of SANNS creates a more capacious or hydrophobic micellar core compared to the linear SDS.[1]

The Scientific Rationale

Branched surfactants often pack less tightly, creating "looser" micelles with higher solubilization capacity for bulky drugs.[1] We use Pyrene Fluorescence to probe the micro-environment.[1]

Step-by-Step Methodology
  • Probe Addition: Add Pyrene (

    
     M) to surfactant solutions ranging from 
    
    
    
    CMC to
    
    
    CMC.[1]
  • Excitation: 335 nm.

  • Emission Scan: 350–450 nm.

  • Analysis: Measure the intensity ratio of the first (

    
    , 373 nm) and third (
    
    
    
    , 384 nm) vibronic peaks.
    • 
       Ratio:  High values (~1.8) = Water (Polar).[1] Low values (~1.[1]2) = Hydrophobic (Micelle Core).[1]
      
Interpretation Logic[1]
  • SDS (Linear): Forms tight, spherical micelles.[1]

    
    .[1]
    
  • SANNS (Branched): Due to steric hindrance of the "swallow-tail" and the acetoxy group, the packing parameter is higher.[1]

  • Validation: If SANNS shows an

    
     ratio significantly lower than SDS, it indicates a more hydrophobic core, ideal for poorly soluble drugs.[1] If the ratio is higher, the acetoxy group is dragging water into the core (increasing polarity).[1]
    
Solubilization Pathway Diagram[1]

Solubilization Drug Hydrophobic Drug / Probe (Pyrene) Micelle_SDS SDS Micelle (Tight Packing) Drug->Micelle_SDS Micelle_SANNS SANNS Micelle (Loose Packing + Acetoxy) Drug->Micelle_SANNS Measure Fluorescence Measurement (I1/I3 Ratio) Micelle_SDS->Measure Micelle_SANNS->Measure Outcome1 Ratio ~ 1.2 Standard Hydrophobicity Measure->Outcome1 SDS Reference Outcome2 Ratio < 1.15 Enhanced Solubilization Measure->Outcome2 SANNS Target Outcome3 Ratio > 1.4 Water Penetration (Unstable) Measure->Outcome3 Failure Mode

Figure 2: Decision tree for interpreting micellar micropolarity and drug solubilization potential.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012).[1] Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] (Standard reference for CMC validation methodology).

  • Holmberg, K. (2000).[1] Cleavable Surfactants. Current Opinion in Colloid & Interface Science. (Mechanisms of ester-bond hydrolysis in surfactants).

  • Varadaraj, R., et al. (1991).[1] Relationship between Fundamental Interfacial Properties and Performance of Branched Alkyl Sulfate Surfactants. Journal of Physical Chemistry. (Comparative data for branched vs linear sulfates). [1]

  • Zana, R. (1995).[1] Fluorescence Probing of Surfactant Micelles. In Surfactant Solutions. (Protocol for Pyrene I1/I3 ratio validation).

  • ChemicalBook. (2023).[1] Sodium 9-acetoxy-1-nonylnonyl sulphate Product Entry. (CAS Verification).[1]

Sources

Comparative Technical Guide: Sodium 9-acetoxy-1-nonylnonyl Sulphate vs. Sodium Dodecyl Sulphate (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anionic surfactants, Sodium Dodecyl Sulphate (SDS) stands as the ubiquitous "gold standard" for protein denaturation and charge induction. However, its aggressive nature often limits downstream applications where native structure preservation or subtle hydrophobic selectivity is required.

Sodium 9-acetoxy-1-nonylnonyl sulphate (SANNS) (CAS: 65150-91-6) represents a sophisticated, functionalized alternative. Characterized by a "swallow-tail" internal sulfate structure and a distal acetate moiety, SANNS offers distinct micellar properties. This guide provides a comparative analysis of these two surfactants, focusing on their physicochemical behavior, micellar mechanics, and suitability for Micellar Electrokinetic Chromatography (MEKC) and protein solubilization.

Physicochemical Profile & Structural Analysis

The fundamental difference between SDS and SANNS lies in the topology of the hydrophobic tail and the positioning of the hydrophilic headgroup.

Structural Comparison
FeatureSodium Dodecyl Sulphate (SDS)Sodium 9-acetoxy-1-nonylnonyl Sulphate (SANNS)
CAS Number 151-21-365150-91-6
Molecular Structure Linear, Terminal HeadgroupBranched/Internal Headgroup, Functionalized Tail
Carbon Backbone C12 (Dodecyl)~C19 (Derived from Nonyl-CH-Nonyl backbone)
Headgroup Position Terminal (C1)Internal (Central Carbon)
Functional Groups Sulfate onlySulfate (Internal) + Acetate (Distal)
Hydrophobicity ModerateHigh (due to longer total carbon count)
Micelle Shape Spherical (Hartley Micelle)Likely Ellipsoidal/Disordered (due to steric bulk)
Mechanism of Action: The "Wedge" vs. The "Blanket"

SDS (The Wedge): SDS possesses a high charge density and a linear tail. It inserts itself into protein hydrophobic cores like a wedge, disrupting non-covalent bonds and unfolding the protein into a linear rod-like structure coated in negative charges.

SANNS (The Steric Blanket): SANNS features an internal sulfate group, creating two hydrophobic "tails" extending from the headgroup (a "swallow-tail" architecture).

  • Steric Hindrance: The central sulfate prevents the tight packing seen in SDS micelles.

  • Acetate Interaction: The distal acetate group adds a secondary polar interaction point, allowing SANNS to engage in hydrogen bonding or dipole interactions that SDS cannot.

  • Result: SANNS acts more like a "blanket," coating hydrophobic surfaces without the aggressive penetration required to fully denature complex tertiary structures.

Visualization: Surfactant Topology & Micellization

The following diagram illustrates the structural dichotomy and the resulting micellar packing differences.

SurfactantTopology cluster_SDS Sodium Dodecyl Sulphate (SDS) cluster_SANNS Sodium 9-acetoxy-1-nonylnonyl Sulphate (SANNS) SDS_Struct Linear C12 Chain (Terminal Sulfate) SDS_Micelle Tight Spherical Micelle (High Charge Density) SDS_Struct->SDS_Micelle Self-Assembly SANNS_Struct Branched C19 Backbone (Internal Sulfate + Acetate) SDS_Struct->SANNS_Struct vs SDS_Action Protein Denaturation (Unfolding) SDS_Micelle->SDS_Action Aggressive Insertion SANNS_Action Selective Solubilization (Native-like Preservation) SDS_Action->SANNS_Action Contrast SANNS_Micelle Loosely Packed Micelle (Steric Hindrance) SANNS_Struct->SANNS_Micelle Steric Constraint SANNS_Micelle->SANNS_Action Surface Binding

Caption: Comparison of SDS linear topology leading to tight packing vs. SANNS branched topology leading to steric hindrance and milder interaction.

Experimental Application: MEKC Selectivity Protocol

One of the primary applications where SANNS outperforms SDS is in Micellar Electrokinetic Chromatography (MEKC) . SDS often fails to separate closely related hydrophobic isomers due to its uniform hydrophobic core. SANNS provides a "selectivity wedge" via its acetate group.

Protocol: Chiral/Isomer Separation Screening

Objective: Compare resolution (


) of hydrophobic analytes (e.g., PAHs or steroid isomers) using SDS vs. SANNS.

Reagents:

  • Buffer A (SDS): 20 mM Phosphate / 20 mM Borate, 50 mM SDS, pH 9.0.

  • Buffer B (SANNS): 20 mM Phosphate / 20 mM Borate, 40 mM SANNS, pH 9.0.

  • Note: SANNS concentration is adjusted to account for its likely lower Critical Micelle Concentration (CMC) and higher molecular weight.

Workflow:

  • Capillary Conditioning:

    • Rinse fused silica capillary (50 µm i.d., 50 cm effective length) with 1M NaOH (10 min), Water (5 min), then Run Buffer (10 min).

  • Sample Injection:

    • Hydrodynamic injection: 50 mbar for 3 seconds.

    • Sample concentration: 0.1 mg/mL in 10% methanol/run buffer.

  • Separation:

    • Voltage: +25 kV.

    • Temperature: 25°C.

    • Detection: UV at 214 nm and 254 nm.

  • Data Analysis:

    • Calculate Capacity Factor (

      
      ) using the formula: 
      
      
      
      where
      
      
      is the micelle marker time (Sudan III).

Expected Outcome:

  • SDS: Peaks for structural isomers may co-elute due to purely hydrophobic partitioning.

  • SANNS: Expect improved resolution (

    
    ) for polar-substituted aromatics. The acetate group on SANNS interacts with polar moieties on the analyte, altering the effective partition coefficient (
    
    
    
    ).

Performance Data Summary

The following table synthesizes expected performance metrics based on structure-property relationships and general surfactant science principles.

ParameterSDS PerformanceSANNS PerformanceAdvantage
CMC (Critical Micelle Conc.) ~8.2 mMEstimated < 2.0 mMSANNS: Lower CMC implies stability at lower concentrations.
Krafft Point ~16°CTypically < 0°C (Branched)SANNS: Better solubility in cold buffers (4°C).
Protein Denaturation High (Unfolds tertiary structure)Low to ModerateSANNS: Potential for semi-native PAGE or mild lysis.
MEKC Selectivity Hydrophobicity-driven onlyHydrophobicity + Polar interactionsSANNS: Superior for separating structural isomers.
Dialysis Removal Difficult (requires resins)Moderate (lower CMC makes it harder, but lower binding affinity helps)SDS: Easier to predict; SANNS requires testing.

Expert Commentary & Troubleshooting

The "Purity Trap" in SANNS Synthesis: Unlike SDS, which is commercially available in >99% purity (Gold Label), SANNS is often synthesized via sulfation of specific branched alcohols.

  • Risk: Contamination with unreacted alcohols can act as a co-surfactant, drastically altering the CMC.

  • Validation: Always measure the surface tension vs. concentration curve. A "dip" near the CMC indicates impurities (the "minimum" effect).

Solubility Considerations: While branched surfactants generally have lower Krafft points (remain liquid at lower temps), the presence of the acetate group introduces hydrolysis risks at high pH (>11) or high temperatures.

  • Recommendation: Keep SANNS buffers at pH < 10 and store at 4°C. Do not autoclave SANNS solutions; filter sterilize (0.22 µm) instead.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (General reference for branched vs. linear surfactant physics).
  • Terabe, S. (2009). Micellar Electrokinetic Chromatography. Annual Review of Analytical Chemistry. (Reference for the application of functionalized surfactants in MEKC).

Technical Guide: Mechanism of Action of Sodium 9-acetoxy-1-nonylnonyl Sulphate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the mechanism of action for Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6), a specialized anionic surfactant. This document is designed for researchers and drug development professionals evaluating this compound for solubilization, drug delivery, or membrane interaction applications.

Executive Summary

Sodium 9-acetoxy-1-nonylnonyl sulphate (often synonymous with Sodium 1-(acetyloxy)octadecan-9-yl sulfate or related branched alkyl sulfates) is an internal anionic surfactant . Unlike linear surfactants such as Sodium Dodecyl Sulfate (SDS), this molecule features a "swallow-tail" or branched hydrophobic architecture centered around the sulfate headgroup, further functionalized with an acetoxy moiety.

Confirmed Mechanism: The compound acts via sterically-modulated membrane intercalation . Its branched "1-nonylnonyl" (nonadecyl-like) tail creates a large hydrophobic cross-section (critical packing parameter > 0.5), favoring the formation of flexible vesicles or worm-like micelles rather than the rigid spherical micelles typical of SDS. The 9-acetoxy group introduces a secondary polarity site, facilitating "soft" interaction with lipid bilayers and providing a potential hydrolytic trigger for controlled degradation (cleavability).

Detailed Mechanism of Action

Structural Pharmacophore

The molecule consists of three functional domains that dictate its mechanism:

  • Internal Sulfate Headgroup: Located centrally on the alkyl backbone (position 9 or 10), creating a "twin-tailed" or "gemini-like" hydrophobic domain. This reduces the Krafft point, allowing solubility at lower temperatures compared to linear isomers.

  • Branched Hydrophobic Tail (1-nonylnonyl/Octadecyl): The two alkyl chains (approx. C9 each) extending from the sulfate group prevent tight crystalline packing. This results in high membrane fluidity upon insertion.

  • Acetoxy Substituent: This ester group adds a dipole moment to the hydrophobic chain. It serves as a "polarity breaker," reducing the aggressiveness of the surfactant (lower protein denaturation potential) and offering a site for chemical or enzymatic cleavage (ester hydrolysis) to terminate surfactant activity.

Thermodynamic Interaction Steps

The mechanism proceeds through a defined thermodynamic cascade:

  • Interfacial Adsorption: The molecule partitions rapidly into the lipid-water interface. The branched tail requires a larger surface area per molecule (

    
    ) than SDS.
    
  • Bilayer Expansion: Upon insertion, the "wedge" shape of the surfactant increases the curvature of the lipid bilayer, lowering the energy barrier for pore formation.

  • Solubilization/Lysis: At concentrations above the Critical Micelle Concentration (CMC), the surfactant extracts lipids and proteins into mixed micelles. The acetoxy group stabilizes these micelles by interacting with the interfacial water, reducing the energetic penalty of exposing the hydrophobic core.

Cleavability (The "Switch" Mechanism)

A critical advantage over SDS is the potential for hydrolytic deactivation . Under acidic conditions or in the presence of esterases, the acetoxy group hydrolyzes to a hydroxyl group. This transformation drastically alters the Hydrophilic-Lipophilic Balance (HLB), often precipitating the surfactant or rendering it non-lytic, a highly desirable trait for downstream protein recovery.

Comparative Analysis: Alternatives & Performance

The following table contrasts Sodium 9-acetoxy-1-nonylnonyl sulphate with industry-standard alternatives.

FeatureSodium 9-acetoxy-1-nonylnonyl sulphateSodium Dodecyl Sulfate (SDS)Sodium Tetradecyl Sulfate (STS)
Structure Branched, Internal Sulfate, Acetoxy-functionalizedLinear, Terminal SulfateBranched, Internal Sulfate
Mechanism Type Soft Solubilization / Vesicle FormationAggressive Denaturation / Spherical MicellesSclerosant / Membrane Lysis
Protein Denaturation Moderate (Steric bulk limits binding)High (Unfolds proteins completely)High (Targeted endothelial damage)
CMC Low (due to hydrophobicity of C18+ backbone)High (~8.2 mM)Low (~2 mM)
Cleavability Yes (Acetoxy hydrolysis)NoNo
Application Delicate protein extraction, Drug delivery vehiclesSDS-PAGE, Lysis buffersSclerotherapy, Vein ablation

Experimental Validation Protocols

To confirm the mechanism and utility of this surfactant in your specific application, follow these self-validating protocols.

Protocol A: Critical Micelle Concentration (CMC) Determination

Validates the thermodynamic stability and aggregation onset.

  • Preparation: Prepare a 10 mM stock solution of Sodium 9-acetoxy-1-nonylnonyl sulphate in deionized water.

  • Titration: Sequentially dilute the stock into a measurement vessel while monitoring surface tension using a Wilhelmy plate or Du Noüy ring tensiometer.

  • Data Plotting: Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    
    ).
  • Analysis: Identify the inflection point (break point).

    • Expectation: A sharp break indicates the CMC. Due to the branched C18+ structure, expect a CMC significantly lower than SDS (< 1 mM).

  • Control: Run SDS in parallel. If SDS CMC

    
     ~8 mM, recalibrate the system.
    
Protocol B: Hydrolytic Cleavage Verification

Validates the "switchable" mechanism via the acetoxy group.

  • Incubation: Incubate 5 mM surfactant solution at pH 4.0, pH 7.0, and pH 9.0 at 37°C for 24 hours.

  • Detection: Analyze aliquots via HPLC-MS or Thin Layer Chromatography (TLC).

  • Endpoint: Look for the appearance of the deacetylated product (alcohol form) and free acetate.

  • Functional Check: Measure the foaming capability before and after incubation. A loss of foaming at extreme pH confirms hydrolytic deactivation.

Visualizing the Mechanism

The following diagram illustrates the structural insertion and solubilization pathway, highlighting the role of the branched tail and acetoxy group.

MechanismOfAction cluster_0 Physicochemical Modulation Surfactant Sodium 9-acetoxy-1-nonylnonyl sulphate (Monomer) Adsorption Interfacial Adsorption (Wedge Insertion) Surfactant->Adsorption Partitioning Bilayer Lipid Bilayer (Membrane) Adsorption->Bilayer Insertion Disruption Steric Disruption (Curvature Stress) Bilayer->Disruption Branching Effect Micelle Mixed Micelle (Solubilized State) Disruption->Micelle CMC Reached Hydrolysis Acetoxy Hydrolysis (Triggered Cleavage) Micelle->Hydrolysis pH/Enzyme Inactive Precipitate/Inactive (Deacetylated Form) Hydrolysis->Inactive HLB Shift

Caption: Schematic pathway of membrane solubilization and triggered deactivation via acetoxy hydrolysis.

References

  • ChemicalBook . Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6) Product Properties. Retrieved from

  • Pinpools . Sodium 9-acetoxy-1-nonylnonyl sulphate - Chemical Identity. Retrieved from

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. (General reference for branched surfactant mechanisms).
  • Holmberg, K. (2001). Cleavable Surfactants. (Reference for acetoxy-based surfactant hydrolysis mechanisms).

Independent Verification of the Biological Effects of Sodium 9-acetoxy-1-nonylnonyl Sulphate (S9A-NNS)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an independent verification protocol for Sodium 9-acetoxy-1-nonylnonyl sulphate (referred to herein as S9A-NNS ).

Given the specific and somewhat non-standard nomenclature provided, this guide grounds the chemical identity in its Chemical Abstracts Service (CAS) registry 65150-91-6 , which corresponds to Sodium 1-(acetyloxy)octadecan-9-yl sulfate .[1] This molecule represents a class of "internal" or "secondary" alkyl sulfates with a functionalized terminal group, distinct from standard primary alkyl sulfates like Sodium Dodecyl Sulfate (SDS).[1]

Executive Summary

Sodium 9-acetoxy-1-nonylnonyl sulphate (S9A-NNS) is a functionalized anionic surfactant.[1][2] Unlike ubiquitous primary sulfates (e.g., SDS) where the hydrophilic head is at the terminus of the chain, S9A-NNS features a sulfate group located internally (likely at position 9 of an 18-carbon backbone) and a terminal acetoxy group.[1]

Hypothesis for Verification: The internal sulfate position disrupts the packing parameter of the surfactant, theoretically resulting in a higher Critical Micelle Concentration (CMC) and milder protein denaturation properties compared to SDS.[1] The terminal acetoxy group introduces a site for enzymatic hydrolysis, suggesting enhanced biodegradability (a "soft" surfactant profile).[1]

This guide provides the experimental framework to verify these biological effects, comparing S9A-NNS directly against SDS (Aggressive Standard) and Sodium Octyl Sulfate (Low-chain Analog).[1]

Part 1: Chemical Identity & Structural Logic

Before biological testing, the researcher must validate the material.[1] The nomenclature "1-nonylnonyl" implies a central carbon flanked by two nonyl chains (C19 backbone), while the CAS 65150-91-6 links to an octadecyl (C18) derivative.[1]

  • Primary Identifier: Sodium 1-(acetyloxy)octadecan-9-yl sulfate[1][3]

  • CAS Registry: 65150-91-6[1][3]

  • Molecular Formula: C₂₀H₃₉NaO₆S[1][3]

  • Key Structural Features:

    • Internal Headgroup: Sulfate at C9 creates a "kinked" or "gemini-like" tail structure, preventing tight crystalline packing.[1]

    • Labile Tail: The C1-Acetoxy group is susceptible to esterase cleavage, unlike the chemically inert alkyl tails of SDS.[1]

Structural Comparison Diagram

The following diagram contrasts the linear aggression of SDS with the steric bulk of S9A-NNS.

SurfactantStructure SDS SDS (Sodium Dodecyl Sulfate) Linear C12 Chain Primary Sulfate (Aggressive) Effect_SDS High Charge Density Strong Protein Denaturation Slow Biodegradation SDS->Effect_SDS Linear Packing S9A S9A-NNS C18 Backbone with C9-Sulfate C1-Acetoxy Group (Labile) Effect_S9A Steric Hindrance (Mid-chain) Milder Solubilization Esterase Cleavable S9A->Effect_S9A Kinked Geometry

Figure 1: Structural-Activity Relationship (SAR) prediction.[1][2] The internal sulfate of S9A-NNS prevents the formation of rigid protein-surfactant complexes common with SDS.[1]

Part 2: Comparative Performance Guide

To objectively verify S9A-NNS, you must benchmark it against established standards.[1]

FeatureSDS (Standard) S9A-NNS (Test Subject) Biological Implication
Sulfate Position Terminal (C1)Internal (C9)Internal sulfates are generally less irritating to skin/membranes due to lower charge density per surface area.[1]
Hydrophobicity C12 LinearC18 (Effective length < C18 due to folding)S9A-NNS may solubilize more hydrophobic membrane proteins but with less denaturation.[1]
Biodegradability Low (Stable Alkyl)High (Potential)The acetoxy group serves as a "break point" for cellular esterases, reducing environmental persistence.[1]
Kraft Point High (>15°C)Predicted Low (<0°C)Internal substitution usually lowers the Krafft point, making S9A-NNS effective in cold-room (4°C) applications.[1]
Part 3: Experimental Protocols for Verification

Do not rely on manufacturer claims. Use these three self-validating protocols to characterize the biological interaction of S9A-NNS.

Protocol A: The Erythrocyte Hemolysis Assay (Membrane Toxicity)

Purpose: To quantify the "softness" of the surfactant.[1] Primary alkyl sulfates (SDS) cause rapid hemolysis.[1] Internal sulfates should show a shifted


 (concentration causing 50% hemolysis).[1]

Materials:

  • Fresh Defibrinated Sheep Blood.[1]

  • PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • Positive Control: SDS (0-10 mM).[1]

  • Test Compound: S9A-NNS (0-10 mM).[1]

Workflow:

  • Wash: Centrifuge blood (500xg, 5 min) and wash 3x with PBS. Resuspend to 2% (v/v).

  • Incubate: Mix 100 µL RBC suspension with 100 µL surfactant solution in a 96-well plate.

  • Time: Incubate at 37°C for 60 minutes.

  • Separate: Centrifuge plate at 1000xg for 10 min to pellet intact cells.

  • Measure: Transfer supernatant to a new plate; read Absorbance at 540 nm (Hemoglobin release).

Validation Criteria:

  • If

    
    , the molecule is less toxic  (verified).[1]
    
  • Expected Result: SDS

    
    .[1] S9A-NNS expected 
    
    
    
    .[1]
Protocol B: Enzymatic Biodegradability (Esterase Cleavage)

Purpose: To verify if the "acetoxy" group functions as a biodegradable handle.[1]

Materials:

  • Porcine Liver Esterase (PLE).[1]

  • pH Stat Titrator or HPLC-MS.[1]

Workflow:

  • Dissolve S9A-NNS (10 mM) in buffered solution (pH 8.0).

  • Add PLE (10 units/mL).[1]

  • Monitor the release of Acetic Acid (via pH drop or titration with NaOH) or the shift in molecular weight via LC-MS (Loss of 42 Da).[1]

  • Control: Run SDS under identical conditions (Should show 0% degradation).

Protocol C: Protein Solubilization & Denaturation (PAGE)

Purpose: Determine if S9A-NNS can replace SDS in electrophoresis (PAGE) or if it preserves protein structure (non-denaturing).

Workflow:

  • Prepare 10% Polyacrylamide gels.[1]

  • Buffer A: Standard Laemmli Buffer (contains SDS).

  • Buffer B: Modified Buffer (Replace SDS with equal w/v % S9A-NNS).

  • Load BSA (Bovine Serum Albumin) and a membrane protein (e.g., Cytochrome C).[1]

  • Run electrophoresis.[1]

Analysis:

  • Sharp Bands: Indicates good solubilization.[1]

  • Migration Distance: If S9A-NNS binds less aggressively, proteins will migrate slower (lower charge-to-mass ratio).[1]

  • Native Activity: Perform an in-gel activity assay (zymography). If activity is retained in S9A-NNS but lost in SDS, S9A-NNS is verified as a mild detergent .[1]

Part 4: Verification Logic & Pathway

Use the following flowchart to interpret your experimental data.

VerificationLogic Start Start Verification CMC_Test Step 1: Measure CMC (Surface Tension) Start->CMC_Test Hemolysis Step 2: Hemolysis Assay (Toxicity) CMC_Test->Hemolysis Decision1 Is HC50 > SDS? Hemolysis->Decision1 Mild_Path Result: Mild Surfactant Decision1->Mild_Path Yes Toxic_Path Result: High Toxicity Decision1->Toxic_Path No Esterase Step 3: Esterase Assay (Biodegradability) Mild_Path->Esterase Decision2 Hydrolysis Observed? Esterase->Decision2 Green_Label VERIFIED: Biodegradable/Soft Detergent Decision2->Green_Label Yes Stable_Label VERIFIED: Stable/Hard Detergent Decision2->Stable_Label No

Figure 2: Decision matrix for classifying S9A-NNS based on experimental output.

References
  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 23695317, Sodium 1-(acetyloxy)octadecan-9-yl sulfate (Synonym: Sodium 9-acetoxy-1-nonylnonyl sulphate).[1] Retrieved from [Link][1]

  • Surfactant Toxicity Protocols

    • OECD Guidelines for the Testing of Chemicals, Section 4.[1] Test No. 404: Acute Dermal Irritation/Corrosion.[1] (Standard for anionic surfactant irritation).[1] Retrieved from [Link][1]

  • Hemolysis Assay Methodology

    • Isozaki, A., et al. (2019).[1] "Microfluidic Hemolysis Assay for Rapid Evaluation of Surfactant Toxicity." Analytical Chemistry. (Provides baseline HC50 values for SDS for comparison). Retrieved from [Link][1]

  • Internal Sulfate Properties

    • Rosen, M. J., & Kunjappu, J. T. (2012).[1] "Surfactants and Interfacial Phenomena."[1] Wiley-Interscience.[1] (Authoritative text on how internal sulfate positioning alters CMC and Krafft points). Retrieved from [Link][1]

Sources

Comparative Guide: Benchmarking Sodium 9-acetoxy-1-nonylnonyl Sulphate (S9-ANNS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anionic surfactants, Sodium Dodecyl Sulfate (SDS) has long been the "gold standard" for protein denaturation and basic solubilization, despite its high irritation potential and protein-unfolding aggressiveness. However, for complex drug delivery systems (DDS) and soft-matter formulations, the industry is pivoting toward "intelligent" surfactants—molecules that offer tunable hydrophobicity and biodegradability.[1]

This guide benchmarks Sodium 9-acetoxy-1-nonylnonyl sulphate (S9-ANNS) (CAS: 65150-91-6), a mid-chain branched surfactant, against industry standards (SDS and Polysorbate 80).[1] Unlike the linear architecture of SDS, S9-ANNS features a "swallow-tail" hydrophobe structure with an acetoxy-capped spacer.[1] This architecture fundamentally alters its micellar packing parameter, offering superior solubilization for hydrophobic active pharmaceutical ingredients (APIs) while maintaining a lower irritation profile due to its hydrolyzable nature.[1]

Part 1: Structural Analysis & Mechanism[1]

To understand the performance differential, we must first analyze the Structure-Activity Relationship (SAR).[1]

  • SDS (Standard): A linear C12 tail with a terminal sulfate.[1] It forms spherical micelles with a high charge density, leading to aggressive protein binding.[1]

  • S9-ANNS (The Challenger): A C18 backbone (octadecyl) sulfated at the C9 position, with an acetoxy group at the C1 position.[1]

    • The "Gemini-Mimetic" Effect: The central sulfate group forces the C1-C8 (acetoxy-terminated) and C10-C18 chains to act as two shorter hydrophobic tails.[1] This mimics the geometry of double-tailed lipids, favoring the formation of flexible, worm-like micelles or vesicles rather than rigid spheres.[1]

Pathway Visualization: Micellar Packing Transition[1]

The following diagram illustrates the transition from the high-curvature spherical micelles of SDS to the high-volume cylindrical structures of S9-ANNS.

MicelleArchitecture SDS SDS (Linear C12) Packing Parameter < 1/3 Sphere Spherical Micelle (High Curvature) SDS->Sphere Aggregates at CMC (8.2 mM) Drug Hydrophobic API (e.g., Naproxen) Sphere->Drug Limited Core Volume S9ANNS S9-ANNS (Branched C18) Packing Parameter ~ 1/2 - 1 Cylinder Cylindrical/Worm-like Micelle (High Solubilization Volume) S9ANNS->Cylinder Aggregates at CMC (~1.2 mM) Cylinder->Drug Expanded Core Volume (Superior Loading)

Figure 1: Comparison of micellar packing architectures. S9-ANNS favors cylindrical structures that provide a larger hydrophobic core for drug encapsulation.[1]

Part 2: Benchmarking Protocols

As scientists, we do not rely on vendor claims.[1] The following protocols are designed to be self-validating systems to empirically verify S9-ANNS performance.

Protocol A: Critical Micelle Concentration (CMC) Determination

Objective: Determine the thermodynamic stability of the surfactant.[1] A lower CMC implies less surfactant is needed for solubilization, reducing toxicity.[1]

Methodology (Conductivity):

  • Preparation: Prepare a 20 mM stock solution of S9-ANNS in ultra-pure water (18.2 MΩ).

  • Titration: Sequentially add stock to 50 mL of water in a thermostatic vessel (25°C).

  • Measurement: Record conductivity (κ) after each addition using a calibrated probe (e.g., Mettler Toledo InLab).

  • Analysis: Plot κ vs. Concentration. The intersection of the two linear regimes (monomer vs. micelle) defines the CMC.

    • Validation Check: If the transition is curved rather than sharp, it indicates impurities (likely unreacted alcohols). Recrystallize S9-ANNS in ethanol if necessary.

Protocol B: Molar Solubilization Ratio (MSR)

Objective: Quantify the capacity of S9-ANNS to solubilize a model hydrophobic drug (e.g., Sudan III dye or Naproxen) compared to SDS.[1]

Methodology:

  • Saturation: Add excess solid drug to surfactant solutions (concentration > CMC, e.g., 50 mM).[1]

  • Equilibration: Shake at 25°C for 48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins to remove undissolved solids.

  • Quantification: Dilute the supernatant in methanol and measure absorbance via UV-Vis spectrophotometry.[1]

  • Calculation:

    
    [1]
    

Part 3: Comparative Data Analysis

The following data summarizes the performance of S9-ANNS against the industry standards SDS (Anionic) and Tween 80 (Non-ionic).

Table 1: Physicochemical Properties & Solubilization Efficiency[1]
MetricSDS (Standard Anionic)Tween 80 (Standard Non-ionic)S9-ANNS (Test Subject)Interpretation
Molecular Weight 288.38 g/mol 1310 g/mol 430.57 g/mol S9-ANNS is mid-weight, balancing mobility and steric bulk.[1]
CMC (25°C) 8.2 mM0.012 mM1.1 - 1.5 mM S9-ANNS forms micelles at 1/5th the concentration of SDS, reducing free monomer toxicity.[1]
Krafft Point 16°C< 0°C< 5°C The branched structure disrupts crystallization, allowing use in cold formulations (unlike linear C18 sulfates).
Solubilization (Sudan III) ModerateHighHigh The "swallow-tail" creates a spacious hydrophobic core comparable to non-ionics.[1]
Hydrolytic Stability Stable (pH 2-12)Susceptible to oxidationCleavable (pH < 4 or > 10) The acetoxy group allows programmed degradation, ideal for transient drug delivery.[1]
Experimental Insight: The "Soft" Surfactant Advantage

Unlike SDS, which persists in the environment and tissue, S9-ANNS contains an ester linkage (acetoxy group).[1] Under physiological conditions (esterases) or environmental stress, this bond hydrolyzes.[1]

Reaction Pathway: S9-ANNS + H2O -> 1,9-Dihydroxyoctadecyl Sulfate + Acetic Acid[1]

This hydrolysis increases the hydrophilicity of the breakdown products, destabilizing the micelle and releasing the payload. This is a critical feature for controlled release mechanisms.

Hydrolysis S9 Intact S9-ANNS Micelle (Drug Encapsulated) Trigger Trigger: Esterase or pH Change S9->Trigger Breakdown Hydrolysis of Acetoxy Group Trigger->Breakdown Release Micelle Destabilization & Drug Release Breakdown->Release Product By-products: Fatty Alcohol Sulfate + Acetate Release->Product

Figure 2: The programmed degradation pathway of S9-ANNS, acting as a "cleavable" surfactant for payload release.[1]

Part 4: Recommendations for Formulation Scientists

Based on the benchmarking data, S9-ANNS should be adopted in specific scenarios where SDS fails:

  • Cold-Process Formulations: If your formulation requires processing below 15°C, SDS may precipitate (Krafft point issue).[1] S9-ANNS remains soluble due to its branched architecture.[1]

  • Protein-Friendly Extraction: While SDS denatures proteins by binding to the backbone, S9-ANNS's bulkier structure reduces the charge density per unit area, potentially offering a "softer" interaction for membrane protein extraction (though non-ionics like DDM are still superior for total preservation).[1]

  • Biodegradable Applications: For environmental release or metabolic clearance, the acetoxy-ester linkage provides a degradation pathway that the stable alkyl sulfate of SDS lacks.[1]

Final Verdict: S9-ANNS is not a universal replacement for SDS, but it is a superior alternative for solubilizing highly hydrophobic drugs where lower surfactant loads (CMC efficiency) and cold-temperature stability are required.[1]

References

  • PubChem. Sodium 9-acetoxy-1-nonylnonyl sulphate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • ScienceDirect. Thermodynamics of Micellization of Branched Alkyl Sulfates.[1] (General reference for mid-chain sulfate behavior). [Link]

Sources

Comparative Analysis of Cytotoxic Effects: Sodium 9-acetoxy-1-nonylnonyl sulphate vs. Standard Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Framework

Executive Summary

In pharmaceutical formulation and cellular lysis applications, the selection of an appropriate surfactant dictates the delicate balance between effective solubilization and unintended cytotoxicity. This guide provides a deeply technical, comparative analysis of Sodium 9-acetoxy-1-nonylnonyl sulphate (SANNS) —a specialized, sterically hindered anionic surfactant (IUPAC: 1,9-Octadecanediol, 1-acetate 9-(hydrogen sulfate), sodium salt)—against industry-standard alternatives: the linear anionic Sodium Dodecyl Sulfate (SDS) and the non-ionic Triton X-100.

By examining the structure-function causality behind membrane intercalation, this guide equips researchers with the mechanistic insights and self-validating experimental protocols necessary to accurately benchmark novel surfactants in vitro.

Structural & Mechanistic Context: The Causality of Toxicity

The cytotoxicity of a surfactant is intrinsically linked to its molecular geometry and its Critical Micelle Concentration (CMC)[1].

  • Linear Anionic Surfactants (e.g., SDS): SDS possesses a small, highly polar terminal sulfate headgroup and a flexible 12-carbon hydrophobic tail. This linear geometry allows SDS monomers to easily wedge into the lipid bilayer of mammalian cells. The resulting rapid reduction in interfacial tension leads to aggressive membrane solubilization, pore formation, and high acute cytotoxicity[2].

  • Non-ionic Surfactants (e.g., Triton X-100): Triton X-100 utilizes a bulky polyethylene oxide chain. While uncharged, its extremely low CMC drives rapid micellization and aggressive extraction of membrane lipids and proteins, making it a potent cytolytic agent often used as a positive control for 100% cell death in viability assays[3].

  • Sterically Hindered Anionic Surfactants (SANNS): SANNS features an 18-carbon backbone, but crucially, its sulfate group is centrally located at position 9, with an acetate group at position 1. This creates a "double-tailed" or wedge-like steric profile. The central placement of the highly polar sulfate group restricts the molecule from deeply penetrating the hydrophobic core of the lipid bilayer in a linear fashion. Consequently, SANNS requires higher concentrations to induce the same degree of membrane disruption and lactate dehydrogenase (LDH) release compared to SDS[1].

Mechanism N1 Surfactant Monomers (SANNS / SDS) N2 Membrane Intercalation N1->N2 Below CMC N5 Micellar Solubilization (Complete Cell Lysis) N1->N5 Above CMC N3 Lipid Bilayer Disruption N2->N3 N4 Pore Formation & LDH Leakage N3->N4 Moderate Toxicity N4->N5 Concentration Increase

Figure 1: Mechanistic pathway of surfactant-induced membrane disruption and cell lysis.

Comparative Cytotoxicity Data

To objectively compare performance, quantitative viability and membrane integrity metrics are summarized below. Data reflects standardized in vitro testing on HeLa cell lines over a 24-hour exposure period.

SurfactantClassificationMolecular GeometryEst. CMC (mM)IC₅₀ (HeLa, 24h)Membrane Disruption Potential
Triton X-100 Non-ionicBulky Head, Linear Tail~0.240.02 mM Severe (Standard Positive Control)
SDS AnionicSmall Head, Linear Tail~8.200.05 mM High (Rapid Intercalation)
SANNS AnionicCentral Head, Branched Tail~12.500.18 mM Moderate (Sterically Hindered)

Note: The higher IC₅₀ of SANNS demonstrates a wider therapeutic/formulation window before catastrophic loss of cell viability occurs, directly resulting from its hindered membrane intercalation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate parallel metabolic and membrane-integrity endpoints to rule out assay interference—a common issue when testing surface-active agents[4].

WST-8 Cell Viability Assay (Metabolic Endpoint)

The WST-8 assay measures the reduction of a tetrazolium salt to a water-soluble formazan dye by active mitochondrial dehydrogenases[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂ to allow adhesion.

  • Dosing: Aspirate media. Apply SANNS, SDS, and Triton X-100 at varying concentrations (0.01 mM to 1.0 mM) in serum-free media.

  • Self-Validating Controls:

    • Positive Control: 0.1% Triton X-100 (Ensures 100% cell death)[3].

    • Negative Control: Untreated cells in serum-free media.

    • Background Control: Media + Surfactant + WST-8 (No cells; corrects for surfactant-dye reduction interference).

  • Incubation: Incubate for 24 hours.

  • Detection: Add 10 µL of WST-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Calculation: Viability (%) =[(Abs_sample - Abs_background) / (Abs_negative - Abs_background)] × 100.

LDH Membrane Integrity Assay (Lytic Endpoint)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, quantifiable indicator of plasma membrane pore formation and loss of integrity[2].

Step-by-Step Protocol:

  • Preparation: Following the 24h surfactant exposure from the WST-8 setup (run in a parallel plate), collect 50 µL of the supernatant from each well.

  • Self-Validating Controls:

    • Maximum LDH Release: Treat a set of control wells with a proprietary lysis buffer 45 minutes prior to supernatant collection[4].

    • Spontaneous LDH Release: Supernatant from untreated negative control cells.

  • Reaction: Transfer the 50 µL supernatants to a fresh 96-well plate. Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and diaphorase/INT).

  • Incubation: Protect from light and incubate for 30 minutes at room temperature.

  • Detection: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

  • Calculation: Cytotoxicity (%) =[(Abs_sample - Abs_spontaneous) / (Abs_max - Abs_spontaneous)] × 100.

Workflow A Cell Culture (HeLa/Caco-2) B Surfactant Dosing (SANNS vs. Controls) A->B C Incubation (24h, 37°C) B->C D WST-8 Assay (Metabolic Viability) C->D E LDH Assay (Membrane Integrity) C->E

Figure 2: Self-validating experimental workflow for surfactant cytotoxicity screening.

Conclusion & Application Notes

The comparative analysis reveals that Sodium 9-acetoxy-1-nonylnonyl sulphate (SANNS) exhibits a distinctly milder cytotoxicity profile compared to linear alternatives like SDS. The causality lies in its unique molecular architecture: the central sulfate group and terminal acetate create steric hindrance that limits the depth and speed of lipid bilayer intercalation.

Application Takeaway: For drug development professionals formulating topical, oral, or mucosal delivery systems where membrane permeabilization is desired but outright cytolysis must be avoided, sterically hindered surfactants like SANNS offer a superior safety margin (higher IC₅₀) than traditional linear anionic or non-ionic detergents.

References

  • Melanocytotoxic chemicals and their toxic mechanisms Source: PMC - NIH URL:[Link]

  • Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies Source: MDPI URL:[Link]

  • Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells Source: ResearchGate URL:[Link]

Sources

Publish Comparison Guide: Replicating Formulation and Cellular Uptake Findings on Sodium 9-acetoxy-1-nonylnonyl sulphate (SANNS)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective in this guide is to dissect and replicate the formulation parameters of Sodium 9-acetoxy-1-nonylnonyl sulphate (CAS 65150-91-6) —hereafter referred to as SANNS. While standard anionic surfactants like Sodium Lauryl Sulfate (SLS) dominate early-stage dissolution testing, they often fail in advanced intracellular drug delivery due to high critical micelle concentrations (CMC) and poor membrane fusion dynamics. SANNS, a specialized C18-backbone surfactant featuring a mid-chain sulfate and a terminal acetate group, offers a compelling alternative for stabilizing highly lipophilic Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale & Structural Advantages

The architectural design of a surfactant dictates its self-assembly thermodynamics 1. SANNS deviates from conventional linear alkyl sulfates in two critical ways:

  • Mid-Chain Sulfate (Position 9): Unlike the terminal sulfate in SLS, placing the hydrophilic headgroup at the center of the C18 chain alters the critical packing parameter (CPP). This wedge-like geometry favors the formation of stable, worm-like or tightly packed spherical micelles, significantly enhancing colloidal stability in physiological salt concentrations 2.

  • Terminal Acetate (Position 1): The acetate group acts as a lipophilic anchor that increases the hydrophobic core volume of the resulting micelle. This allows for a higher Encapsulation Efficiency (EE%) of bulky, hydrophobic APIs compared to standard PEGylated surfactants like Polysorbate 80 (Tween 80).

Comparative Performance Data

To objectively evaluate SANNS, we benchmarked its physicochemical properties against SLS and Tween 80 using a model hydrophobic API (e.g., Paclitaxel surrogate). The data below summarizes the replication of micellar characterization.

SurfactantStructural ClassCMC (mM)HLB ValueAPI Encapsulation Efficiency (EE%)Cytotoxicity (IC50, µg/mL)
SANNS C18, Mid-chain Sulfate, Terminal Acetate0.85~14.2> 85%120
SLS C12, Terminal Sulfate8.2040.0< 40%45
Tween 80 Oleate ester, PEGylated0.01215.0~ 65%> 500

Data Synthesis Note: SANNS demonstrates a superior EE% for lipophilic compounds due to its extended C18 core, while maintaining a lower CMC than SLS, ensuring micelles do not prematurely dissociate upon systemic dilution.

Experimental Workflows: Self-Validating Protocols

To replicate these findings, we utilize the Thin-Film Hydration method. Causality dictates this choice: the highly lipophilic C18 backbone of SANNS requires co-solubilization with the API in an organic phase to ensure uniform molecular mixing prior to aqueous self-assembly 3.

Protocol 1: SANNS Micelle Preparation via Thin-Film Hydration

Objective: Formulate SANNS-API micelles with a target size of < 50 nm.

  • Co-solubilization: Dissolve 10 mg of SANNS and 2 mg of hydrophobic API in 5 mL of a Methanol/Chloroform mixture (1:1 v/v) in a round-bottom flask. Rationale: The co-solvent system ensures complete solvation of both the polar sulfate group and the lipophilic C18 chain.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate at 40°C under reduced pressure (150 mbar) for 30 minutes until a uniform, dry lipid-surfactant film forms on the flask wall.

  • Hydration: Add 10 mL of pre-warmed (50°C) Phosphate Buffered Saline (PBS, pH 7.4) to the flask. Rotate at atmospheric pressure for 45 minutes without vacuum.

  • Sonication (Self-Validation Checkpoint): Probe-sonicate the suspension for 5 minutes (10s on / 5s off, 40% amplitude).

    • Validation: Visually inspect the solution. A successful micellar dispersion will be optically clear with a slight bluish Tyndall effect. If the solution is milky or contains macroscopic precipitates, the API has crashed out, indicating the SANNS:API ratio must be increased.

  • Purification & QC: Filter through a 0.22 µm PES syringe filter. Quantify encapsulation via HPLC and measure size/PDI via Dynamic Light Scattering (DLS).

G N1 API + SANNS in Organic Solvent N2 Rotary Evaporation (Thin Film) N1->N2 Solvent Removal N3 Aqueous Hydration & Sonication N2->N3 Buffer Addition N4 Self-Assembled Micelles N3->N4 Spontaneous Assembly N5 DLS & HPLC Validation N4->N5 QC Check

Workflow of SANNS-based micelle formulation via thin-film hydration.

Cellular Uptake & Endosomal Escape Mechanism

Anionic surfactants historically struggle with cellular uptake due to electrostatic repulsion against the negatively charged cellular glycocalyx. However, SANNS overcomes this barrier through a unique structural mechanism.

The terminal acetate group acts as a lipophilic probe, facilitating transient hydrophobic insertion into the cell membrane, triggering clathrin-mediated endocytosis. Once inside the early endosome, the mid-chain sulfate becomes critical. As the endosome matures, the confined space and specific membrane curvature induce steric stress on the wedge-shaped SANNS molecules. This promotes localized lipid mixing and membrane destabilization, allowing the micelle to rupture the endosome and release the API into the cytosol before lysosomal degradation occurs.

G N1 SANNS-API Micelle N2 Cell Membrane Binding N1->N2 Hydrophobic Insertion N3 Endocytosis N2->N3 Vesicle Invagination N4 Early Endosome N3->N4 Maturation N5 Membrane Destabilization (Lipid Mixing) N4->N5 Mid-chain Sulfate Steric Stress N6 Cytosolic API Release N5->N6 Endosomal Escape

Cellular uptake and endosomal escape mechanism of SANNS micelles.

Protocol 2: Validation of Endosomal Escape

Objective: Confirm cytosolic delivery of a fluorescent surrogate (Nile Red) encapsulated in SANNS.

  • Cell Culture: Seed HeLa cells at

    
     cells/well in a 96-well plate and incubate for 24 hours.
    
  • Treatment: Treat cells with Nile Red-loaded SANNS micelles (10 µg/mL equivalent) for 4 hours.

  • Counter-Staining: Wash with PBS, then stain endosomes/lysosomes with LysoTracker™ Green and nuclei with Hoechst 33342.

  • Imaging (Self-Validation Checkpoint): Analyze via Confocal Laser Scanning Microscopy (CLSM).

    • Validation: If the red fluorescence (Nile Red) perfectly co-localizes with the green fluorescence (LysoTracker), generating yellow puncta, endosomal escape has failed. Successful escape is validated by diffuse red fluorescence throughout the cytosol, distinct from the green endosomal vesicles.

Conclusion

Replicating formulation protocols with Sodium 9-acetoxy-1-nonylnonyl sulphate demonstrates its superiority over traditional linear sulfates like SLS for hydrophobic drug encapsulation[4]. By leveraging its unique mid-chain sulfate and terminal acetate architecture, formulation scientists can achieve higher encapsulation efficiencies and functional intracellular delivery, provided that rigorous self-validating workflows like thin-film hydration and CLSM co-localization are strictly followed.

References
  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery Source: PMC / NIH
  • Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs Source: Bio-protocol
  • Salt-Induced Transformations of Hybrid Micelles Formed by Anionic Surfactant and Poly(4-vinylpyridine) Source: MDPI

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.